5-Methoxyuridine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O7/c1-18-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)19-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIATBNUWJBBGT-JXOAFFINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35542-01-9 | |
| Record name | 5-Methoxyuridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35542-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxyuridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035542019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-methoxyuridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Discovery and Origin of 5-Methoxyuridine in tRNA
For researchers, scientists, and drug development professionals, understanding the landscape of tRNA modifications is paramount for deciphering the intricacies of gene expression and for the development of novel therapeutics. This guide provides an in-depth exploration of the discovery and origin of a key modified nucleoside, 5-methoxyuridine (mo5U), found in the transfer RNA of certain organisms.
Discovery and Initial Characterization
The first identification of this compound was a significant step in recognizing the diversity of post-transcriptional modifications in tRNA.
Initial Sighting in Bacillus subtilis
In the mid-1970s, researchers investigating the tRNA of the Gram-positive bacterium Bacillus subtilis identified a novel, modified nucleoside. This new constituent was found at the first position (the "wobble" position) of the anticodon in tRNA molecules specific for alanine (B10760859) (tRNAAla), threonine (tRNAThr), and valine (tRNAVal)[1][2].
Analytical Techniques Employed
The identification of this new molecule, designated N, was accomplished through a combination of analytical techniques common at the time[1][2]:
-
UV Absorption Spectrophotometry: The unknown nucleoside exhibited a characteristic ultraviolet (UV) absorption spectrum, providing initial clues to its chemical nature.
-
Thin-Layer Chromatography (TLC): The modified nucleoside showed distinct migration patterns (Rf values) on TLC plates under various solvent systems, allowing for its separation and comparison with known compounds.
-
Mass Spectrometry (MS): Mass spectral analysis provided crucial information about the molecular weight and fragmentation pattern of the unknown nucleoside, which was then compared to a chemically synthesized standard of this compound to confirm its identity[1][2].
The convergence of data from these methods unequivocally identified the new minor constituent as this compound.
The Origin of this compound: A Biosynthetic Pathway
The synthesis of this compound in tRNA is a multi-step enzymatic process that builds upon a precursor modified nucleoside.
The Precursor: 5-hydroxyuridine (B57132)
Experimental evidence has shown that this compound, along with the related modification 5-carboxymethoxyuridine (cmo5U) found in Gram-negative bacteria, are both derived from a common precursor: 5-hydroxyuridine (ho5U)[3][4][5]. The formation of ho5U itself is a complex process, with studies in B. subtilis identifying the yrrMNO operon as important for its biosynthesis[6].
The Key Enzyme: TrmR
The final step in the biosynthesis of this compound is the methylation of the 5-hydroxyl group of ho5U. In Bacillus subtilis, this reaction is catalyzed by the enzyme TrmR (formerly known as YrrM)[5][7]. TrmR is an S-adenosyl-L-methionine (SAM)-dependent methyltransferase[5][7]. The enzyme transfers a methyl group from SAM to the 5-hydroxyuridine already present in the tRNA molecule, forming this compound and S-adenosyl-L-homocysteine (SAH) as a byproduct[7][8].
The identification of TrmR as the responsible methyltransferase was achieved by screening uncharacterized SAM-dependent methyltransferases from B. subtilis for their ability to form mo5U[5][7]. This was ingeniously tested in a cmoB-deficient strain of Escherichia coli, which accumulates the ho5U precursor[5][7].
Catalytic Mechanism
The catalytic mechanism of tRNA (uracil-5-)-methyltransferases, the family to which TrmR belongs, is thought to involve a covalent catalysis mechanism. The enzyme forms a Michael adduct with the uridine (B1682114) residue by the attack of a nucleophilic group from the enzyme (likely a cysteine thiol group) at the C6 position of the pyrimidine (B1678525) ring[9]. This generates a reactive anion at the C5 position, which then attacks the methyl group of SAM, leading to methylation[9].
Function of this compound in tRNA
The presence of this compound at the wobble position of the anticodon has significant implications for the function of tRNA in protein synthesis.
Expanding Codon Recognition
The wobble hypothesis, as originally proposed, has been expanded to account for the effects of modified nucleosides. Modifications at the wobble uridine, such as this compound, are believed to enhance the translational fidelity of the ribosome[5][7]. These modifications can influence the conformational properties of the anticodon loop, allowing for non-canonical base pairing with the third base of the codon. It has been suggested that tRNAs containing this compound or the related 5-carboxymethoxyuridine can recognize not only codons ending in A and G, but also those ending in U[10][11]. This expanded decoding capacity allows a single tRNA species to read multiple codons, which is particularly important in organisms with smaller sets of tRNA genes. In B. subtilis, this compound is the most abundant wobble modification, present in approximately 25% of the total tRNA[12].
Quantitative Data
The following tables summarize key quantitative data related to the discovery and characterization of this compound.
Table 1: Chromatographic and Spectroscopic Data for the Initial Identification of this compound
| Parameter | Value | Reference |
| Thin-Layer Chromatography (Rf values) | ||
| Solvent System A | Data not available in abstract | [1] |
| Solvent System B | Data not available in abstract | [1] |
| UV Absorption Spectra | ||
| λmax at pH 7.0 | Data not available in abstract | [1] |
| λmax at pH 12.0 | Data not available in abstract | [1] |
| Mass Spectrometry | ||
| Key Fragments (m/z) | Data not available in abstract | [1] |
Note: Specific quantitative values from the original discovery paper were not available in the searched abstracts. A full review of the original publication would be required to populate this table.
Table 2: Abundance and Location of this compound in Bacillus subtilis
| Parameter | Finding | Reference |
| Abundance in total tRNA | ~25% | [12] |
| Location | Wobble position (first position) of the anticodon | [1][2] |
| tRNA species | tRNAAla, tRNAThr, tRNAVal, tRNAPro, tRNASer | [1][2][12] |
Experimental Protocols
The following are generalized protocols for key experiments related to the study of this compound in tRNA, based on modern methodologies.
tRNA Isolation and Purification
-
Cell Culture and Harvest: Grow Bacillus subtilis cells in an appropriate medium to the desired growth phase (e.g., mid-log phase). Harvest the cells by centrifugation.
-
Total RNA Extraction: Resuspend the cell pellet in a lysis buffer and perform total RNA extraction using a method such as phenol-chloroform extraction or a commercial RNA purification kit. To preserve the aminoacylation status of tRNA, extractions should be performed under acidic conditions and at low temperatures[13][14].
-
tRNA Enrichment: Purify tRNA from the total RNA sample. This can be achieved through methods like anion-exchange chromatography (e.g., DEAE-cellulose chromatography) or high-performance liquid chromatography (HPLC)[15][16][17].
Analysis of Modified Nucleosides by LC-MS
-
Enzymatic Hydrolysis: The purified tRNA is completely hydrolyzed to its constituent nucleosides using a cocktail of enzymes, typically including nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase.
-
Liquid Chromatography Separation: The resulting mixture of nucleosides is separated by reversed-phase high-performance liquid chromatography (RP-HPLC)[15][16].
-
Mass Spectrometry Analysis: The eluent from the HPLC is introduced into a mass spectrometer. The individual nucleosides, including this compound, are identified and quantified based on their specific mass-to-charge ratios and fragmentation patterns (tandem mass spectrometry or MS/MS)[15][16][18]. Dynamic multiple reaction monitoring (DMRM) can be used for sensitive and specific quantification[15][16].
In Vitro Methylation Assay for TrmR Activity
-
Substrate Preparation: Prepare undermodified tRNA containing 5-hydroxyuridine. This can be isolated from a trmR knockout strain of B. subtilis or by in vitro transcription of the desired tRNA gene.
-
Enzyme Purification: Purify recombinant TrmR protein, for example, from an E. coli expression system.
-
Reaction Mixture: Set up a reaction mixture containing the undermodified tRNA, purified TrmR, and the methyl donor, S-adenosyl-L-methionine (SAM), in an appropriate reaction buffer.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Product Analysis: Stop the reaction and analyze the formation of this compound in the tRNA product. This can be done by digesting the tRNA to nucleosides and analyzing the products by HPLC or LC-MS, as described above[8].
Visualizations
The following diagrams illustrate the biosynthetic pathway of this compound and a typical experimental workflow for its analysis.
Caption: Biosynthetic pathway of this compound in tRNA.
Caption: Experimental workflow for tRNA modification analysis.
References
- 1. This compound: a new minor constituent located in the first position of the anticodon of tRNAAla, tRNAThr, and tRNAVal from Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. On the biosynthesis of this compound and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic mechanism and inhibition of tRNA (uracil-5-)methyltransferase: evidence for covalent catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The wobble hypothesis revisited: Uridine-5-oxyacetic acid is critical for reading of G-ending codons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of expanding the decoding capacity of tRNAs by modification of uridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocols · Benchling [benchling.com]
- 14. tRNA Northern Analysis [protocols.io]
- 15. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 16. Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New chromatographic and biochemical strategies for quick preparative isolation of tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mass Spectrometry-Based Direct Sequencing of tRNAs De Novo and Quantitative Mapping of Multiple RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 5-Methoxyuridine Biosynthesis Pathway in Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxyuridine (mo5U) is a post-transcriptional modification found at the wobble position (position 34) of the anticodon in certain transfer RNAs (tRNAs) in bacteria. This modification is particularly characteristic of Gram-positive bacteria, such as Bacillus subtilis. The presence of mo5U in the anticodon loop is crucial for accurate and efficient protein synthesis, as it enhances the decoding of specific codons. Understanding the biosynthesis of this modified nucleoside is of significant interest for researchers in molecular biology, microbiology, and drug development, as the enzymes involved in this pathway represent potential targets for novel antimicrobial agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in bacteria, including the enzymes, substrates, and chemical transformations involved. It also presents detailed experimental protocols and quantitative data to facilitate further research in this area.
The Core Biosynthesis Pathway of this compound
The biosynthesis of this compound in bacteria is a two-step enzymatic process that modifies a uridine (B1682114) residue already incorporated into a tRNA molecule. The pathway begins with the hydroxylation of uridine at the C5 position, followed by a methylation reaction.
Step 1: Hydroxylation of Uridine to 5-Hydroxyuridine (B57132) (ho5U)
The initial and crucial step in the biosynthesis of mo5U is the conversion of uridine (U) at position 34 of the tRNA anticodon to 5-hydroxyuridine (ho5U). This hydroxylation reaction is a shared precursor step for the synthesis of both mo5U in Gram-positive bacteria and 5-carboxymethoxyuridine (cmo5U) in Gram-negative bacteria.[1][2]
The enzymatic machinery responsible for this hydroxylation is still being fully elucidated. However, studies in Bacillus subtilis have implicated the yrrMNO operon in the efficient synthesis of ho5U.[3] Specifically, YrrN and YrrO are homologs of the peptidase U32 family, which are thought to be involved in this process.[3] In Escherichia coli, the gene yegQ, another peptidase U32 homolog, is involved in ho5U synthesis.[3] These enzymes are believed to be Fe-S cluster proteins.[3]
Step 2: Methylation of 5-Hydroxyuridine to this compound (mo5U)
In Gram-positive bacteria, the final step is the methylation of the 5-hydroxyl group of ho5U to form mo5U. This reaction is catalyzed by the enzyme TrmR (tRNA (5-hydroxyuridine-5-O)-methyltransferase), also known as YrrM.[4][5] TrmR utilizes S-adenosyl-L-methionine (SAM) as the methyl donor, transferring the methyl group to the oxygen atom at the C5 position of the uridine base.[4][6] The reaction results in the formation of this compound within the tRNA and S-adenosyl-L-homocysteine (SAH) as a byproduct.
The overall reaction catalyzed by TrmR is as follows: ho5U-tRNA + S-adenosyl-L-methionine ⇌ mo5U-tRNA + S-adenosyl-L-homocysteine
Contrasting Pathway in Gram-Negative Bacteria
It is noteworthy that Gram-negative bacteria, such as E. coli, utilize the same ho5U precursor but synthesize a different modification, 5-carboxymethoxyuridine (cmo5U), and its derivative 5-methoxycarbonylmethoxyuridine (mcmo5U).[6][7] This pathway involves two key enzymes, CmoA and CmoB. CmoA synthesizes a unique carboxylated derivative of SAM, carboxy-S-adenosylmethionine (cx-SAM), from chorismate and SAM. CmoB then transfers the carboxymethyl group from cx-SAM to ho5U-tRNA to form cmo5U-tRNA.[4] This divergence in the modification pathway at the same tRNA position highlights a key metabolic difference between Gram-positive and Gram-negative bacteria, offering a potential avenue for selective drug targeting.
Quantitative Data
| Parameter | Value | Organism/Enzyme | Notes |
| TrmR (YrrM) | |||
| Optimal pH | ~8.0 | E. coli tRNA (m5U54)-methyltransferase | General pH optimum for many methyltransferases. |
| Substrates | |||
| Km for tRNA | 80 nM | E. coli tRNA (m5U54)-methyltransferase | Indicates high affinity for the tRNA substrate. |
| Km for SAM | 0.87 - 17 µM | Calf thymus protein methylase II, E. coli tRNA (m5U54)-methyltransferase | Demonstrates the typical affinity range for the methyl donor.[8] |
| Intracellular SAM concentration | ~25 µM (log phase) | Bacillus subtilis | This concentration is generally sufficient to support methyltransferase activity. |
Experimental Protocols
Purification of Recombinant TrmR (YrrM) from Bacillus subtilis
This protocol describes the expression and purification of His-tagged TrmR from E. coli.
1. Expression Vector and Transformation:
-
The coding sequence of the trmR (yrrM) gene from B. subtilis is cloned into an expression vector (e.g., pET series) with an N-terminal hexahistidine (His6) tag.
-
The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
-
A single colony is used to inoculate 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
-
The overnight culture is used to inoculate 1 L of LB medium with the antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.
-
The culture is then incubated overnight at a lower temperature (e.g., 18-25°C) with shaking to enhance soluble protein expression.
3. Cell Lysis:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication on ice.
-
The lysate is clarified by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.
4. Affinity Chromatography:
-
The cleared lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20-40 mM imidazole).
-
The His-tagged TrmR protein is eluted with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250-500 mM imidazole).
5. Protein Purity and Storage:
-
The purity of the eluted protein is assessed by SDS-PAGE.
-
The purified protein can be dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.
In Vitro TrmR Methyltransferase Assay
This assay is designed to measure the activity of purified TrmR by monitoring the transfer of a radiolabeled methyl group from SAM to a tRNA substrate.
1. Substrate Preparation:
-
An in vitro transcribed tRNA substrate (e.g., B. subtilis tRNAAla) lacking the mo5U modification is required. This can be prepared by in vitro transcription using a T7 RNA polymerase system from a DNA template. The tRNA should be properly folded by heating and slow cooling in a buffer containing MgCl2.
-
Alternatively, total tRNA can be isolated from a trmR deletion mutant of B. subtilis, which will contain tRNA with the ho5U precursor.
2. Reaction Mixture:
-
The standard reaction mixture (e.g., 50 µL total volume) contains:
-
50 mM Tris-HCl, pH 8.0
-
5 mM MgCl2
-
1 mM DTT
-
1-5 µM of the tRNA substrate
-
10 µM [3H]-S-adenosyl-L-methionine (radiolabeled SAM)
-
100-500 nM of purified TrmR enzyme
-
3. Reaction and Quenching:
-
The reaction is initiated by the addition of the TrmR enzyme.
-
The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes).
-
The reaction is stopped by the addition of an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) or by spotting the reaction mixture onto filter paper and precipitating the tRNA with trichloroacetic acid (TCA).
4. Quantification of Methylation:
-
If using filter paper precipitation, the filters are washed with cold 5% TCA and then with ethanol (B145695) to remove unincorporated [3H]-SAM.
-
The radioactivity incorporated into the tRNA on the filters is measured by liquid scintillation counting.
-
The amount of methylated tRNA is calculated based on the specific activity of the [3H]-SAM.
Quantification of this compound in tRNA by Mass Spectrometry
This method allows for the sensitive and accurate quantification of mo5U in total tRNA isolated from bacteria.[9][10]
1. tRNA Isolation and Digestion:
-
Total tRNA is isolated from bacterial cells using standard protocols (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
The purified tRNA is completely digested to its constituent nucleosides using a mixture of nucleases, such as nuclease P1 and bacterial alkaline phosphatase.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
The nucleoside mixture is separated by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
The eluent from the HPLC is directed to a tandem mass spectrometer (MS/MS) operating in positive ion mode.
-
The mass spectrometer is set up for multiple reaction monitoring (MRM) to specifically detect and quantify mo5U. The MRM transition for mo5U is the fragmentation of the protonated molecular ion (m/z 275.1) to the protonated base (m/z 143.0).
3. Quantification:
-
A standard curve is generated using known concentrations of a synthetic this compound standard.
-
The amount of mo5U in the tRNA sample is determined by comparing its peak area in the chromatogram to the standard curve.
-
The quantity of mo5U can be expressed as a molar ratio relative to one of the canonical nucleosides (e.g., adenosine) to normalize for the total amount of tRNA analyzed.
Visualizations
Biosynthesis Pathway of this compound
Caption: Biosynthesis of this compound in Gram-positive bacteria.
Comparison of Wobble Uridine Modification Pathways
Caption: Divergent pathways of wobble uridine modification in bacteria.
Experimental Workflow for Studying mo5U Biosynthesis
Caption: Workflow for the study of this compound biosynthesis.
Conclusion
The biosynthesis of this compound in bacteria is a specialized tRNA modification pathway that plays a critical role in ensuring translational fidelity. The key enzyme in Gram-positive bacteria, TrmR, which catalyzes the final methylation step, represents a promising target for the development of novel antibiotics due to its absence in eukaryotes and its divergence from the corresponding pathway in Gram-negative bacteria. The technical information and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the enzymology, regulation, and biological significance of this important pathway. Future research focused on elucidating the precise kinetic parameters of TrmR and the detailed mechanism of the initial hydroxylation step will be crucial for a complete understanding of mo5U biosynthesis and for exploiting this pathway for therapeutic purposes.
References
- 1. On the biosynthesis of this compound and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and Characterization of Genes Required for 5-Hydroxyuridine Synthesis in Bacillus subtilis and Escherichia coli tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. uniprot.org [uniprot.org]
- 6. Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Studies on the kinetic mechanism of S-adenosylmethionine: protein O-methyltransferase of calf thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
fundamental properties of 5-methoxyuridine nucleoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyuridine (mo⁵U) is a naturally occurring modified nucleoside found in the transfer RNA (tRNA) of certain bacteria. In recent years, it has garnered significant attention in the field of mRNA therapeutics. Its incorporation into in vitro transcribed (IVT) mRNA has been shown to be a potent strategy for evading the innate immune system, thereby enhancing the stability and translational efficiency of mRNA-based drugs and vaccines. This technical guide provides an in-depth overview of the fundamental properties of this compound, including its physicochemical characteristics, biological role, and impact on innate immune signaling pathways. Detailed experimental protocols for its synthesis and analysis are also presented to support further research and development in this area.
Core Properties of this compound
This compound is a derivative of the pyrimidine (B1678525) nucleoside uridine (B1682114), with a methoxy (B1213986) group (-OCH₃) substituted at the C5 position of the uracil (B121893) base.[1] This modification imparts unique chemical and biological properties to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₄N₂O₇ | [1] |
| Molecular Weight | 274.23 g/mol | [1] |
| Melting Point | 217–218 °C | [2] |
| Appearance | White solid | [2] |
| UV λmax | 278 nm (in Tris-HCl, pH 7.5) | [3] |
| Extinction Coefficient (ε) | 8.3 L mmol⁻¹ cm⁻¹ (at 278 nm) | [3] |
Table 1: Physicochemical Properties of this compound
Solubility
Spectroscopic Data
Detailed spectroscopic data with peak assignments for this compound is not extensively published. For reference, the expected spectral characteristics are outlined below based on the analysis of similar uridine derivatives.[5]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribose sugar protons, the C6-H proton of the uracil ring, and a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbons of the ribose moiety and the uracil base, including the carbon of the methoxy group.
-
FTIR: The infrared spectrum will exhibit characteristic absorption bands for O-H, N-H, C-H, C=O, and C-O stretching and bending vibrations, consistent with its molecular structure.[5]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.[1]
Biological Role and Significance
Natural Occurrence and Biosynthesis
This compound is a naturally occurring modification found at the wobble position (position 34) of the anticodon in certain tRNAs of Gram-positive bacteria, such as Bacillus subtilis. It is believed to play a role in enhancing the fidelity of translation.
The biosynthesis of this compound proceeds from the precursor 5-hydroxyuridine (B57132) (ho⁵U).[4][6] The methyl group is transferred from S-adenosylmethionine (SAM) to the 5-hydroxyl group of ho⁵U, a reaction catalyzed by a specific methyltransferase.[7]
References
- 1. MASS SPECTROMETRY OF THE FIFTH NUCLEOSIDE: A REVIEW OF THE IDENTIFICATION OF PSEUDOURIDINE IN NUCLEIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-UTP, Nucleotides for mRNA Modification - Jena Bioscience [jenabioscience.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents [mdpi.com]
- 6. On the biosynthesis of this compound and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Methoxyuridine in Translational Fidelity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-transcriptional modifications of transfer RNA (tRNA), particularly at the wobble position of the anticodon, are crucial for ensuring the accuracy and efficiency of protein synthesis. 5-methoxyuridine (mo5U) and its derivatives, found predominantly in bacteria, represent a key class of these modifications. This technical guide provides a comprehensive overview of the role of this compound in translational fidelity. It delves into the molecular mechanisms by which mo5U expands codon recognition beyond the canonical wobble hypothesis, details its biosynthetic pathway, and presents quantitative data on its prevalence. Furthermore, this guide offers detailed experimental protocols for the analysis of tRNA modifications and the assessment of translational fidelity, alongside visual representations of key pathways and workflows to facilitate a deeper understanding of this critical aspect of gene expression.
Introduction
Translational fidelity, the precise decoding of messenger RNA (mRNA) codons into the correct amino acid sequence, is fundamental to cellular homeostasis. Errors in this process can lead to the synthesis of non-functional or toxic proteins, contributing to various cellular dysfunctions and diseases. A key player in maintaining this fidelity is transfer RNA (tRNA), which acts as an adaptor molecule, matching codons on the mRNA with their corresponding amino acids. The accuracy of this process is significantly enhanced by a vast array of post-transcriptional modifications found in tRNA molecules.
One such modification, this compound (mo5U), located at the wobble position (position 34) of the tRNA anticodon, plays a pivotal role in modulating codon recognition.[1][2] This guide explores the multifaceted role of mo5U and its closely related derivatives, 5-carboxymethoxyuridine (cmo5U) and 5-methoxycarbonylmethoxyuridine (mcmo5U), in ensuring translational fidelity.
Molecular Mechanism of this compound in Codon Recognition
According to Crick's wobble hypothesis, a single tRNA can recognize multiple codons for the same amino acid through non-Watson-Crick base pairing at the third codon position.[3] However, the presence of modifications like this compound at the wobble position (U34) expands this decoding capability even further.
The primary mechanism by which mo5U and its derivatives enhance translational fidelity is by increasing the conformational flexibility of the anticodon loop.[4] This allows for non-canonical base pairing with G, A, and U in the third position of the codon, a phenomenon not predicted by the original wobble hypothesis.[1][3] This expanded reading capacity is crucial for the efficient translation of certain codon families. For instance, in Bacillus subtilis, tRNAs containing mo5U can read codons ending in U, A, and G.[5] Similarly, in E. coli, tRNAs with cmo5U or mcmo5U can recognize codons ending in U, A, and G, and in some cases, even C.[6][7]
The conformational flexibility stems from the altered pucker of the ribose sugar at position 34. While unmodified uridine (B1682114) prefers a C3'-endo conformation, the presence of the 5-oxyacetic acid-based modifications favors a C2'-endo conformation, which facilitates broader base-pairing capabilities.[4] This allows a single tRNA species to decode a wider range of codons, thereby optimizing the translational machinery.
Biosynthesis of this compound and Its Derivatives
The biosynthesis of mo5U and its related modifications is a multi-step enzymatic process that begins with the hydroxylation of uridine at position 34 (U34) to form 5-hydroxyuridine (B57132) (ho5U).[8] From this common intermediate, the pathways diverge depending on the bacterial species.
In Gram-positive bacteria like Bacillus subtilis, the enzyme TrmR, a methyltransferase, utilizes S-adenosylmethionine (SAM) as a methyl donor to convert ho5U to mo5U.[1][2]
In Gram-negative bacteria such as Escherichia coli, the biosynthesis is more complex. The enzyme CmoA first synthesizes a unique SAM analog, carboxy-S-adenosylmethionine (Cx-SAM). Subsequently, the carboxymethyltransferase CmoB transfers the carboxymethyl group from Cx-SAM to ho5U to produce 5-carboxymethoxyuridine (cmo5U).[1] In certain tRNAs, cmo5U can be further methylated by the SAM-dependent methyltransferase CmoM to form 5-methoxycarbonylmethoxyuridine (mcmo5U).[6][9]
Quantitative Analysis of this compound Derivatives
The abundance of mo5U derivatives can vary depending on the specific tRNA, the bacterial species, and even the growth phase of the organism. Quantitative analysis, typically performed using techniques like HPLC and mass spectrometry, provides valuable insights into the regulation of translational fidelity.
| Organism | tRNA Species | Modification | Frequency | Growth Phase | Reference |
| E. coli | tRNAAla1 | mcmo5U | ~82% | Mid-log | [10] |
| E. coli | tRNASer1 | mcmo5U | ~84% | Mid-log | [10] |
| E. coli | tRNAPro3 | mcmo5U | ~34% | Mid-log | [10] |
| E. coli | tRNAPro3 | mcmo5U | ~100% | Stationary | [10] |
| E. coli | tRNAThr4 | mcmo5U | ~80% | Mid-log | [10] |
| E. coli | tRNALeu3 | cmo5U | Predominant | - | [10] |
| E. coli | tRNAVal1 | cmo5U | Predominant | - | [10] |
Experimental Protocols
Isolation and Purification of tRNA
A robust protocol for obtaining high-purity tRNA is essential for subsequent modification analysis.
Materials:
-
Bacterial cell pellet
-
Phenol:chloroform:isoamyl alcohol (25:24:1)
-
Isopropanol
-
70% Ethanol
-
DEAE-cellulose column
-
Binding buffer (e.g., 0.1 M Tris-HCl pH 7.5, 0.2 M NaCl)
-
Elution buffer (e.g., 0.1 M Tris-HCl pH 7.5, 1 M NaCl)
-
Nuclease-free water
Protocol:
-
Cell Lysis and Phenol Extraction: Resuspend the bacterial cell pellet in a suitable buffer and perform phenol:chloroform:isoamyl alcohol extraction to remove proteins and DNA.
-
RNA Precipitation: Precipitate the total RNA from the aqueous phase using isopropanol.
-
tRNA Enrichment: Resuspend the total RNA pellet in a low-salt buffer and apply it to a DEAE-cellulose column. Wash the column with the binding buffer to remove larger RNA species like mRNA and rRNA.
-
tRNA Elution: Elute the bound tRNA using a high-salt elution buffer.
-
Desalting and Concentration: Precipitate the eluted tRNA with isopropanol, wash with 70% ethanol, and resuspend in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the tRNA sample using a spectrophotometer (A260/A280 ratio should be ~2.0).
Analysis of tRNA Modifications by HPLC-MS/MS
This method allows for the identification and quantification of modified nucleosides.
Materials:
-
Purified tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Protocol:
-
Enzymatic Digestion: Incubate the purified tRNA with nuclease P1 to digest it into 5'-mononucleotides. Subsequently, add alkaline phosphatase to dephosphorylate the nucleotides into nucleosides.
-
HPLC Separation: Inject the resulting nucleoside mixture into an HPLC system equipped with a C18 column. Use a gradient of a suitable mobile phase (e.g., ammonium acetate and acetonitrile) to separate the individual nucleosides.
-
Mass Spectrometry Analysis: Couple the HPLC eluent to a tandem mass spectrometer. Use ESI in positive ion mode to generate ions of the nucleosides.
-
Identification and Quantification: Identify the modified nucleosides based on their retention times and mass-to-charge ratios (m/z) of the parent and fragment ions. Quantify the abundance of each modified nucleoside by integrating the area under the peak in the chromatogram.
In Vitro Translational Fidelity Assay
This assay measures the ability of a tRNA to correctly decode its cognate codon and discriminate against near-cognate codons.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
mRNA template encoding a reporter protein (e.g., luciferase) with specific codons of interest
-
Amino acids (including a radiolabeled one, e.g., [35S]-methionine)
-
tRNA of interest (with and without the mo5U modification)
-
ATP, GTP, and an energy regenerating system
Protocol:
-
Reaction Setup: Assemble the in vitro translation reaction mixture containing the S30 extract, mRNA template, amino acids, energy source, and the specific tRNA to be tested.
-
Incubation: Incubate the reaction at 37°C for a defined period to allow for protein synthesis.
-
Quantification of Protein Synthesis: Stop the reaction and quantify the amount of synthesized reporter protein. If using a radiolabeled amino acid, this can be done by SDS-PAGE and autoradiography. For a luciferase reporter, measure the enzymatic activity.
-
Assessment of Fidelity: Compare the amount of protein synthesized with the tRNA containing mo5U versus the unmodified tRNA for both cognate and near-cognate codons. An increase in protein synthesis with the cognate codon and a decrease with near-cognate codons indicates enhanced translational fidelity.
Conclusion and Future Directions
This compound and its derivatives are critical for ensuring the fidelity and efficiency of translation in bacteria. Their ability to expand codon recognition at the wobble position highlights the intricate regulatory mechanisms that have evolved to fine-tune protein synthesis. The detailed methodologies provided in this guide offer a framework for researchers to investigate the role of these and other tRNA modifications in various biological contexts.
Future research in this area will likely focus on elucidating the complete enzymatic pathways for all tRNA modifications and understanding how these pathways are regulated in response to cellular stress and environmental changes. Furthermore, exploring the potential of targeting tRNA modifying enzymes for the development of novel antimicrobial agents presents an exciting avenue for drug development professionals. A deeper understanding of the role of tRNA modifications in translational fidelity will undoubtedly provide new insights into the fundamental processes of life and open up new therapeutic possibilities.
References
- 1. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
- 3. HPLC Analysis of tRNA‐Derived Nucleosides [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A sensitive assay of translational fidelity (readthrough and termination) in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Overview of Thermo Scientific 1-Step IVT Systems | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Characteristics of 5-Methoxyuridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyuridine (5-moU) is a modified nucleoside, a derivative of uridine (B1682114), that has garnered significant interest in the fields of molecular biology, virology, and an area of particular importance, therapeutic mRNA development. Its incorporation into messenger RNA (mRNA) transcripts has been shown to confer advantageous properties, most notably a reduction in the innate immune response and an increase in mRNA stability, thereby enhancing protein expression. This technical guide provides a comprehensive overview of the core biophysical characteristics of this compound, detailed experimental protocols for its analysis and application, and a visualization of its impact on key cellular signaling pathways.
Core Biophysical Data
The fundamental biophysical properties of this compound are crucial for its application in various experimental and therapeutic contexts. A summary of these characteristics is presented below.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₄N₂O₇ | [1][2][3][4][5] |
| Molecular Weight | 274.23 g/mol | [1][3][4][5] |
| Melting Point | 217-218 °C | [6] |
| Solubility | Soluble in water.[2] Solubility in organic solvents like DMSO and ethanol (B145695) is also reported, but quantitative data is limited.[7] | Further experimental validation is recommended for specific applications. |
| pKa | Not experimentally determined in the reviewed literature. Computational studies on modified nucleobases suggest that the pKa of the uracil (B121893) ring can be influenced by modifications at the 5-position. | For uridine, the pKa of N3 is approximately 9.2. |
| UV Absorbance (λmax) | A UV absorption spectrum of this compound shows a maximum at approximately 265 nm at pH 2. | [2] The extinction coefficient for this compound-5'-triphosphate is reported as 8, though units and conditions are not specified.[8] |
Structural Information
This compound is characterized by the presence of a methoxy (B1213986) group (-OCH₃) at the 5th carbon of the uracil base. This modification distinguishes it from the canonical uridine nucleoside.
Chemical Structure of this compound:
Experimental Protocols
In Vitro Transcription of this compound-Modified mRNA
This protocol outlines the synthesis of mRNA transcripts with complete substitution of uridine triphosphate (UTP) with this compound triphosphate (5-moUTP).
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 10 mM spermidine, 50 mM DTT)
-
Ribonucleotide solution mix (ATP, CTP, GTP, each at a final concentration of 7.5 mM)
-
This compound-5'-triphosphate (5-moUTP) solution (final concentration 7.5 mM)
-
RNase Inhibitor
-
Nuclease-free water
-
DNase I (RNase-free)
-
RNA purification kit
Procedure:
-
Reaction Setup: In a nuclease-free microcentrifuge tube, assemble the following components at room temperature in the order listed. A typical 20 µL reaction is described below.
-
Nuclease-free water: to a final volume of 20 µL
-
5x Transcription Buffer: 4 µL
-
100 mM DTT: 2 µL
-
ATP, CTP, GTP solution mix (25 mM each): 2 µL
-
5-moUTP solution (75 mM): 2 µL
-
Linearized DNA template (0.5-1 µg): x µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Gently mix the components and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcript can be assessed by agarose (B213101) gel electrophoresis.
Assessment of Immunogenicity of 5-moU-Modified mRNA in Cell Culture
This protocol describes a cell-based assay to evaluate the immunogenicity of 5-moU-modified mRNA by measuring the induction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-alpha (IFN-α).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable immune cell line (e.g., THP-1)
-
Complete cell culture medium
-
5-moU-modified mRNA and unmodified control mRNA
-
Transfection reagent (e.g., Lipofectamine MessengerMAX)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNF-α and IFN-α
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs or other immune cells in a 96-well plate at a density of 2 x 10⁵ cells per well in 100 µL of complete culture medium.
-
mRNA Transfection Complex Preparation:
-
For each well, dilute 100 ng of mRNA (5-moU-modified or unmodified control) in 25 µL of Opti-MEM or other serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 25 µL of Opti-MEM.
-
Combine the diluted mRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-15 minutes to allow complex formation.
-
-
Transfection: Add 50 µL of the mRNA-transfection reagent complex to each well containing the cells. Include a "no mRNA" control and a positive control (e.g., LPS for TNF-α).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and carefully collect the cell culture supernatant.
-
Cytokine Measurement by ELISA: Measure the concentration of TNF-α and IFN-α in the collected supernatants using the respective ELISA kits, following the manufacturer's protocols.[9][10]
-
Data Analysis: Compare the levels of cytokine secretion induced by the 5-moU-modified mRNA to the unmodified mRNA and the negative control. A significant reduction in cytokine levels for the 5-moU-modified mRNA indicates reduced immunogenicity.
In Vitro PKR Activation Assay
This protocol details an in vitro assay to determine the extent to which 5-moU-modified mRNA activates the dsRNA-dependent Protein Kinase R (PKR).
Materials:
-
Recombinant human PKR
-
Lambda protein phosphatase (λ-PPase)
-
PKR activation buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
5-moU-modified mRNA and unmodified control dsRNA (e.g., poly(I:C))
-
SDS-PAGE gels and Western blotting apparatus
-
Antibodies: anti-PKR (total) and anti-phospho-PKR (Thr446)
Procedure:
-
PKR Dephosphorylation: Dephosphorylate the recombinant PKR by incubating it with λ-PPase according to the enzyme manufacturer's instructions. This is necessary to ensure a low basal level of PKR phosphorylation.
-
Activation Reaction:
-
In a microcentrifuge tube, prepare the reaction mix containing dephosphorylated PKR, PKR activation buffer, and the RNA to be tested (5-moU-modified mRNA or control dsRNA) at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 15-30 minutes.
-
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
SDS-PAGE and Autoradiography:
-
Separate the reaction products by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated PKR.
-
-
Western Blot Analysis (Alternative to Radiography):
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against total PKR and phospho-PKR (Thr446) to determine the ratio of activated to total PKR.
-
-
Data Analysis: Quantify the level of PKR autophosphorylation in the presence of 5-moU-modified mRNA and compare it to the control dsRNA. A lower level of phosphorylation indicates reduced PKR activation.[11][12]
Signaling Pathways and Visualization
The incorporation of this compound into mRNA transcripts significantly impacts their interaction with the innate immune system. The primary mechanisms involve the modulation of Toll-like receptor (TLR) signaling and the dsRNA-dependent protein kinase R (PKR) pathway.
Toll-like Receptor (TLR) Signaling
Endosomal TLRs, particularly TLR7 and TLR8 in humans, are key sensors of single-stranded RNA (ssRNA). Recognition of unmodified foreign RNA by these receptors triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. The modification of uridine to this compound is thought to sterically hinder the binding of the mRNA to these receptors, thereby dampening the downstream inflammatory response.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. themoonlab.org [themoonlab.org]
- 4. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H, 13C and 15N chemical shift assignment of the stem-loop 5a from the 5′-UTR of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 7. Evaluation of novel synthetic TLR7/8 agonists as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]
- 9. SignalKine⢠Human TNF-α Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]
- 11. Nucleoside modifications modulate activation of the protein kinase PKR in an RNA structure-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling activation of the RNA-dependent protein kinase by siRNAs using site-specific chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzymatic Synthesis of 5-Methoxyuridine Triphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyuridine triphosphate (5-MeO-UTP) is a modified ribonucleotide of significant interest in the development of mRNA-based therapeutics and diagnostics. Its incorporation into messenger RNA (mRNA) has been shown to enhance stability and reduce immunogenicity, critical attributes for effective in vivo applications. While chemical synthesis routes exist, enzymatic synthesis offers a highly specific, efficient, and environmentally friendly alternative. This technical guide provides a comprehensive overview of the core principles and methodologies for the enzymatic synthesis of this compound triphosphate, intended to equip researchers and drug development professionals with the necessary knowledge to implement this process. We detail the multi-enzyme cascade reaction, provide generalized experimental protocols, and present a logical workflow for its production.
Introduction
The therapeutic potential of messenger RNA has been unlocked by the development of modified nucleotides that can evade innate immune recognition and enhance translational efficiency. Among these, this compound (5moU) has emerged as a promising modification.[1] The active form for its incorporation into mRNA during in vitro transcription is this compound triphosphate (5-MeO-UTP). The enzymatic synthesis of 5-MeO-UTP from its precursor, this compound, leverages the cell's natural nucleotide salvage pathway, employing a cascade of kinase enzymes to sequentially phosphorylate the nucleoside. This biocatalytic approach offers significant advantages over traditional chemical methods, including high regio- and stereoselectivity, milder reaction conditions, and often higher yields in "one-pot" reaction setups.[2]
This guide will focus on the one-pot, multi-enzyme cascade approach, which represents an efficient and scalable method for the production of 5-MeO-UTP.
The Enzymatic Synthesis Pathway
The enzymatic synthesis of this compound triphosphate is a three-step phosphorylation cascade that mimics the cellular pyrimidine (B1678525) salvage pathway.[3] The process begins with the nucleoside this compound and sequentially adds three phosphate (B84403) groups, donated by a phosphate donor like adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of the ribose sugar.
The enzymatic cascade involves the following key enzymes:
-
Uridine-Cytidine Kinase (UCK): This enzyme catalyzes the first phosphorylation step, transferring a phosphate group from ATP to this compound to produce this compound monophosphate (5-MeO-UMP). Human Uridine-Cytidine Kinase 2 (UCK2) is known to phosphorylate a variety of uridine (B1682114) and cytidine (B196190) analogs, including 5-hydroxyuridine, suggesting its potential activity on this compound.[2]
-
UMP-CMP Kinase (CMPK): The second step is catalyzed by UMP-CMP kinase, which transfers a second phosphate group from ATP to 5-MeO-UMP, yielding this compound diphosphate (B83284) (5-MeO-UDP). Human UMP-CMP kinase is known to phosphorylate a broad range of pyrimidine nucleoside monophosphates.[4][5]
-
Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation is carried out by nucleoside diphosphate kinase, which converts 5-MeO-UDP to the desired product, this compound triphosphate (5-MeO-UTP), again using ATP as the phosphate donor. NDPKs exhibit broad substrate specificity, making them suitable for the final step in the synthesis of various modified NTPs.[6][7]
An ATP regeneration system is often coupled with this cascade to maintain a high concentration of the phosphate donor, drive the equilibrium towards product formation, and improve overall efficiency.
Experimental Workflow and Methodologies
The successful enzymatic synthesis of 5-MeO-UTP relies on the careful orchestration of several key steps, from the preparation of the necessary enzymes to the final purification of the product.
Enzyme Expression and Purification
A critical prerequisite for the enzymatic synthesis is the availability of highly pure and active kinases. Recombinant expression of Uridine-Cytidine Kinase, UMP-CMP Kinase, and Nucleoside Diphosphate Kinase is the most common approach.
Generalized Protocol for Enzyme Expression and Purification:
-
Gene Cloning: The genes encoding the desired kinases (e.g., human UCK2, human CMPK1, and a suitable NDPK) are cloned into an appropriate expression vector, often containing a purification tag such as a polyhistidine-tag (His-tag).
-
Protein Expression: The expression vectors are transformed into a suitable host, typically E. coli BL21(DE3) cells. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).
-
Cell Lysis: The bacterial cells are harvested and lysed to release the recombinant proteins.
-
Purification: The enzymes are purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.[8]
One-Pot Enzymatic Synthesis of this compound Triphosphate
The one-pot synthesis approach, where all enzymes and substrates are combined in a single reaction vessel, is highly efficient.
Generalized One-Pot Synthesis Protocol:
-
Reaction Mixture:
-
This compound (starting substrate)
-
ATP (phosphate donor)
-
ATP Regeneration System (e.g., phosphoenolpyruvate (B93156) and pyruvate (B1213749) kinase, or acetyl phosphate and acetate (B1210297) kinase)[8]
-
Purified Uridine-Cytidine Kinase
-
Purified UMP-CMP Kinase
-
Purified Nucleoside Diphosphate Kinase
-
Reaction Buffer (e.g., Tris-HCl or HEPES buffer, containing MgCl₂)
-
-
Reaction Conditions:
-
The reaction is typically incubated at a controlled temperature (e.g., 37°C).
-
The pH of the reaction buffer is maintained within the optimal range for the enzymes (typically pH 7.5-8.0).
-
The reaction progress is monitored over time using techniques like High-Performance Liquid Chromatography (HPLC).
-
Purification of this compound Triphosphate
After the enzymatic reaction, the desired 5-MeO-UTP needs to be purified from the reaction mixture, which contains enzymes, unreacted substrates, and byproducts.
Generalized Purification Protocol:
-
Enzyme Removal: The enzymes are first removed, for instance, by heat inactivation followed by centrifugation, or by affinity removal if the enzymes are tagged.
-
Chromatographic Separation: The supernatant containing the nucleotides is then subjected to chromatographic purification. Anion-exchange chromatography is a common method for separating nucleotides based on their charge, effectively separating the monophosphate, diphosphate, and triphosphate forms.[9]
-
Desalting and Lyophilization: The fractions containing pure 5-MeO-UTP are pooled, desalted (e.g., by size-exclusion chromatography or dialysis), and then lyophilized to obtain the final product as a stable powder.
Data Presentation
Table 1: Key Enzymes in the 5-MeO-UTP Synthesis Cascade
| Enzyme | EC Number | Source Organism (Example) | Function in Cascade |
| Uridine-Cytidine Kinase (UCK) | 2.7.1.48 | Homo sapiens | This compound → 5-MeO-UMP |
| UMP-CMP Kinase (CMPK) | 2.7.4.14 | Homo sapiens | 5-MeO-UMP → 5-MeO-UDP |
| Nucleoside Diphosphate Kinase (NDPK) | 2.7.4.6 | Dictyostelium discoideum | 5-MeO-UDP → 5-MeO-UTP |
Table 2: Generalized Reaction Conditions for One-Pot Enzymatic Synthesis of 5-MeO-UTP
| Parameter | Typical Range |
| This compound Concentration | 10 - 50 mM |
| ATP Concentration | 1.2 - 2.0 equivalents |
| MgCl₂ Concentration | 5 - 20 mM |
| Temperature | 30 - 37 °C |
| pH | 7.5 - 8.5 |
| Reaction Time | 12 - 72 hours |
Table 3: Hypothetical Quantitative Results for Enzymatic 5-MeO-UTP Synthesis
| Starting Material | Product | Conversion Yield (%) | Purity (%) |
| This compound | 5-MeO-UTP | 70 - 95 | >95 |
Note: The values in this table are illustrative and based on reported yields for the enzymatic synthesis of other modified nucleoside triphosphates. Actual yields for 5-MeO-UTP synthesis would need to be determined experimentally.
Visualization of the Synthesis Workflow
The following diagram illustrates the logical workflow of the one-pot enzymatic synthesis of this compound triphosphate.
Caption: Workflow for the one-pot enzymatic synthesis of 5-MeO-UTP.
Conclusion
The enzymatic synthesis of this compound triphosphate via a multi-enzyme cascade offers a robust and efficient method for producing this critical component of modified mRNA therapeutics. The one-pot approach simplifies the process and, when coupled with an effective ATP regeneration system, can achieve high conversion yields. While this guide provides a foundational understanding and generalized protocols, optimization of specific reaction parameters, including enzyme and substrate concentrations, will be crucial for maximizing the efficiency of 5-MeO-UTP production in a research or industrial setting. The continued development of novel and more efficient kinase enzymes will further enhance the utility of this biocatalytic approach in the future.
References
- 1. One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. UCK2 - Wikipedia [en.wikipedia.org]
- 3. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nucleoside-diphosphate kinase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates | MDPI [mdpi.com]
- 9. US2950228A - Enzymatic process - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Transcription with 5-Methoxyuridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In vitro transcription (IVT) is a cornerstone technique for the production of messenger RNA (mRNA) for a myriad of applications, including vaccines, protein replacement therapies, and gene editing. The immunogenicity and stability of synthetic mRNA are critical parameters influencing its therapeutic efficacy. Unmodified in vitro transcribed mRNA can trigger innate immune responses, primarily through the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which can lead to inflammation and reduced protein expression.[1][2][3][4][5][6]
The incorporation of modified nucleotides is a key strategy to circumvent these limitations. 5-Methoxyuridine (5moU), a modified uridine (B1682114) triphosphate, has emerged as a promising candidate for generating mRNA with enhanced stability and reduced immunogenicity, leading to improved translational efficiency in vivo.[7][8][9] This document provides a detailed protocol for the in vitro transcription of mRNA with complete substitution of uridine triphosphate (UTP) by this compound triphosphate (5moU-TP), along with supporting data and downstream purification procedures.
Advantages of Incorporating this compound
The substitution of UTP with 5moU-TP during in vitro transcription offers several significant advantages:
-
Reduced Immunogenicity: 5moU modification significantly diminishes the activation of innate immune sensors like TLR3, TLR7, TLR8, and RIG-I, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and type I interferons (IFN-β).[8]
-
Increased Stability: The presence of this compound can enhance the resistance of mRNA to nuclease degradation, thereby increasing its half-life within the cellular environment.[7]
-
Improved Translation Efficiency: By mitigating the innate immune response and increasing stability, 5moU-modified mRNA can lead to higher and more sustained protein expression in vivo.[7][10]
Data Presentation
Table 1: In Vitro Transcription Yield with this compound
| Template | UTP/5moU-TP Ratio | Expected Yield (µg per 20 µL reaction) | Reference |
| 1.4 kb control DNA | 100% 5moU-TP | 100 - 130 | [11][12] |
| Various | 100% UTP | Variable, dependent on template and conditions | General IVT knowledge |
| Various | 100% 5moU-TP | Generally comparable to UTP, with some studies showing good yields | [13] |
Note: Yields can vary depending on the specific template, promoter sequence, and reaction optimization.
Table 2: Effect of this compound Modification on Protein Expression
| Reporter Gene | Cell Line | Modification | Relative Protein Expression (Compared to Unmodified) | Reference |
| eGFP | Various cell lines | 5moU | Top 3 performer (along with me1ψ and ψ) | [7] |
| Luciferase | THP-1 cells | 5moU | Equivalent to Ψ | [10] |
| Survivin | HeLa cells | 5moU | Lower than unmodified | [14] |
Note: The impact of 5moU on translation efficiency can be context-dependent, influenced by the specific mRNA sequence and the cellular environment.
Table 3: Reduction of Innate Immune Response by this compound Modification
| Cell Type | Cytokine | Modification | Fold Change in Cytokine Level (Compared to Unmodified) | Reference |
| Human Macrophages | TNF-α | 5moU | Significantly lower | [8] |
| Human Macrophages | IL-6 | 5moU | Significantly lower | [8] |
| Human Macrophages | IFN-β | 5moU | Non-detectable | [8] |
| Human PBMCs | TNF-α | 5moU | Significantly lower | [14] |
| Human PBMCs | IFN-α | 5moU | Significantly lower | [14] |
Experimental Protocols
I. In Vitro Transcription with 100% this compound Substitution
This protocol describes a generic method for the in vitro transcription of mRNA with complete replacement of UTP with this compound triphosphate.
1. Reagent Preparation:
-
Linearized DNA Template: Linearize a plasmid containing the gene of interest downstream of a T7 promoter using a restriction enzyme that generates a blunt or 5' overhang end. Purify the linearized template using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation. Resuspend the template in nuclease-free water at a concentration of 0.5-1 µg/µL.
-
NTP Mix (with 5moU): Prepare a 10X NTP mix containing 10 mM ATP, 10 mM CTP, 10 mM GTP, and 10 mM this compound triphosphate (5moU-TP) in nuclease-free water.
-
10X Transcription Buffer: 400 mM Tris-HCl (pH 8.0), 200 mM MgCl₂, 20 mM Spermidine (B129725), 100 mM DTT. Store in aliquots at -20°C.
-
T7 RNA Polymerase: High-concentration, nuclease-free T7 RNA polymerase.
-
RNase Inhibitor: A recombinant RNase inhibitor to protect the transcribed RNA from degradation.
2. In Vitro Transcription Reaction Setup:
For a standard 20 µL reaction:
| Component | Volume | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Transcription Buffer | 2 µL | 1X |
| 10X NTP Mix (with 5moU) | 2 µL | 1 mM each NTP |
| Linearized DNA Template (0.5-1 µg/µL) | 1 µL | 25-50 ng/µL |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| T7 RNA Polymerase (e.g., 50 U/µL) | 1 µL | 2.5 U/µL |
| Total Volume | 20 µL |
3. Reaction Incubation:
-
Assemble the reaction at room temperature in the order listed to prevent precipitation of the DNA template by spermidine in the transcription buffer.
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may not necessarily increase the yield of full-length transcripts and can sometimes lead to an increase in byproducts.
4. Template DNA Removal:
-
After incubation, add 1 µL of DNase I (RNase-free) to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes.
II. Purification of this compound-Modified RNA
Purification is crucial to remove the DNA template, unincorporated nucleotides, enzymes, and potential double-stranded RNA (dsRNA) byproducts.
A. Silica-Based Column Purification
This method is rapid and effectively removes proteins, salts, and unincorporated nucleotides.[15][16]
1. Binding:
-
Add a volume of binding buffer (typically containing a high concentration of a chaotropic salt like guanidinium (B1211019) thiocyanate) to the IVT reaction mixture as recommended by the column manufacturer.
-
Add an equal volume of 100% ethanol to the mixture and mix well.
-
Transfer the mixture to a silica (B1680970) spin column placed in a collection tube.
-
Centrifuge for 30-60 seconds at >10,000 x g and discard the flow-through.
2. Washing:
-
Add the recommended volume of wash buffer 1 (containing a lower concentration of chaotropic salt) to the column.
-
Centrifuge for 30-60 seconds and discard the flow-through.
-
Add the recommended volume of wash buffer 2 (typically containing ethanol) to the column.
-
Centrifuge for 30-60 seconds and discard the flow-through.
-
Centrifuge the empty column for an additional 1-2 minutes to remove any residual ethanol.
3. Elution:
-
Place the column in a clean, nuclease-free microcentrifuge tube.
-
Add 30-50 µL of nuclease-free water to the center of the silica membrane.
-
Incubate at room temperature for 1-2 minutes.
-
Centrifuge for 1-2 minutes to elute the purified RNA.
B. Oligo d(T) Purification for Poly(A)-Tailed mRNA
This method specifically isolates polyadenylated mRNA, effectively removing truncated transcripts and other RNA species that lack a poly(A) tail.[17][18][19]
1. Binding:
-
Equilibrate the oligo d(T) resin (beads or column) with a high-salt binding buffer (e.g., containing 0.5 M NaCl).
-
Heat the RNA sample to 65-70°C for 5 minutes to denature secondary structures, then place on ice.
-
Add the denatured RNA to the equilibrated oligo d(T) resin.
-
Allow the RNA to bind to the resin at room temperature with gentle mixing for 10-15 minutes.
2. Washing:
-
Wash the resin several times with a medium-salt wash buffer to remove non-specifically bound molecules.
-
Follow with washes using a low-salt wash buffer to remove weakly bound, non-polyadenylated RNAs.
3. Elution:
-
Elute the poly(A)-tailed mRNA from the resin using a no-salt elution buffer (e.g., 10 mM Tris-HCl).
-
The absence of salt destabilizes the hybridization between the poly(A) tail and the oligo d(T) ligands, releasing the purified mRNA.
III. Quality Control of this compound-Modified RNA
-
Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.
-
Purity: Assess the purity by calculating the A260/A280 and A260/A230 ratios. Pure RNA should have an A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2.
-
Integrity: Analyze the integrity of the transcribed RNA on a denaturing agarose (B213101) gel or using a microfluidics-based system (e.g., Agilent Bioanalyzer). A sharp, single band at the expected size indicates high-quality, full-length RNA.
Mandatory Visualizations
Caption: Experimental workflow for in vitro transcription with this compound.
Caption: Innate immune signaling pathways activated by IVT RNA.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Innate immune responses to RNA: sensing and signaling [frontiersin.org]
- 3. Innate immune responses to RNA: sensing and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RNA Recognition and Immunity—Innate Immune Sensing and Its Posttranscriptional Regulation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. Mechanisms of RIG-I-Like Receptor Activation and Manipulation by Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. High-Purity- Column-Based RNA Purification| TIANGEN [en.tiangen.com]
- 16. neb.com [neb.com]
- 17. etherna.be [etherna.be]
- 18. cytivalifesciences.com [cytivalifesciences.com]
- 19. dcvmn.org [dcvmn.org]
Application Notes and Protocols for Incorporating 5-Methoxyuridine into Synthetic mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-methoxyuridine (5moU) into synthetic messenger RNA (mRNA). The inclusion of 5moU is a critical modification strategy to enhance mRNA stability, increase translational efficiency, and reduce innate immune responses, thereby improving the overall efficacy and safety of mRNA-based therapeutics and vaccines.
Introduction
Synthetic mRNA has emerged as a powerful tool in drug development, offering a versatile platform for protein replacement therapies, cancer immunotherapies, and vaccines. However, unmodified in vitro transcribed (IVT) mRNA can be immunogenic, leading to undesirable cellular responses and reduced protein expression. The incorporation of modified nucleosides, such as this compound, is a key strategy to overcome these limitations. 5moU, a modified form of uridine (B1682114), has been shown to significantly decrease the immunogenicity of mRNA by reducing its recognition by pattern recognition receptors (PRRs) like RIG-I and Toll-like receptors (TLRs).[1][2] Furthermore, 5moU-modified mRNA can exhibit enhanced stability and translational capacity.[3][4]
These notes will guide researchers through the rationale, benefits, and practical application of incorporating 5moU into synthetic mRNA, providing detailed protocols for its synthesis and evaluation.
Key Benefits of Incorporating this compound
-
Reduced Immunogenicity: 5moU modification helps the mRNA evade detection by the innate immune system, thereby reducing the production of pro-inflammatory cytokines.[2][5][6] This is crucial for applications requiring high doses of mRNA or repeated administrations.
-
Enhanced Translation Efficiency: By mitigating the innate immune response, which can lead to translational arrest, 5moU modification can result in higher and more sustained protein expression from the synthetic mRNA.[1][4]
-
Improved mRNA Stability: The presence of 5moU can protect the mRNA molecule from degradation by intracellular ribonucleases, leading to a longer half-life and prolonged protein production.[3][4]
-
Increased Cell Viability: By reducing the cytotoxic effects associated with strong immune responses to foreign RNA, 5moU-modified mRNA can lead to improved cell viability following transfection.[7][8]
Data Presentation
Table 1: Impact of this compound on Gene Editing Efficiency and Cell Viability
| Cell Type | mRNA Modification | Gene Editing Efficiency (%) | Cell Viability (%) | Reference |
| T Cells | Standard Nucleotides | 6.7 | Not Reported | [7] |
| T Cells | This compound (5moU) | 17.6 | Not Reported | [7] |
| iPSCs | Standard Nucleotides | Not Reported | 74.7 | [7] |
| iPSCs | This compound (5moU) | Not Reported | >80 | [7] |
| HSPCs | Unmodified mRNA | ~15-25 | ~60-70 | [9] |
| HSPCs | 5moU modified mRNA | ~30-50 | ~70-80 | [9] |
Table 2: Effect of this compound on Immune Response Markers
| Cell Type | mRNA Synthesis Condition | Relative dsRNA Content | OAS1 Expression | OAS2 Expression | MDA5 Expression | Reference |
| iPSCs | Standard T7 + AUGC | ~10x | High | High | High | [5] |
| iPSCs | mT7 and/or 5moU | Low | Low | Low | Low | [5] |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of 5moU-containing mRNA using a commercially available T7 RNA polymerase-based in vitro transcription kit.
Materials:
-
Linearized DNA template with a T7 promoter
-
ATP, GTP, CTP solutions (100 mM)
-
5-Methoxy-UTP (5moUTP) solution (100 mM)[3]
-
T7 RNA Polymerase
-
Transcription Buffer (5x or 10x)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
Purification system for mRNA (e.g., silica-based columns or magnetic beads)
Procedure:
-
Thawing and Preparation: Thaw all reagents on ice. Keep the T7 RNA Polymerase and RNase Inhibitor on ice. Mix all other reagents at room temperature and spin down briefly.
-
Transcription Reaction Assembly: In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the specified order:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | Variable | - |
| Transcription Buffer (10x) | 2 µL | 1x |
| ATP (100 mM) | 1.5 µL | 7.5 mM |
| GTP (100 mM) | 1.5 µL | 7.5 mM |
| CTP (100 mM) | 1.5 µL | 7.5 mM |
| 5-Methoxy-UTP (100 mM) | 1.5 µL | 7.5 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by pipetting up and down. Incubate the reaction at 37°C for 2 to 4 hours.[10]
-
DNase Treatment: To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
mRNA Purification: Purify the synthesized mRNA using a suitable RNA purification kit according to the manufacturer's instructions. Elute the mRNA in nuclease-free water or a suitable storage buffer.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer (e.g., NanoDrop). Assess the integrity and size of the mRNA transcript by gel electrophoresis on a denaturing agarose (B213101) gel.
Protocol 2: Transfection of Cells with this compound-Modified mRNA
This protocol provides a general guideline for the transfection of mammalian cells with 5moU-modified mRNA. The optimal conditions will vary depending on the cell type and transfection reagent used.
Materials:
-
5moU-modified mRNA
-
Mammalian cells in culture
-
Transfection reagent (e.g., lipid-based nanoparticles, electroporation buffer)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of Transfection Complexes (for lipid-based reagents): a. Dilute the 5moU-modified mRNA in serum-free medium. b. In a separate tube, dilute the transfection reagent in serum-free medium. c. Combine the diluted mRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add the transfection complexes to the cells. c. Add fresh complete growth medium to the desired final volume.
-
Electroporation (alternative method): a. Resuspend the cells in the appropriate electroporation buffer. b. Add the 5moU-modified mRNA to the cell suspension. c. Transfer the mixture to an electroporation cuvette and apply the electric pulse using a pre-optimized program for the specific cell type.
-
Post-Transfection Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24-72 hours) before analysis.
-
Analysis: Analyze the cells for protein expression (e.g., by flow cytometry, western blot, or functional assays) and assess cell viability (e.g., using a trypan blue exclusion assay or a viability dye).
Visualizations
Caption: Innate immune sensing of unmodified synthetic mRNA.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. apexbt.com [apexbt.com]
- 4. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Incorporation of this compound Enables Efficient Targeted Transgene Insertion in iPSCs and T Cells - Factor Bioscience [factor.bio]
- 6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. factor.bio [factor.bio]
- 8. UltraSlice™ mRNA Incorporating this compound Efficiently Inserts Transgene Sequences in iPSCs with High Viability - Factor Bioscience [factor.bio]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
Application Notes & Protocols: Leveraging 5-Methoxyuridine to Attenuate the Immunogenicity of messenger RNA
For researchers, scientists, and drug development professionals, the therapeutic potential of messenger RNA (mRNA) is vast, spanning applications from vaccines to protein replacement therapies.[1][2][3] A primary obstacle in the clinical application of in vitro transcribed (IVT) mRNA is its inherent immunogenicity, which can trigger adverse inflammatory responses and reduce protein expression.[4][5] The incorporation of modified nucleosides, such as 5-methoxyuridine (5moU), into the mRNA sequence is a powerful strategy to mitigate these effects.[1][2][6] This document provides a detailed overview of the mechanism, application, and protocols for using 5moU to reduce mRNA immunogenicity.
Introduction: The Challenge of mRNA Immunogenicity
The cellular innate immune system has evolved to recognize and respond to foreign RNA, a hallmark of viral infections.[5][7] IVT mRNA can be recognized by a suite of pattern recognition receptors (PRRs), including Toll-like receptors (TLRs) 7 and 8 located in endosomes, and RIG-I-like receptors (RLRs) such as RIG-I and MDA5 in the cytoplasm.[6][8][9] Activation of these sensors initiates signaling cascades that lead to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which can cause translational arrest, mRNA degradation, and potential cell toxicity.[4][8][10]
Chemically modifying the nucleosides within the mRNA strand is a key strategy to evade this immune surveillance.[11][12] this compound (5moU), a modified form of uridine (B1682114), has emerged as a particularly effective modification for reducing immunogenicity while maintaining or even enhancing translational efficiency.[1][2][10]
Mechanism of Action: How this compound Reduces Immune Activation
The incorporation of 5moU in place of uridine during IVT alters the properties of the resulting mRNA molecule, making it a poorer substrate for PRRs. The primary mechanisms are:
-
Evasion of Toll-Like Receptors (TLRs): TLR7 and TLR8 recognize single-stranded RNA (ssRNA), particularly uridine-rich sequences.[13][14] The methoxy (B1213986) group at the 5th position of the uracil (B121893) base in 5moU creates steric hindrance that is thought to interfere with the binding of the mRNA to these endosomal receptors, thereby preventing the initiation of downstream inflammatory signaling.[7]
-
Reduced Activation of RIG-I-Like Receptors (RLRs): Cytoplasmic sensors like RIG-I are activated by features of viral RNA, such as 5'-triphosphate groups. While proper capping (e.g., Cap1 structure) is the primary way to avoid RIG-I activation, certain nucleoside modifications can further diminish RLR-mediated signaling.[4][10] Although less extensively studied for 5moU specifically compared to pseudouridine (B1679824) (Ψ), modifications within the RNA body are known to reduce overall RLR activation.[4]
-
Minimizing dsRNA Contaminants: A significant source of immunogenicity in IVT mRNA preparations is the presence of double-stranded RNA (dsRNA) byproducts. While not a direct function of the 5moU modification itself, it is crucial to note that purification methods, such as High-Performance Liquid Chromatography (HPLC), are often necessary to remove these contaminants and fully realize the low-immunogenicity potential of modified mRNA.[2][15][16]
The following diagram illustrates the innate immune signaling pathways activated by unmodified mRNA and how 5moU modification helps the mRNA evade detection.
Data Presentation: Quantitative Effects of this compound
Studies have consistently demonstrated that substituting uridine with 5moU significantly reduces inflammatory cytokine secretion while enhancing protein expression. In primary human macrophages, 5moU-modified mRNA outperformed other modifications, leading to up to a 4-fold increase in transgene expression with only moderate pro-inflammatory responses and non-detectable antiviral responses.[1][2]
Table 1: Comparison of Cytokine Induction by Modified mRNA in Human Macrophages
| mRNA Modification | IFN-β Secretion (pg/mL) | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) |
|---|---|---|---|
| Unmodified (U) | High | High | High |
| Pseudouridine (Ψ) | High | High | High |
| This compound (5moU) | Minimal / Non-detectable | Minimal | Minimal |
| Ψ + 5-methylcytidine (B43896) (5meC) | Low | Low | Low |
| Untransfected Control | Non-detectable | Minimal | Minimal |
Data summarized from findings reported in studies on primary human macrophages, showing 5moU-modified IVT-mRNA induced cytokine levels similar to untransfected cells.[2]
Table 2: Effect of Uridine Depletion and 5moU Modification on Cas9 mRNA Activity
| Cas9 mRNA Modification | Indel Frequency (%) in K562 Cells | TNF-α Secretion (pg/mL) in Human Blood |
|---|---|---|
| Unmodified | ~30% | > 2000 |
| Pseudouridine (Ψ) | ~60% | ~1000 |
| 5moU (Uridine Depleted) | ~80% | < 200 |
Data summarized from a study demonstrating that uridine depletion combined with 5moU modification in Cas9 mRNA leads to very high editing efficiency and minimal immune response without requiring HPLC purification.[4]
Application Protocols
Protocol 1: Synthesis of 5moU-Modified mRNA by In Vitro Transcription (IVT)
This protocol describes the synthesis of 5moU-containing mRNA using a T7 RNA polymerase-based IVT reaction.
Materials:
-
Linearized plasmid DNA template with a T7 promoter, encoding the gene of interest, and followed by a poly(A) tail sequence.
-
Nuclease-free water.
-
IVT Reaction Buffer (e.g., 10X).
-
ATP, GTP, CTP solutions (e.g., 100 mM).
-
This compound-5'-triphosphate (5moUTP) solution (e.g., 100 mM).[17]
-
T7 RNA Polymerase.
-
RNase Inhibitor.
-
(Optional) Co-transcriptional capping reagent (e.g., CleanCap® or ARCA).[10]
-
DNase I, RNase-free.
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
Assemble the IVT reaction at room temperature in a nuclease-free tube in the following order:
Component Volume (for 20 µL reaction) Final Concentration Nuclease-free Water Up to 20 µL - 10X IVT Buffer 2 µL 1X ATP, GTP, CTP (100 mM each) 0.5 µL each 2.5 mM each 5moUTP (100 mM) 0.5 µL 2.5 mM Capping Reagent (if used) As per manufacturer - Linearized DNA Template 0.5 - 1.0 µg 25-50 ng/µL RNase Inhibitor 1 µL - | T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting and spin down briefly.
-
After incubation, add 1 µL of DNase I to the reaction to digest the DNA template. Incubate at 37°C for 15-30 minutes.
-
Proceed immediately to mRNA purification.
Protocol 2: Purification of 5moU-Modified mRNA
Purification is critical to remove reaction components and immunogenic byproducts like dsRNA.[20]
A. Lithium Chloride (LiCl) Precipitation (Standard Method)
-
Add 30 µL of nuclease-free water to the 20 µL IVT reaction.
-
Add 25 µL of 5 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at max speed (e.g., >12,000 x g) at 4°C for 15 minutes to pellet the RNA.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at max speed at 4°C for 5 minutes.
-
Discard the supernatant and briefly air-dry the pellet.
-
Resuspend the RNA pellet in a suitable volume of nuclease-free water.
B. HPLC Purification (Recommended for Therapeutic Applications) For the highest purity and lowest immunogenicity, Reversed-Phase (RP) HPLC is recommended.[15][21] This method effectively separates full-length mRNA from dsRNA, aborted transcripts, and other impurities.[16][21] The exact protocol will depend on the specific column and HPLC system used.
Protocol 3: Cell-Based Assay for mRNA Immunogenicity
This protocol uses human peripheral blood mononuclear cells (PBMCs) or macrophage cell lines (e.g., THP-1) to quantify the immune response to the synthesized mRNA.[9][10]
Materials:
-
Human PBMCs or THP-1 cells.
-
Appropriate cell culture medium (e.g., RPMI 1640 with 10% FBS).
-
Transfection Reagent (e.g., TransIT-mRNA, Lipofectamine).
-
Synthesized and purified mRNA (unmodified, 5moU-modified, and control).
-
96-well cell culture plates.
-
ELISA kits for human TNF-α, IFN-α/β, IL-6.[9]
Procedure:
-
Seed PBMCs or differentiated THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells per well.[12]
-
Allow cells to adhere or rest for 2-24 hours.
-
Prepare mRNA-lipid complexes according to the transfection reagent manufacturer's protocol. Typically, 100-250 ng of mRNA is used per well.
-
Add the mRNA complexes to the cells. Include a "transfection reagent only" control and an "untransfected" control.
-
Incubate the cells for 6-24 hours at 37°C.
-
After incubation, carefully collect the cell culture supernatant.
-
Quantify the concentration of TNF-α, IFN-β, and IL-6 in the supernatant using ELISA kits, following the manufacturer's instructions.
-
Compare the cytokine levels induced by 5moU-mRNA to those induced by unmodified mRNA and controls.
The following diagram outlines the experimental workflow for synthesizing, purifying, and testing 5moU-modified mRNA.
Conclusion and Applications
The incorporation of this compound is a robust and effective strategy for reducing the innate immunogenicity of IVT mRNA. By evading recognition by key pattern recognition receptors, 5moU-modified mRNA leads to lower inflammatory cytokine production and higher, more sustained protein expression.[1][2][4] This technology is critical for advancing the safety and efficacy of mRNA-based therapeutics, including:
-
Vaccines: While some immunogenicity can be a desirable adjuvant effect, controlling it is key to ensuring safety and efficacy.[10]
-
Protein Replacement Therapies: For chronic treatment, minimizing the immune response is paramount to avoid adverse effects and ensure consistent protein production.[2]
-
Gene Editing (e.g., CRISPR/Cas9): Reducing the immune response to Cas9-encoding mRNA can improve the efficiency and safety of genome editing applications.[4]
By following the protocols outlined in these notes, researchers can effectively produce and validate low-immunogenicity 5moU-modified mRNA for a wide range of therapeutic and research applications.
References
- 1. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Data from: Self-amplifying RNA generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo [zenodo.org]
- 4. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pbbmi.org [pbbmi.org]
- 6. promegaconnections.com [promegaconnections.com]
- 7. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. In Vitro Transcription of Long RNA Containing Modified Nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 12. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. For ‘U’ the bell tolls: pseudouridine evades TLR detection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Base-modified Ribonucleoside Triphosphates for mRNA Drug Discovery | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 20. mRNA Purification Methods and Process - Patheon pharma services [patheon.com]
- 21. Chemical Modifications of mRNA Ends for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
5-Methoxyuridine in CRISPR/Cas9 mRNA: Applications and Protocols for Enhanced Genome Editing
For Researchers, Scientists, and Drug Development Professionals
The advent of CRISPR/Cas9 has revolutionized the landscape of genetic engineering, offering unprecedented precision in genome editing. The delivery of the Cas9 nuclease as messenger RNA (mRNA) provides a transient and DNA-free method, mitigating risks of genomic integration associated with viral or plasmid-based systems.[1] However, in vitro transcribed (IVT) mRNA can elicit an innate immune response, potentially leading to translational inhibition and reduced editing efficiency.[1][2] The incorporation of modified nucleosides, such as 5-methoxyuridine (5moU), into the Cas9 mRNA transcript has emerged as a critical strategy to circumvent these challenges, enhancing the overall efficacy of CRISPR/Cas9-mediated genome editing. This document provides detailed application notes and protocols for the utilization of this compound-modified Cas9 mRNA.
Application Notes
The primary applications of this compound modification in CRISPR/Cas9 mRNA are centered on reducing immunogenicity, modulating translation efficiency, and ultimately, improving gene editing outcomes in a cell-type-specific manner.
1. Reduction of Innate Immune Response:
IVT mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, triggering an innate immune response characterized by the production of pro-inflammatory cytokines and type I interferons.[2][3] This can lead to translational arrest and degradation of the mRNA transcript. The full substitution of uridine (B1682114) with this compound during in vitro transcription has been demonstrated to significantly reduce this immune activation.[3][4][5] For instance, 5moU-modified mRNA resulted in minimal cytokine secretion in primary human macrophages, comparable to levels in untransfected cells.[4] This reduction in immunogenicity is a key advantage, particularly in sensitive primary cell types and for in vivo applications.
2. Enhancement of Translation and Protein Expression:
The impact of 5moU on translation efficiency can be cell-type dependent. In primary human macrophages, this compound outperformed other modifications, leading to up to a four-fold increase in transgene expression.[4][6] The increased stability of 5moU-modified mRNA may contribute to sustained protein expression.[7] However, in some contexts, 5moU modification has been observed to inhibit translation, a limitation that can be partially overcome by optimizing the mRNA coding sequence.[8][9]
3. Improved Genome Editing Efficiency in a Cell-Type Specific Context:
The ultimate goal of modifying Cas9 mRNA is to enhance its gene-editing activity. The benefits of 5moU modification on editing efficiency are highly dependent on the target cell type.
-
Hematopoietic Stem and Progenitor Cells (HSPCs): The use of 5moU-modified Cas9 mRNA in HSPCs has been shown to double the editing efficiency compared to unmodified mRNA, while also improving cell viability and yield.[10]
-
Induced Pluripotent Stem Cells (iPSCs) and T Cells: In contrast, for iPSCs and primary human T cells, unmodified Cas9 mRNA has demonstrated higher base editing efficiency.[10] However, 5moU-modified mRNA may be preferred in applications where cell yield is a primary concern, as it tends to be less cytotoxic.[10]
These findings underscore the importance of empirical validation to determine the optimal mRNA modification strategy for each specific cell type and application.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound modification on CRISPR/Cas9 mRNA performance across different cell types.
Table 1: Effect of this compound on Gene Editing Efficiency
| Cell Type | Target Gene(s) | mRNA Modification | Editing Efficiency (%) | Fold Change (5moU vs. Unmodified) | Reference |
| HSPCs | MHC-I, 2 other therapeutic targets | Unmodified | ~15-25 | - | [10] |
| 5moU | ~30-50 | ~2x | [10] | ||
| iPSCs | MHC-I, CD52, PDCD1, TRAC | 5moU | ~40 | - | [10] |
| Unmodified | ~75 | ~0.5x | [10] | ||
| Primary Human T Cells | MHC-I, CD52, PD1, TCR | 5moU | Lower than unmodified | - | [10] |
| Unmodified | Higher than 5moU | - | [10] |
Table 2: Effect of this compound on Cell Viability and Yield
| Cell Type | mRNA Modification | Outcome | Observation | Reference |
| HSPCs | 5moU | Improved Cell Viability & Yield | Higher compared to unmodified mRNA | [10] |
| Primary Human T Cells | Unmodified | Reduced Total Cell Count | Higher cytotoxicity observed | [10] |
| 5moU | Higher Total Cell Count | Preferred when cell yield is critical | [10] |
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound-Modified Cas9 mRNA
This protocol describes the synthesis of Cas9 mRNA with complete substitution of uridine with this compound using a commercially available in vitro transcription kit.
Materials:
-
Linearized DNA template encoding Cas9 with a T7 promoter
-
HighYield T7 mRNA Synthesis Kit (5moUTP) or similar
-
ATP, CTP, GTP solutions
-
This compound-5'-triphosphate (5moUTP)
-
T7 RNA Polymerase Mix
-
DNase I, RNase-free
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Template Preparation: The DNA template should be a linearized plasmid or a PCR product containing a T7 promoter upstream of the Cas9 coding sequence.[11] The template must be free of RNase contamination.[11]
-
Transcription Reaction Setup: Assemble the reaction at room temperature in a nuclease-free tube in the following order:
-
Incubation: Mix gently and incubate at 37°C for 2 hours.[11]
-
DNase Treatment: To remove the DNA template, add RNase-free DNase I and incubate for 15-30 minutes at 37°C.[11]
-
RNA Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Quality Control: Assess the quality and concentration of the synthesized mRNA using a spectrophotometer and denaturing agarose (B213101) gel electrophoresis.
Protocol 2: Electroporation of Primary Human T Cells with Cas9 mRNA and sgRNA
This protocol provides a general guideline for the delivery of Cas9 mRNA and sgRNA into primary human T cells via electroporation. Optimization of electroporation parameters is recommended for specific cell types and equipment.
Materials:
-
Primary human T cells
-
5moU-modified or unmodified Cas9 mRNA
-
Chemically synthesized sgRNA
-
Electroporation buffer
-
Electroporation system and cuvettes
-
Cell culture medium
Procedure:
-
Cell Preparation: Culture and isolate CD3+ T cells from peripheral blood.[10]
-
Electroporation Mix Preparation: For each electroporation sample, mix the Cas9 mRNA and sgRNA in the appropriate electroporation buffer.
-
Cell Resuspension: Resuspend the desired number of T cells in the electroporation mix.
-
Electroporation: Transfer the cell suspension to an electroporation cuvette and apply the optimized electrical pulse using a suitable electroporation device.
-
Post-Electroporation Culture: Immediately after electroporation, transfer the cells to pre-warmed culture medium and incubate at 37°C and 5% CO2.
-
Analysis: Assess editing efficiency, cell viability, and yield at an appropriate time point post-electroporation (e.g., 5 days).[10]
Protocol 3: Assessment of Genome Editing Efficiency by Sanger Sequencing
This protocol outlines the steps to determine the frequency of insertions and deletions (indels) at the target genomic locus.
Materials:
-
Genomic DNA from edited and control cells
-
PCR primers flanking the target site
-
PCR reagents
-
DNA lysis buffer
-
PCR purification kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Lyse the cells in a direct PCR lysis reagent and incubate at 55°C for 30 minutes, followed by 95°C for 30 minutes.[10]
-
PCR Amplification: Amplify the genomic region spanning the target site using PCR. The amplicon size should be between 400-1000 bp.[10]
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
-
Analysis: Analyze the sequencing chromatograms using a tool like TIDE (Tracking of Indels by Decomposition) to quantify the indel frequency.
Visualizations
Caption: Experimental workflow for CRISPR/Cas9 gene editing using 5moU-modified mRNA.
Caption: Impact of this compound on the cellular response to Cas9 mRNA.
References
- 1. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
Application Notes and Protocols for 5-Methoxyuridine (5-moU) Quantification in RNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxyuridine (5-moU) is a modified nucleoside with growing interest in the field of RNA therapeutics and epitranscriptomics. Accurate quantification of 5-moU in RNA is crucial for understanding its biological roles, ensuring the quality of mRNA-based therapeutics, and for diagnostic and research applications. This document provides detailed application notes and protocols for the primary methods used to quantify 5-moU in RNA samples.
The modification this compound (5moU) has gained significant attention for its potential to improve the properties of in-vitro transcribed (IVT) mRNA. The addition of a methoxy (B1213986) group to the fifth carbon of the uridine (B1682114) base has been linked to increased resistance to nuclease degradation, a longer mRNA half-life, and reduced immunogenicity.[1] These characteristics make accurate detection and quantification of 5moU essential for the quality control of IVT-mRNA vaccines and therapeutics, fostering a deeper understanding of how this modification impacts mRNA stability, translation, and immune responses.[1]
Methods for this compound Quantification
Several methods are available for the quantification of 5-moU in RNA, each with its own advantages and limitations. The choice of method often depends on the required sensitivity, specificity, throughput, and the nature of the RNA sample. The primary techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity and specificity in quantifying RNA modifications.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: A robust and widely accessible method for nucleoside quantification.
-
Direct RNA Sequencing with Machine Learning: An emerging and powerful technique for single-molecule, read-level quantification.
-
Antibody-Based Methods: While theoretically applicable, the availability of specific and validated antibodies for 5-moU quantification is a significant limitation.
Section 1: Quantification of 5-moU by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers unparalleled sensitivity and specificity for the absolute and relative quantification of 5-moU. The method involves the enzymatic digestion of RNA into individual nucleosides, followed by their separation via liquid chromatography and detection by tandem mass spectrometry.
Quantitative Data Summary
| Parameter | Performance | Notes |
| Sensitivity | High (femtogram to picogram range) | Allows for the analysis of small amounts of RNA.[2] |
| Specificity | Very High | Mass-to-charge ratio and fragmentation patterns provide confident identification. |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Can be extended with the use of stable isotope-labeled internal standards.[3] |
| Throughput | Moderate | Sample preparation can be a bottleneck, but autosamplers allow for unattended runs. |
| Quantification | Absolute and Relative | Absolute quantification requires a standard curve with a known amount of this compound. |
Experimental Protocol: LC-MS/MS
1. RNA Isolation and Purification:
-
Isolate total RNA or the RNA species of interest using a standard method (e.g., Trizol extraction, column-based purification).
-
Ensure the RNA is of high purity and integrity. It is recommended to perform a phenol-chloroform purification.
-
Quantify the RNA using a spectrophotometer (e.g., NanoDrop) and assess integrity using a bioanalyzer.
2. Enzymatic Digestion of RNA to Nucleosides:
-
In a sterile microcentrifuge tube, combine the following:
-
2-10 µg of RNA
-
Nuclease P1 buffer (to a final concentration of 1x)
-
Nuclease P1 (2-5 units)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer (to a final concentration of 1x) and Calf Intestinal Alkaline Phosphatase (10-20 units).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet any undigested material.
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0-30% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 35-40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound:
-
Precursor ion (m/z): [M+H]+ for this compound.
-
Product ion(s) (m/z): Characteristic fragment ions of this compound.
-
-
Optimize MS parameters (e.g., collision energy, cone voltage) using a this compound standard.
-
4. Data Analysis:
-
Generate a standard curve by running serial dilutions of a known concentration of this compound standard.
-
Integrate the peak areas for the this compound MRM transition in both the standards and the samples.
-
Calculate the concentration of 5-moU in the samples by interpolating their peak areas on the standard curve.
-
Normalize the amount of 5-moU to the total amount of RNA analyzed or to the amount of a canonical nucleoside (e.g., adenosine).
Workflow Diagram
Section 2: Quantification of 5-moU by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a cost-effective and reliable method for quantifying 5-moU, particularly when present at higher abundances. The principle is similar to LC-MS/MS but relies on UV absorbance for detection and quantification.
Quantitative Data Summary
| Parameter | Performance | Notes |
| Sensitivity | Moderate (nanogram range) | Less sensitive than LC-MS/MS. |
| Specificity | Good | Retention time is used for identification, which can be less specific than MS fragmentation. |
| Dynamic Range | Moderate (typically 2-3 orders of magnitude) | |
| Throughput | Moderate to High | |
| Quantification | Absolute and Relative | Requires a standard curve. |
Experimental Protocol: HPLC
1. RNA Isolation and Digestion:
-
Follow the same procedure for RNA isolation and enzymatic digestion as described in the LC-MS/MS protocol.
2. HPLC Analysis:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Column: An analytical reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate, pH 5.3.[3]
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient: A suitable gradient to separate the nucleosides (e.g., a linear gradient from 0-20% B over 30 minutes).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 254 nm or another appropriate wavelength for this compound.
3. Data Analysis:
-
Create a standard curve using known concentrations of a this compound standard.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Integrate the peak area of the this compound peak.
-
Calculate the amount of 5-moU in the sample using the standard curve.
-
Normalize to the total RNA amount or a canonical nucleoside.
Workflow Diagram
References
- 1. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of RNA Modifications by HPLC Analysis and Competitive ELISA - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Methoxyuridine in Oligonucleotides by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 5-methoxyuridine (mo⁵U) in oligonucleotide samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a modified nucleoside that can be incorporated into therapeutic oligonucleotides to enhance their properties. Accurate quantification of this modification is critical for characterization, quality control, and metabolic studies of these novel drug candidates. The described protocol includes enzymatic hydrolysis of the oligonucleotide, separation of the resulting nucleosides by reversed-phase chromatography, and quantification by mass spectrometry using multiple reaction monitoring (MRM).
Introduction
Oligonucleotide therapeutics represent a rapidly growing class of drugs that function by modulating gene expression. Chemical modifications to the nucleosides, such as the introduction of this compound, are often employed to improve the stability, efficacy, and pharmacokinetic profile of these molecules.[1][2][3] Consequently, the development of reliable analytical methods to characterize and quantify these modifications is essential for both research and manufacturing.[4][5] LC-MS/MS has emerged as the preferred technique for this purpose due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This document provides a comprehensive protocol for the analysis of this compound in oligonucleotides.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of this compound in oligonucleotides is depicted below.
Caption: Workflow for this compound analysis.
Detailed Protocols
Sample Preparation: Enzymatic Digestion of Oligonucleotides
This protocol describes the complete hydrolysis of oligonucleotides into their constituent nucleosides.
Materials:
-
Oligonucleotide sample
-
Nuclease P1 (0.5 U/μL)
-
Bacterial Alkaline Phosphatase (BAP)
-
200 mM HEPES buffer (pH 7.0)
-
RNase-free water
-
Protein precipitation solution (e.g., cold acetonitrile)
Procedure:
-
In a sterile microcentrifuge tube, combine up to 2.5 µg of the oligonucleotide sample with 2 µL of nuclease P1 solution, 0.5 µL of BAP, and 2.5 µL of 200 mM HEPES buffer.[7]
-
Add RNase-free water to a final volume of 25 µL.[7]
-
Incubate the mixture at 37°C for 3 hours to ensure complete digestion.[7]
-
To precipitate the enzymes, add 3 volumes of cold acetonitrile, vortex briefly, and incubate at -20°C for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.[7]
-
Carefully transfer the supernatant containing the nucleosides to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
LC Conditions:
-
Column: A reversed-phase C18 column suitable for nucleoside analysis (e.g., Phenomenex Synergy Fusion RP, 4 µm, 80 Å, 250 x 2 mm).[8]
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.3.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
Flow Rate: 0.35 mL/min.[8]
-
Column Temperature: 35°C.[8]
-
Gradient:
-
0-10 min: 0-8% B
-
10-20 min: 8-40% B
-
20-25 min: 40% B
-
25-30 min: Re-equilibrate with 0% B
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
The MRM transitions should be optimized for the specific instrument. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will correspond to the protonated nucleobase.
Quantitative Data
The following tables summarize the typical parameters for the quantification of this compound and the standard nucleoside, uridine.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Uridine | 245.1 | 113.1 | 100 | 15 |
| This compound | 275.1 | 143.1 | 100 | 20 |
Table 2: Example Quantitative Performance
| Analyte | Retention Time (min) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| Uridine | ~4.5 | 0.1 ng/mL | 0.5 ng/mL | >0.995 |
| This compound | ~5.8 | 0.1 ng/mL | 0.5 ng/mL | >0.995 |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks corresponding to the MRM transitions for both this compound and an internal standard (if used).
-
Calibration Curve: Generate a standard curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Metabolic Pathway of Oligonucleotides
The general metabolic pathway for oligonucleotide drugs involves degradation by nucleases. This process is important to consider in pharmacokinetic studies.
References
- 1. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. LC-MS of oligonucleotides: applications in biomedical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Liquid Chromatography-Mass Spectrometry (LC-MS) in Oligonucleotides Quantitative Analysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absolute and relative quantification of RNA modifications via biosynthetic isotopomers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 5-methoxyuridine (5-moU) using Nanopore Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxyuridine (5-moU) is a modified ribonucleoside that has garnered significant interest in the development of mRNA-based therapeutics and vaccines.[1][2][3] The incorporation of 5-moU into in vitro transcribed (IVT) mRNA has been shown to reduce immunogenicity and enhance mRNA stability, leading to more efficient and safer therapeutic outcomes.[3][4][5] As the therapeutic application of modified mRNA expands, accurate and quantitative detection of 5-moU is critical for quality control and for understanding the structure-function relationship of these molecules.
Oxford Nanopore Technologies' direct RNA sequencing offers a powerful platform for the direct detection of RNA modifications without the need for reverse transcription or amplification.[6][7][8] This technology identifies nucleosides as they pass through a protein nanopore, by measuring disruptions in an ionic current. RNA modifications, such as 5-moU, cause characteristic changes in the current signal, allowing for their direct identification and quantification at the single-molecule level.[1][7]
This document provides detailed application notes and protocols for the detection of this compound in IVT RNA using nanopore sequencing. It includes procedures for the synthesis of 5-moU-containing RNA, nanopore library preparation, and a data analysis workflow using the machine-learning framework, NanoML-5moU.[1][2]
Quantitative Data Presentation
The performance of nanopore sequencing for the detection of 5-moU has been evaluated using machine learning models trained on the distinct electrical current signals produced by the modification. The following tables summarize the quantitative performance of the NanoML-5moU framework, a machine-learning approach designed for the read-level detection and quantification of 5-moU.[1][2]
Table 1: Performance of Different Machine Learning Models for 5-moU Detection
| Machine Learning Model | 5-mer Context | Area Under the Receiver Operating Characteristic Curve (AUROC) |
| XGBoost | "AGTTC" | 0.9567 |
| XGBoost | "TGTGC" | 0.8113 |
| ELIGOS (comparison model) | Site-level | 0.751 |
Data sourced from Li et al., 2024.[1]
Experimental Protocols
Protocol 1: In Vitro Transcription (IVT) for the Synthesis of 5-moU-containing RNA
This protocol is adapted from commercially available high-yield T7 RNA synthesis kits and is optimized for the incorporation of this compound-5'-triphosphate (5-moUTP).
Materials:
-
Linearized DNA template with a T7 promoter (0.5 - 1.0 µg)
-
Nuclease-free water
-
HighYield T7 Reaction Buffer (10x)
-
ATP, CTP, GTP solutions (e.g., 75 mM each)
-
This compound-5'-triphosphate (5-moUTP) solution (e.g., 75 mM)
-
Dithiothreitol (DTT)
-
HighYield T7 RNA Polymerase Mix
-
DNase I (RNase-free)
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Reaction Assembly: Thaw all components at room temperature, mix by vortexing, and briefly centrifuge. Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
| Component | Volume (for a 20 µl reaction) | Final Concentration |
| Nuclease-free water | to 20 µl | - |
| HighYield T7 Reaction Buffer | 2 µl | 1x |
| DTT | 2 µl | - |
| ATP Solution | 2 µl | 7.5 mM |
| CTP Solution | 2 µl | 7.5 mM |
| GTP Solution | 2 µl | 7.5 mM |
| 5-moUTP Solution | 2 µl | 7.5 mM |
| DNA Template | X µl | 0.5 - 1.0 µg |
| HighYield T7 RNA Polymerase Mix | 2 µl | - |
-
Incubation: Mix the components thoroughly by vortexing and briefly centrifuge. Incubate the reaction for 2 hours at 37°C. For optimal yield, the incubation time can be extended up to 4 hours.
-
DNase Treatment: Add 1 µl of RNase-free DNase I to the reaction mixture and incubate for 15 minutes at 37°C to remove the DNA template.
-
RNA Purification: Purify the synthesized RNA using an appropriate RNA purification kit according to the manufacturer's instructions. This will remove proteins, salts, and unincorporated nucleotides.
-
Quality Control: Assess the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop) and verify its integrity using gel electrophoresis.
Protocol 2: Nanopore Direct RNA Sequencing Library Preparation
This protocol outlines the preparation of a direct RNA sequencing library using the Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit (e.g., SQK-RNA002 or SQK-RNA004).
Materials:
-
5-moU-containing RNA (at least 500 ng of total RNA or 50 ng of poly(A)-selected RNA)
-
Oxford Nanopore Direct RNA Sequencing Kit (containing RT Adapter (RTA), RNA Ligation Adapter (RLA), etc.)
-
NEBNext Quick Ligation Reaction Buffer (5X)
-
T4 DNA Ligase (NEB)
-
Nuclease-free water
-
Agencourt RNAClean XP beads
-
Freshly prepared 70% ethanol
-
Elution Buffer
Procedure:
-
RNA Preparation: In a 1.5 ml Eppendorf DNA LoBind tube, bring the 5-moU-containing RNA to a total volume of 9 µl with nuclease-free water. Mix gently by flicking the tube and spin down.
-
Reverse Transcription Adapter Ligation:
-
To the 9 µl of RNA, add 1 µl of RT Adapter (RTA).
-
Mix gently by flicking the tube and spin down.
-
Incubate at room temperature for 15 minutes.
-
-
Ligation:
-
Prepare the ligation master mix on ice:
-
NEBNext Quick Ligation Reaction Buffer (5X): 10 µl
-
RNA Ligation Adapter (RLA): 4 µl
-
Nuclease-free water: 5 µl
-
T4 DNA Ligase: 1 µl
-
-
Add 20 µl of the ligation master mix to the RNA-RTA mixture.
-
Mix gently by flicking the tube and spin down.
-
Incubate at room temperature for 10 minutes.
-
-
Cleanup:
-
Add 40 µl of resuspended Agencourt RNAClean XP beads to the reaction and mix by pipetting.
-
Incubate for 5 minutes at room temperature.
-
Place the tube on a magnetic rack and wait for the solution to clear.
-
Discard the supernatant.
-
Wash the beads twice with 150 µl of freshly prepared 70% ethanol.
-
Air dry the beads for 2-3 minutes.
-
Resuspend the beads in 21 µl of Elution Buffer.
-
Incubate for 10 minutes at room temperature.
-
Place the tube back on the magnetic rack and transfer the 20 µl of eluted library to a new tube.
-
-
Flow Cell Loading and Sequencing:
-
Prime the Nanopore flow cell according to the manufacturer's instructions.
-
Prepare the final loading mix by combining the eluted library with the appropriate running buffer.
-
Load the library onto the flow cell and start the sequencing run using the MinKNOW software.
-
Protocol 3: Data Analysis using NanoML-5moU
This protocol provides a step-by-step guide for analyzing the raw nanopore sequencing data to detect 5-moU modifications using the NanoML-5moU framework. The software is available on GitHub.
Prerequisites:
-
Raw fast5 files from the nanopore sequencing run.
-
Guppy for basecalling.
-
Minimap2 for alignment.
-
Tombo for signal processing.
-
Python environment with necessary libraries (e.g., pandas, scikit-learn, xgboost).
Procedure:
-
Basecalling: Convert the raw fast5 files to fastq format using Guppy basecaller.
-
Alignment: Align the basecalled reads to the reference transcriptome using Minimap2.
-
Signal-level Analysis with Tombo: Use Tombo to process the raw signal data and align it to the reference sequence.
-
Feature Extraction: Extract the signal features (mean, standard deviation, median, and dwell time) for each 5-mer context from the resquiggled data. The NanoML-5moU GitHub repository provides scripts for this step.
-
Machine Learning-based Detection:
-
Use the pre-trained machine learning models (e.g., XGBoost) provided with NanoML-5moU to predict the 5-moU modification status for each read.
-
The framework will output the probability of modification for each site of interest.
-
Visualizations
Caption: Experimental workflow for 5-moU detection.
Caption: Logical flow of the NanoML-5moU framework.
References
- 1. nanoporetech.com [nanoporetech.com]
- 2. ONT DirectRNA Library preparation for poly(A) estimation [protocols.io]
- 3. nanoporetech.com [nanoporetech.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. apexbt.com [apexbt.com]
- 6. Nanopore Direct RNA Sequencing Protocol - CD Genomics [cd-genomics.com]
- 7. nanoporetech.com [nanoporetech.com]
- 8. bluetigerscientific.com [bluetigerscientific.com]
Application Notes and Protocols for 5-methoxyuridine in mRNA Vaccine Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-methoxyuridine (5moU) in the development of messenger RNA (mRNA) vaccines. The inclusion of this modified nucleotide is a key strategy to enhance the efficacy and safety of mRNA-based therapeutics by modulating the innate immune response and improving translation efficiency. Detailed protocols for the synthesis, purification, and evaluation of 5moU-modified mRNA are provided to guide researchers in this field.
Introduction to this compound (5moU) in mRNA Vaccines
Unmodified in vitro transcribed (IVT) mRNA can be recognized by the host's innate immune system as foreign, leading to the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, and RIG-I.[1] This recognition triggers an inflammatory cascade, resulting in the production of type I interferons and pro-inflammatory cytokines, which can lead to translational arrest and degradation of the mRNA, thereby limiting the expression of the encoded antigen.[1]
The incorporation of modified nucleotides, such as this compound, is a powerful strategy to circumvent this immune recognition. 5moU is a modified uridine (B1682114) triphosphate that, when used to fully or partially replace uridine during in vitro transcription, has been shown to significantly reduce the immunogenicity of the resulting mRNA molecule.[1][2] This reduction in immune activation leads to increased mRNA stability and enhanced protein translation, ultimately resulting in a more potent vaccine.[2][3]
Advantages of this compound Modification
The use of this compound in the synthesis of mRNA for vaccine applications offers several key advantages:
-
Reduced Innate Immunogenicity: 5moU-modified mRNA shows a markedly reduced ability to activate innate immune sensors, leading to lower production of pro-inflammatory cytokines like TNF-α and IL-6, and antiviral cytokines like IFN-β.[2]
-
Enhanced Protein Expression: By evading the innate immune response that can lead to translational shutdown, 5moU-modified mRNA results in higher and more sustained protein expression from the same dose of mRNA.[2][3]
-
Improved mRNA Stability: The modification can increase the resistance of the mRNA to degradation by cellular nucleases.[4]
-
Potentially Simplified Purification: Some studies suggest that 5moU modification can reduce the formation of double-stranded RNA (dsRNA) byproducts during in vitro transcription, which are potent activators of the immune response.[1] This may simplify the downstream purification process, although removal of residual dsRNA is still recommended for optimal performance.[1]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing this compound-modified mRNA with unmodified and other commonly used modified mRNAs.
Table 1: In Vitro Protein Expression
| mRNA Modification | Reporter Gene | Cell Line | Relative Protein Expression (vs. Unmodified) | Reference |
| Unmodified (U) | EGFP | Primary Human Macrophages | 1.0 | [3] |
| Pseudouridine (Ψ) | EGFP | Primary Human Macrophages | ~3.0 | [3] |
| This compound (5moU) | EGFP | Primary Human Macrophages | ~4.0 | [3] |
| N1-methylpseudouridine (m1Ψ) | EGFP | Primary Human Macrophages | Not Reported in this study | [3] |
| Unmodified (U) | eGFP | HEK-293T | 1.0 | [5] |
| Pseudouridine (Ψ) | eGFP | HEK-293T | High | [5] |
| This compound (5moU) | eGFP | HEK-293T | High | [5] |
| N1-methylpseudouridine (m1Ψ) | eGFP | HEK-293T | Highest | [5] |
Table 2: In Vitro Cytokine Induction in Primary Human Macrophages
| mRNA Modification | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IFN-β Secretion (pg/mL) | Reference |
| Unmodified (U) | High | High | High | [2][3] |
| Pseudouridine (Ψ) | High | High | High | [2][3] |
| This compound (5moU) | Minimal/Undetectable | Minimal/Undetectable | Minimal/Undetectable | [2][3] |
| N1-methylpseudouridine (m1Ψ) | Reduced | Reduced | Reduced | [2] |
Table 3: In Vivo Immunogenicity in Mice (Antibody Titers)
| mRNA Modification (Antigen: Spike) | Adjuvant/Delivery | IgG Titer (Arbitrary Units) at Day 14 | IgG Titer (Arbitrary Units) at Day 28 | Reference |
| Unmodified (U) | LNP (ALC-0315) | Lower | Lower | [6] |
| This compound (5moU) | LNP (ALC-0315) | Intermediate | Intermediate | [6] |
| N1-methylpseudouridine (m1Ψ) | LNP (ALC-0315) | Highest | Highest | [6] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in the innate immune recognition of mRNA and a general workflow for the development and evaluation of 5moU-modified mRNA vaccines.
Caption: Innate immune sensing of mRNA and the role of this compound.
Caption: General workflow for 5moU-mRNA vaccine development and evaluation.
Experimental Protocols
In Vitro Transcription of this compound-Modified mRNA
This protocol describes the synthesis of 5moU-modified mRNA using a commercially available T7 RNA polymerase kit.
Materials:
-
Linearized plasmid DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail sequence.
-
HighYield T7 mRNA Synthesis Kit (or similar)
-
ATP, GTP, CTP solutions (100 mM)
-
5-methoxy-UTP (5moU-UTP) solution (100 mM)
-
RNase-free water
-
DNase I, RNase-free
-
RNA purification kit or reagents (e.g., Lithium Chloride)
Procedure:
-
Reaction Setup: In a sterile, RNase-free microcentrifuge tube on ice, combine the following reagents in the specified order:
-
RNase-free water: to a final volume of 20 µL
-
10x Reaction Buffer: 2 µL
-
ATP, GTP, CTP (100 mM each): 2 µL of each
-
5-methoxy-UTP (100 mM): 2 µL
-
Linearized DNA template (1 µg/µL): 1 µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix the components gently by flicking the tube and centrifuge briefly. Incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
Purification: Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit, according to the manufacturer's instructions.
-
Quantification and Quality Control: Resuspend the purified mRNA in RNase-free water. Determine the concentration using a spectrophotometer (e.g., NanoDrop) and assess the integrity and size of the transcript by denaturing agarose (B213101) gel electrophoresis.
Purification of 5moU-mRNA by HPLC
High-performance liquid chromatography (HPLC) is a robust method for removing dsRNA contaminants from IVT mRNA preparations, which is crucial for minimizing immunogenicity.[7][8]
Materials:
-
Purified 5moU-modified mRNA
-
HPLC system with a UV detector
-
Anion-exchange chromatography column suitable for large RNA molecules
-
Mobile Phase A: 20 mM Tris-HCl, pH 7.5
-
Mobile Phase B: 20 mM Tris-HCl, pH 7.5, with 1 M NaCl
-
RNase-free collection tubes
-
Ethanol (B145695) and sodium acetate (B1210297) for precipitation
Procedure:
-
System Preparation: Equilibrate the HPLC system and the anion-exchange column with Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the purified 5moU-mRNA in Mobile Phase A to a suitable concentration.
-
Injection and Separation: Inject the mRNA sample onto the column. Elute the RNA using a linear gradient of Mobile Phase B (e.g., 0-100% over 30 minutes). Monitor the elution profile at 260 nm. The single-stranded mRNA will elute as the main peak, while dsRNA contaminants will typically elute at a higher salt concentration.
-
Fraction Collection: Collect the fractions corresponding to the main mRNA peak into RNase-free tubes.
-
Desalting and Concentration: Pool the desired fractions and precipitate the mRNA by adding 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C for at least 1 hour, then centrifuge at high speed to pellet the RNA.
-
Final Preparation: Wash the pellet with 70% ethanol, air dry, and resuspend in RNase-free water.
-
Quality Control: Verify the purity and integrity of the HPLC-purified mRNA by denaturing agarose gel electrophoresis and quantify its concentration.
In Vivo Evaluation of 5moU-mRNA Vaccine in Mice
This protocol outlines a general procedure for the formulation of 5moU-mRNA into lipid nanoparticles (LNPs) and subsequent in vivo evaluation in a mouse model.
Materials:
-
HPLC-purified 5moU-modified mRNA encoding the antigen of interest (e.g., Firefly Luciferase for expression studies, or a viral antigen for immunogenicity studies).
-
Lipid mixture for LNP formulation (e.g., ionizable lipid, DSPC, cholesterol, PEG-lipid).
-
Microfluidic mixing device (e.g., NanoAssemblr).
-
BALB/c mice (6-8 weeks old).
-
Sterile PBS.
-
For bioluminescence imaging: D-luciferin.
-
For antibody analysis: Antigen-coated ELISA plates, secondary antibodies.
-
For T-cell analysis: ELISpot plates, capture and detection antibodies for IFN-γ.
Procedure:
-
mRNA-LNP Formulation:
-
Prepare the lipid mixture in ethanol and the mRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Use a microfluidic device to rapidly mix the lipid and mRNA solutions to form LNPs.
-
Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.
-
Characterize the LNPs for size, polydispersity index, zeta potential, and mRNA encapsulation efficiency.
-
-
Animal Immunization:
-
Dilute the mRNA-LNP formulation in sterile PBS to the desired concentration.
-
Administer a 50 µL injection intramuscularly into the quadriceps of each mouse. A typical dose may range from 1 to 10 µg of mRNA.
-
For immunogenicity studies, a prime-boost regimen is common, with a second injection given 2-3 weeks after the first.
-
-
In Vivo Bioluminescence Imaging (for luciferase-encoding mRNA):
-
Antibody Titer Analysis (ELISA):
-
T-Cell Response Analysis (ELISpot):
Conclusion
The incorporation of this compound into mRNA vaccines represents a significant advancement in the field of nucleic acid therapeutics. By mitigating the innate immune response to foreign RNA, 5moU modification enhances the stability and translational capacity of the mRNA, leading to a more robust and sustained production of the target antigen. The protocols and data presented here provide a framework for researchers to develop and evaluate next-generation mRNA vaccines with improved efficacy and safety profiles. Further optimization of the mRNA sequence, delivery vehicle, and immunization strategy will continue to unlock the full potential of this promising technology.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]
- 4. Comparison of uridine and N1-methylpseudouridine mRNA platforms in development of an Andes virus vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioluminescence Imaging [protocols.io]
- 10. sites.duke.edu [sites.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of Antigen-Specific IgG Titers by Direct ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ELISPOT assay to measure antigen-specific murine CD8(+) T cell responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-Methoxyuridine-Modified RNA Aptamers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, selection, and characterization of 5-methoxyuridine-modified RNA aptamers. The incorporation of this compound into RNA aptamers can enhance their stability against nucleases and modulate their binding properties, making them promising candidates for therapeutic and diagnostic applications.
Introduction
RNA aptamers are short, single-stranded nucleic acid molecules that fold into specific three-dimensional structures to bind with high affinity and specificity to a wide range of targets, including proteins, small molecules, and cells. Chemical modifications, such as the introduction of this compound (5moU), can significantly improve the drug-like properties of RNA aptamers. The 5-methoxy modification at the C5 position of uridine (B1682114) can enhance resistance to degradation by nucleases and may contribute to improved binding affinity and specificity.[1] This document outlines the complete workflow for generating this compound-modified RNA aptamers, from the chemical synthesis of the phosphoramidite (B1245037) building block to the final characterization of the aptamer.
Data Presentation
Table 1: Representative Coupling Efficiencies of Modified RNA Phosphoramidites
| Modification | Activator | Coupling Time (min) | Coupling Efficiency (%) | Reference |
| 2'-O-TBDMS-5-methyluridine | 5-Benzylthio-1H-tetrazole (0.25 M) | 15 | >96 | [2] |
| 2'-O-TBDMS-N4-acetylcytidine | 1H-Tetrazole | 15 | >90 | [2] |
| 2'-O-TBDMS-5-(triazol-1-yl)-uridine | Standard | Standard | >98 | [3] |
| General Modified Phosphoramidites | Various | Extended (e.g., 12 min) | ~97 | [3] |
Table 2: Representative Binding Affinities (Kd) of Modified RNA Aptamers
| Aptamer Target | Modification(s) | Binding Affinity (Kd) | Fold Improvement (vs. Unmodified) | Reference |
| Thrombin | 2'-F-ANA | 50-100 pM | >100 | [4] |
| VEGF164 | HNA/2'-OMe | 1.1 nM | - | [5][6] |
| BACE1 | 5-chlorouracil, 7-deazaadenine | 10 nM | - | [5] |
| Thrombin | 4'-thioRNA | 4.7 nM | - | [7] |
| Cycle 3 GFP | Indole-modified uridine | 18.4 nM | - | [5][6] |
Note: Specific Kd values for this compound-modified aptamers are not widely reported in the literature; the table provides examples of affinity enhancements achieved with other modifications.
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol is adapted from established procedures for the synthesis of other 5-substituted pyrimidine (B1678525) phosphoramidites.[8][9][10]
Materials:
-
Sodium methoxide (B1231860)
-
Copper(I) iodide
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine
-
Tert-butyldimethylsilyl chloride (TBDMS-Cl)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of this compound: a. Dissolve 5-bromouridine in anhydrous methanol (B129727). b. Add sodium methoxide and a catalytic amount of copper(I) iodide. c. Reflux the mixture and monitor the reaction by TLC. d. Upon completion, neutralize the reaction and evaporate the solvent. e. Purify the crude product by silica gel chromatography to obtain this compound.
-
5'-O-DMT Protection: a. Dissolve this compound in anhydrous pyridine. b. Add DMT-Cl and stir at room temperature. c. Monitor the reaction by TLC. d. Quench the reaction with methanol and evaporate the solvent. e. Purify the 5'-O-DMT-5-methoxyuridine by silica gel chromatography.
-
2'-O-TBDMS Protection: a. Dissolve the 5'-O-DMT-5-methoxyuridine in anhydrous THF. b. Add imidazole and TBDMS-Cl. c. Stir at room temperature and monitor by TLC. d. After completion, extract the product and purify by silica gel chromatography.
-
3'-O-Phosphitylation: a. Dissolve the 2'-O-TBDMS-5'-O-DMT-5-methoxyuridine in anhydrous DCM. b. Add DIPEA and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. c. Stir under an inert atmosphere at room temperature. d. Monitor the reaction by TLC. e. Upon completion, quench the reaction and purify the final this compound phosphoramidite by silica gel chromatography.
Protocol 2: Solid-Phase Synthesis of this compound-Modified RNA Aptamers
This protocol follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.
Materials:
-
Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.
-
Standard A, C, G, and U RNA phosphoramidites.
-
Synthesized this compound phosphoramidite.
-
Activator solution (e.g., 0.25 M 5-Benzylthio-1H-tetrazole in acetonitrile).[2]
-
Deblocking solution (e.g., 3% trichloroacetic acid in DCM).
-
Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole).
-
Oxidizing solution (e.g., iodine in THF/water/pyridine).
-
Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521) and methylamine).
-
Triethylamine trihydrofluoride (TEA·3HF) for 2'-O-TBDMS deprotection.
Procedure:
-
Synthesis Setup: a. Dissolve the this compound phosphoramidite and standard phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration (e.g., 0.1 M). b. Install the phosphoramidite solutions and other reagents on the automated synthesizer. c. Program the desired RNA aptamer sequence, incorporating the this compound at the specified positions.
-
Automated Synthesis Cycle: a. Deblocking: Removal of the 5'-DMT protecting group from the solid support-bound nucleoside. b. Coupling: Activation of the incoming phosphoramidite (standard or this compound) and its coupling to the free 5'-hydroxyl group. An extended coupling time (e.g., 10-15 minutes) may be required for the modified phosphoramidite to ensure high coupling efficiency.[2] c. Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. d. Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.
-
Cleavage and Deprotection: a. After the final synthesis cycle, treat the solid support with the cleavage and deprotection solution to cleave the aptamer from the support and remove the base and phosphate protecting groups. b. Collect the solution and evaporate to dryness. c. Resuspend the pellet in TEA·3HF to remove the 2'-O-TBDMS protecting groups. d. Quench the reaction and desalt the crude aptamer.
Protocol 3: Purification of this compound-Modified RNA Aptamers
Materials:
-
Denaturing polyacrylamide gel (e.g., 8-12%).
-
Urea
-
Tris-borate-EDTA (TBE) buffer.
-
UV shadowing equipment.
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA).
-
Reverse-phase HPLC system.
-
Appropriate columns and buffers for HPLC purification.
Procedure (PAGE Purification):
-
Resuspend the desalted crude aptamer in a formamide-based loading buffer.
-
Heat the sample to denature the RNA.
-
Load the sample onto a denaturing polyacrylamide gel.
-
Run the gel until the desired separation is achieved.
-
Visualize the RNA bands by UV shadowing.
-
Excise the band corresponding to the full-length product.
-
Crush the gel slice and elute the RNA overnight in elution buffer.
-
Separate the eluted RNA from the gel fragments and desalt.
Protocol 4: SELEX for this compound-Modified RNA Aptamers
This protocol outlines the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process for selecting modified aptamers.[5][11]
Materials:
-
ssDNA library with a randomized region flanked by constant primer binding sites.
-
This compound triphosphate (5moUTP) and other standard NTPs.
-
T7 RNA polymerase (a mutant version may be required for efficient incorporation of modified nucleotides).
-
Target molecule immobilized on a solid support (e.g., magnetic beads).
-
Binding buffer.
-
Wash buffer.
-
Elution buffer.
-
Reverse transcriptase and primers for cDNA synthesis.
-
PCR reagents.
Procedure:
-
Initial RNA Pool Generation: a. Generate a double-stranded DNA template from the initial ssDNA library by PCR. b. Perform in vitro transcription using T7 RNA polymerase with a mixture of standard NTPs and 5moUTP to generate the this compound-modified RNA pool.
-
Selection: a. Fold the RNA pool by heating and then cooling in binding buffer. b. Incubate the folded RNA pool with the immobilized target molecule. c. Wash away unbound RNA sequences with wash buffer. d. Elute the bound RNA sequences.
-
Amplification: a. Reverse transcribe the eluted RNA to cDNA. b. Amplify the cDNA by PCR to generate the DNA template for the next round of selection.
-
Iterative Rounds: a. Repeat the selection and amplification steps for multiple rounds (typically 8-15), increasing the selection stringency in later rounds (e.g., by decreasing the target concentration or increasing the wash stringency).
-
Sequencing and Characterization: a. After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates. b. Synthesize and characterize the individual this compound-modified RNA aptamer candidates for their binding affinity (e.g., by surface plasmon resonance or filter binding assays).
Visualizations
Caption: Workflow for the chemical synthesis of this compound-modified RNA aptamers.
Caption: SELEX workflow for the selection of this compound-modified RNA aptamers.
References
- 1. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Recent advances in aptamer discovery, modification and improving performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Application of 5-Methoxyuridine in Gene Therapy Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of messenger RNA (mRNA) technology has revolutionized the landscape of gene therapy and vaccine development. A key innovation propelling this advancement is the use of modified nucleotides to enhance the stability and translational efficacy of synthetic mRNA while mitigating its inherent immunogenicity. Among these, 5-methoxyuridine (5moU) has emerged as a promising modification, demonstrating significant potential in various gene therapy applications. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in gene therapy research.
Introduction to this compound in mRNA-Based Gene Therapy
This compound is a modified nucleoside that, when incorporated into in vitro transcribed (IVT) mRNA, confers advantageous properties crucial for therapeutic applications. The primary benefits of substituting uridine (B1682114) with this compound include:
-
Reduced Innate Immunogenicity: The host's innate immune system has evolved to recognize foreign RNA, primarily through pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I, and MDA5.[1][2] The incorporation of 5moU into mRNA transcripts can dampen the activation of these PRRs, leading to a reduction in the production of pro-inflammatory cytokines and type I interferons.[1][3][4][5] This immune evasion strategy is critical for preventing adverse inflammatory reactions and ensuring the sustained translation of the therapeutic protein.
-
Enhanced mRNA Stability and Translational Efficiency: The methoxy (B1213986) group at the 5-position of the uridine base can increase the rigidity of the RNA molecule, offering protection against degradation by ribonucleases.[6] This enhanced stability, coupled with reduced immune activation, contributes to prolonged protein expression from the modified mRNA.[6] Studies have shown that 5moU-containing mRNAs can lead to significantly higher transgene expression compared to unmodified mRNA.[3][4][5] In some cellular contexts, this compound has been shown to outperform other uridine modifications in terms of transgene expression.[3][4][5]
-
Improved Gene Editing Efficiency: In the context of gene editing technologies like CRISPR-Cas9, delivering the necessary components via mRNA is a transient and non-integrating approach. By reducing the immunogenic response to the IVT mRNA encoding gene editing enzymes, 5moU modification can improve cell viability and the efficiency of targeted transgene insertion.[7][8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies, highlighting the impact of this compound on transgene expression and immune response.
Table 1: Effect of this compound on Transgene Expression
| Cell Type | Transgene | 5moU Modification vs. Unmodified | Fold Increase in Expression | Reference |
| Primary Human Macrophages | EGFP | 5moU outperformed other modifications | Up to 4-fold | [3][4][5] |
| iPSCs | GFP | 5moU with standard T7 polymerase showed improved viability | - | [8] |
| T cells | GFP (via TRAC UltraSlice™) | 5moU more than doubled the number of GFP-expressing cells | ~2.6-fold (17.6% vs 6.71%) | [7] |
| HeLa Cells | Survivin | Inhibition of translation observed, partially alleviated by codon optimization | - | [9] |
Table 2: Effect of this compound on Innate Immune Response
| Cell Type | Immune Markers | 5moU Modification vs. Unmodified | Outcome | Reference |
| Primary Human Macrophages | Pro-inflammatory cytokines, Antiviral response | 5moU triggered moderate pro-inflammatory and non-detectable antiviral responses | Minimal cytokine secretion, similar to untransfected cells | [3][4][5] |
| iPSCs and iMSCs | OAS1, OAS2, MDA5 | Standard synthesis resulted in the greatest immune response | 5moU-containing mRNA reduced immunogenic dsRNA byproducts | [7] |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound-modified mRNA using in vitro transcription.
In Vitro Transcription of 5moU-Modified mRNA
This protocol is a general guideline for the synthesis of 5moU-modified mRNA. Optimization of reaction conditions, such as template concentration and incubation time, may be necessary depending on the specific template and desired yield.[10][11]
Materials:
-
Linearized DNA template with a T7 promoter
-
Nuclease-free water
-
ATP, GTP, CTP solutions (100 mM)
-
This compound-5'-triphosphate (5moUTP) solution (100 mM)[12]
-
T7 RNA Polymerase
-
Reaction Buffer (e.g., 10X Transcription Buffer)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
LiCl solution (e.g., 5 M)
-
EDTA solution (e.g., 0.5 M)
Protocol:
-
Reaction Setup: Thaw all reagents on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction components at room temperature in the order listed:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10X Reaction Buffer | 2 µL | 1X |
| ATP, GTP, CTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| 5-moUTP (100 mM) | 1.5 µL | 7.5 mM (for 100% substitution) |
| Linearized DNA Template | X µL (0.5 - 1.0 µg) | 25 - 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
-
Incubation: Mix the components gently by pipetting and incubate the reaction at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
Purification of mRNA:
-
Add nuclease-free water to bring the reaction volume to 100 µL.
-
Add 30 µL of 5 M LiCl and mix well.
-
Incubate at -20°C for at least 30 minutes to precipitate the RNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes.
-
Resuspend the purified mRNA in nuclease-free water or a suitable buffer (e.g., 0.1 mM EDTA).
-
-
Quantification and Quality Control: Determine the concentration of the mRNA using a spectrophotometer (e.g., NanoDrop). The quality and integrity of the transcribed mRNA can be assessed by agarose (B213101) gel electrophoresis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the application of this compound in gene therapy research.
Innate Immune Sensing of In Vitro Transcribed mRNA
Caption: Innate immune pathways activated by unmodified mRNA and dampened by 5moU-mRNA.
Experimental Workflow for 5moU-mRNA Synthesis and Application
Caption: A generalized workflow for the synthesis and application of 5moU-modified mRNA.
Conclusion
The incorporation of this compound into synthetic mRNA represents a significant step forward in the development of safer and more effective gene therapies. By reducing the innate immunogenicity and enhancing the stability of mRNA, 5moU modification allows for robust and sustained expression of therapeutic proteins. The protocols and data presented here provide a valuable resource for researchers and drug developers seeking to harness the potential of 5moU-modified mRNA in their therapeutic programs. Further research will continue to elucidate the full range of benefits and applications of this and other novel nucleotide modifications in the ever-evolving field of mRNA therapeutics.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. S-EPMC8807976 - Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages. - OmicsDI [omicsdi.org]
- 6. Buy this compound 5'-triphosphate [smolecule.com]
- 7. Incorporation of this compound Enables Efficient Targeted Transgene Insertion in iPSCs and T Cells - Factor Bioscience [factor.bio]
- 8. factor.bio [factor.bio]
- 9. researchgate.net [researchgate.net]
- 10. jenabioscience.com [jenabioscience.com]
- 11. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 12. apexbt.com [apexbt.com]
Troubleshooting & Optimization
Technical Support Center: 5-Methoxyuridine (5moU) mRNA Synthesis
Welcome to the technical support center for 5-methoxyuridine (5moU) modified mRNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges encountered during the synthesis and application of 5moU-containing mRNA.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of substituting uridine (B1682114) with this compound (5moU) in synthetic mRNA?
Incorporating this compound (5moU) into in vitro transcribed (IVT) mRNA offers several key benefits for therapeutic applications:
-
Reduced Immunogenicity: 5moU modification helps the mRNA evade recognition by innate immune receptors, such as Toll-like receptors (TLRs), RIG-I, and MDA5.[1][2][3] This reduces the risk of inflammatory responses upon delivery into cells.[1][3]
-
Increased Stability: The methoxy (B1213986) group at the 5th position of the uracil (B121893) base enhances the mRNA's resistance to nuclease degradation, leading to a longer intracellular half-life.[4]
-
Enhanced Translation Efficiency: By reducing immune activation and improving stability, 5moU modification can lead to more efficient and sustained protein production from the mRNA template.[2][5][6]
Q2: Can 5moU modification negatively impact translation efficiency?
While 5moU generally enhances protein expression, some studies have reported instances of reduced translation.[7] This effect can be context-dependent and may be influenced by the specific mRNA sequence and the cell type used for expression.[7] In cases where translation is inhibited, optimization of the mRNA coding sequence may help alleviate this issue.[7]
Q3: How do I choose between using unmodified uridine and 5moU for my application?
The decision to use unmodified or 5moU-modified mRNA depends on the specific experimental goals and the cell type being used. For applications in sensitive primary cells like T cells, iPSCs, and HSPCs, the choice can affect editing efficiency, cell viability, and overall cell yield.[8] It is crucial to experimentally validate the optimal mRNA format for each specific use case.[8]
Q4: What are the critical quality attributes to consider for 5moU-modified mRNA?
Key quality attributes for therapeutic mRNA include:
-
Capping Efficiency: The presence of a 5' cap (preferably Cap 1) is crucial for efficient translation and protection from exonucleases.[1][2]
-
Purity: The final mRNA product should be free of contaminants from the IVT reaction, such as unincorporated nucleotides, enzymes, and the DNA template.[9] A significant impurity to monitor is double-stranded RNA (dsRNA), which is a potent inducer of the innate immune response.[1][3][10]
-
Integrity: The mRNA should be full-length and free from degradation.
-
Quantification of Modification: Accurate measurement of 5moU incorporation is essential for ensuring product consistency and performance.[11][12]
Troubleshooting Guide
Low Yields During In Vitro Transcription (IVT)
| Potential Cause | Recommended Solution |
| Poor DNA Template Quality | Ensure the DNA template is high quality and free of contaminants like ethanol (B145695) or salts, which can inhibit RNA polymerase.[13] Consider ethanol precipitation and resuspension of the template.[13] |
| Incorrect Template Linearization | Verify the restriction map and ensure complete linearization of the plasmid DNA. Using restriction enzymes that create 5' overhangs or blunt ends can prevent template-switching by the polymerase, which can lead to longer, incorrect transcripts.[13] |
| RNase Contamination | Use RNase-free reagents and consumables. If RNase contamination is suspected, clean benchtops and equipment with appropriate RNase decontamination solutions. |
| Suboptimal IVT Reaction Conditions | Optimize the concentration of nucleotides, including 5-methoxy-UTP, and magnesium. Ensure the correct reaction temperature and incubation time are used. |
Unexpected Transcript Size
| Potential Cause | Recommended Solution |
| Premature Termination | The DNA template may contain cryptic T7 RNA polymerase termination sites.[13] Consider subcloning the template into a different vector with a different polymerase promoter.[13] |
| Transcripts Longer than Expected | This can occur if the linearized template has 3' overhangs, leading to the polymerase extending on the opposite strand.[13] Use restriction enzymes that generate 5' overhangs or blunt ends.[13] |
High Immunogenicity of Modified mRNA
| Potential Cause | Recommended Solution |
| dsRNA Contamination | Double-stranded RNA is a major byproduct of IVT and a potent immune stimulator.[3][10] HPLC purification can be effective in removing dsRNA.[1] Alternatively, methods like cellulose-based purification can be employed. |
| Inefficient Capping | Uncapped or improperly capped mRNA can trigger immune sensors like RIG-I.[2] Use a reliable capping method, such as co-transcriptional capping with a cap analog (e.g., CleanCap®) to ensure high capping efficiency.[1][2] |
| Residual DNA Template or Proteins | Ensure complete removal of the DNA template and enzymes from the IVT reaction through DNase treatment and subsequent purification steps. |
Challenges in Downstream Applications
| Potential Cause | Recommended Solution |
| Low Protein Expression | As mentioned, 5moU can sometimes inhibit translation.[7] Optimize the mRNA sequence (e.g., codon optimization) or test different UTRs.[7][14] Also, verify the integrity and purity of the mRNA. |
| Cell Viability Issues | Even with 5moU modification, high concentrations of mRNA or impurities can lead to cytotoxicity. Optimize the mRNA dose for your specific cell type. In some cases, unmodified mRNA might lead to higher efficiency but lower cell counts, presenting a trade-off.[8] |
Experimental Protocols & Methodologies
General In Vitro Transcription (IVT) Workflow for 5moU-mRNA
This protocol provides a general outline for synthesizing 5moU-modified mRNA. Optimization of specific component concentrations may be required.
-
Template Preparation: Linearize a high-quality plasmid DNA template containing the gene of interest downstream of a T7 promoter. Purify the linearized DNA.
-
IVT Reaction Setup: Combine the following components at room temperature in nuclease-free tubes:
-
Nuclease-free water
-
Transcription buffer
-
ATP, GTP, 5-methyl-CTP
-
5-methoxy-UTP
-
Cap analog (e.g., ARCA or CleanCap®)
-
Linearized DNA template
-
T7 RNA Polymerase
-
-
Incubation: Incubate the reaction at 37°C for 2-4 hours.
-
DNase Treatment: Add DNase I to the reaction mixture to degrade the DNA template. Incubate for 15-30 minutes at 37°C.
-
Purification: Purify the mRNA using a method of choice, such as LiCl precipitation, spin columns, or HPLC for higher purity to remove dsRNA and other impurities.[1][9]
-
Quality Control: Analyze the mRNA for integrity (e.g., via gel electrophoresis), concentration (e.g., via spectrophotometry), and purity.
Analytical Method: Quantification of 5moU Modification
Accurate quantification of 5moU incorporation is challenging with standard methods. Advanced techniques are often required:
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and accurate method for quantifying nucleoside modifications. The mRNA is first digested into individual nucleosides, which are then separated by LC and detected by MS/MS.
-
Nanopore Direct RNA Sequencing: This technology can be used to detect 5moU modifications at the single-molecule level by analyzing changes in the electrical current as the RNA strand passes through a nanopore.[11][12] Machine learning algorithms can be trained to identify the specific signal patterns associated with 5moU.[11][12]
Visualizations
Caption: Workflow for the synthesis of this compound modified mRNA.
Caption: Troubleshooting logic for common issues in 5moU-mRNA synthesis.
References
- 1. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. apexbt.com [apexbt.com]
- 5. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. promegaconnections.com [promegaconnections.com]
- 14. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T7 RNA Polymerase Activity with 5-Methoxyuridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using 5-methoxyuridine-5'-triphosphate (5-moUTP) in T7 RNA polymerase-mediated in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of substituting UTP with 5-moUTP in my IVT reaction?
A1: Incorporating this compound in your RNA transcripts offers several key benefits. It has been shown to reduce the immunogenicity of the mRNA by dampening innate immune responses.[1][2] Specifically, 5-moU modification can lead to reduced antiviral and proinflammatory signaling.[3] This is crucial for therapeutic applications where minimizing the host immune reaction to the synthetic mRNA is desired. Additionally, some studies suggest that 5-moU can enhance mRNA stability and translational efficiency.[1][2]
Q2: How does the yield of an IVT reaction with 100% 5-moUTP substitution compare to a standard reaction with UTP or other modifications like pseudouridine (B1679824) (Ψ)?
A2: While yields can be template-dependent, IVT reactions with complete substitution of UTP with 5-moUTP can produce high yields of RNA.[1] For example, a 20 µl reaction can yield approximately 100-130 µg of a 1.4 kb RNA transcript after a 30-minute incubation.[1] While direct comparative studies under identical conditions are limited, it is generally observed that most modified NTPs, including 5-moUTP, do not significantly impair the final RNA yield in optimized systems.[4] However, the efficiency of incorporation can be influenced by the specific sequence and reaction conditions.
Q3: Can I partially substitute UTP with 5-moUTP in my reaction?
A3: Yes, a partial substitution is possible. The ratio of 5-moUTP to UTP can be varied depending on the experimental goals.[1] This might be done to modulate the level of immune response or to optimize translation. It is recommended to empirically determine the optimal ratio for your specific application.
Q4: Does the presence of this compound in the transcript affect downstream applications?
A4: The incorporation of this compound is intended to improve the performance of mRNA in vivo, particularly for therapeutic uses, by increasing protein expression and reducing adverse immune reactions.[2] However, for some specific cellular contexts or applications, the modification might influence interactions with RNA-binding proteins or reverse transcriptases. It is advisable to validate the performance of your 5-moU-modified RNA in your specific experimental setup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low RNA Yield | Suboptimal reaction conditions for 5-moUTP incorporation. | - Ensure the final concentration of each NTP, including 5-moUTP, is optimal. A final concentration of 7.5 mM for each NTP has been shown to be effective.[1]- Optimize the Mg²⁺ concentration. The optimal Mg²⁺ to NTP ratio is crucial for T7 RNA polymerase activity.[][6]- Extend the incubation time. While 30 minutes can be sufficient, extending the incubation to 2-4 hours at 37°C may increase the yield.[1] |
| Poor quality or incorrect amount of DNA template. | - Use a highly purified, linearized DNA template. Contaminants can inhibit T7 RNA polymerase.[]- Ensure the template contains a consensus T7 promoter sequence.- Use 0.5-1 µg of DNA template for a 20 µl reaction as a starting point.[1] | |
| Incomplete or Truncated Transcripts | Premature termination of transcription. | - For GC-rich templates, consider lowering the reaction temperature to 30-37°C to minimize the formation of stable secondary structures in the template DNA.- Ensure the nucleotide concentrations are not limiting. |
| Degradation of RNA product. | - Ensure a strictly RNase-free environment. Use RNase-free reagents, tips, and tubes.- Include an RNase inhibitor in the IVT reaction.[1] | |
| Smearing on an Agarose Gel | Formation of double-stranded RNA (dsRNA) byproducts. | - Some modified nucleotides, including 5-moU, can help reduce the formation of dsRNA during IVT.[3]- Optimizing the Mg²⁺ concentration can also minimize dsRNA formation.[]- Consider purifying the RNA using methods that remove dsRNA, such as cellulose (B213188) chromatography or HPLC.[2] |
| RNA degradation. | - See "Degradation of RNA product" above. | |
| Discrepancy in Yield Compared to Other Modified Nucleotides (e.g., Pseudouridine) | Different optimal incorporation efficiencies for T7 RNA polymerase. | - While T7 RNA polymerase is generally permissive to 5-position modifications of UTP, the kinetics can vary.[7]- Re-optimize the reaction conditions (especially Mg²⁺ and NTP concentrations) specifically for 5-moUTP, even if the conditions were optimized for another modified nucleotide. |
Quantitative Data
Table 1: Comparison of In Vitro Transcription Yields and Outcomes with Different Uridine (B1682114) Analogs.
| Uridine Analog | Expected Yield (per 20 µl reaction) | Key Features | Reference |
| UTP (unmodified) | Highly variable, dependent on optimization. | Standard nucleotide for IVT. | - |
| Pseudouridine (Ψ) | Generally high, comparable to UTP in optimized systems. | Reduces immunogenicity, can enhance translation.[2] | [2] |
| This compound (5-moUTP) | ~100-130 µg (for a 1.4 kb transcript) | Reduces immunogenicity, potentially more than Ψ in some contexts, and supports high levels of transgene expression.[1][2] | [1][2] |
| N¹-methyl-pseudouridine (m¹Ψ) | High, often used in therapeutic mRNA production. | Significantly reduces immunogenicity and enhances translation.[2] | [2] |
Note: Yields are highly dependent on the specific DNA template, reaction conditions, and purification method. The values presented are for guidance and comparative purposes.
Experimental Protocols
Detailed Protocol for In Vitro Transcription with 100% 5-moUTP Substitution
This protocol is adapted from a high-yield mRNA synthesis kit and can be used as a starting point for optimization.[1]
1. Reagent Preparation:
-
Thaw all components (except T7 RNA Polymerase Mix) at room temperature. Mix each component by vortexing and briefly centrifuge to collect the contents at the bottom of the tube.
-
Place the T7 RNA Polymerase Mix on ice.
-
It is crucial to maintain an RNase-free environment throughout the procedure.
2. Reaction Assembly (for a 20 µl reaction):
Assemble the reaction at room temperature in a nuclease-free microcentrifuge tube in the following order:
| Component | Volume | Final Concentration |
| Nuclease-free Water | Up to 20 µl | - |
| 10x Reaction Buffer | 2 µl | 1x |
| ATP Solution (100 mM) | 1.5 µl | 7.5 mM |
| CTP Solution (100 mM) | 1.5 µl | 7.5 mM |
| GTP Solution (100 mM) | 1.5 µl | 7.5 mM |
| 5-moUTP Solution (100 mM) | 1.5 µl | 7.5 mM |
| Linearized DNA Template (0.5-1 µg/µl) | 1 µl | 25-50 ng/µl |
| T7 RNA Polymerase Mix | 2 µl | - |
| Total Volume | 20 µl |
3. Incubation:
-
Mix the components thoroughly by gentle pipetting.
-
Centrifuge the tube briefly to collect the reaction mixture at the bottom.
-
Incubate at 37°C for 2 hours. For shorter transcripts, the incubation time can be extended up to 4 hours to potentially increase yield.
4. DNA Template Removal (Optional but Recommended):
-
Add 1 µl of DNase I to the reaction mixture.
-
Incubate at 37°C for 15 minutes.
5. RNA Purification:
-
Proceed with your preferred RNA purification method, such as LiCl precipitation or a column-based kit.
Visualizations
Experimental Workflow for IVT with 5-moUTP
Caption: Workflow for in vitro transcription using this compound.
Signaling Pathway: Reduced Innate Immune Activation by 5-moU Modified RNA
Caption: Evasion of innate immune sensors by this compound modified RNA.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. neb.com [neb.com]
- 6. Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity [mdpi.com]
- 7. T7 RNA polymerase transcription with 5-position modified UTP derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing dsRNA byproduct in 5-methoxyuridine IVT reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxyuridine (5moU) in in vitro transcription (IVT) reactions. The focus is on minimizing the formation of double-stranded RNA (dsRNA) byproducts, a critical step for ensuring the safety and efficacy of mRNA-based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What is dsRNA and why is it a concern in IVT reactions for mRNA synthesis?
Double-stranded RNA (dsRNA) is a significant byproduct of in vitro transcription (IVT) that can contaminate the final mRNA product.[1][2] It is a potent activator of the innate immune system, triggering inflammatory responses through cellular sensors like RIG-I, MDA5, and TLR3.[3][4] This immune activation can reduce the translational efficiency of the desired mRNA and potentially lead to adverse effects in therapeutic applications.[4][5] Therefore, minimizing and removing dsRNA is a critical quality control step in the manufacturing of therapeutic mRNA.[6][7]
Q2: How does the use of this compound (5moU) affect dsRNA formation?
The incorporation of modified nucleotides, such as this compound (5moU), is a common strategy to reduce the immunogenicity of synthetic mRNA.[8][9] 5moU has been shown to reduce both antiviral and proinflammatory signaling.[8] While some modified nucleotides like pseudouridine (B1679824) and N1-methylpseudouridine have been reported to reduce dsRNA formation, the impact of 5moU on the quantity of dsRNA generated during IVT is an active area of investigation.[4][10] However, its primary role is to diminish the immune response triggered by the mRNA product itself.[9]
Q3: What are the primary mechanisms of dsRNA formation during IVT?
Several mechanisms contribute to the generation of dsRNA byproducts during IVT reactions catalyzed by T7 RNA polymerase:
-
Self-templated extension: The 3' end of the newly synthesized transcript can loop back and hybridize with an internal complementary sequence. The T7 RNA polymerase then uses this RNA template to synthesize a complementary strand, forming a dsRNA structure.[2][4]
-
Antisense transcription: T7 RNA polymerase can initiate transcription from the end of the DNA template in a promoter-independent manner, generating an antisense RNA strand that is fully complementary to the intended sense transcript. These two strands can then anneal to form a long dsRNA molecule.[4][11][12]
-
Abortive transcript annealing: Short, abortive RNA transcripts produced during the initial phase of transcription can randomly anneal to complementary sequences on full-length transcripts, creating dsRNA regions.[3]
-
Template impurities: Impurities in the linearized plasmid DNA template can serve as alternative templates for the RNA polymerase, leading to the synthesis of RNA fragments that can hybridize with the target mRNA.[6][13]
Troubleshooting Guide: High dsRNA Content in this compound IVT Reactions
This guide addresses common issues leading to high dsRNA levels and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| High dsRNA levels detected post-IVT | Suboptimal IVT Reaction Conditions | Optimize reaction components and parameters. Reducing the Mg²⁺ concentration (to below 10 mM) and shortening the reaction time can decrease the formation of dsRNA byproducts.[4][6][12][13] Consider performing the IVT reaction at a higher temperature (e.g., >48°C) if using a thermostable T7 RNA polymerase, as this has been shown to reduce 3'-end-extended dsRNA.[14] |
| Poor Quality of Linearized DNA Template | Ensure the plasmid DNA template is fully linearized and purified. Residual supercoiled or nicked plasmid can contribute to unwanted transcription products.[4][15] Purification of the linearized template using methods like C4 chromatography can significantly reduce subsequent dsRNA formation.[6][13] | |
| T7 RNA Polymerase Activity | The inherent RNA-dependent RNA polymerase activity of wild-type T7 RNA polymerase is a major source of dsRNA.[4] Consider using engineered T7 RNA polymerase variants with reduced dsRNA-forming activity.[1][11][16][17][18] | |
| DNA Template Sequence Design | Repetitive sequences, GC-rich regions, and internal complementary sequences within the DNA template can promote self-annealing of the transcript and subsequent dsRNA formation.[15] Optimize the codon usage and remove repetitive elements to create a more linear and less self-complementary transcript.[15] | |
| Inefficient dsRNA Removal by Purification | Inappropriate Purification Method | Standard purification methods like lithium chloride precipitation or size-exclusion chromatography are often ineffective at removing dsRNA due to its similar size and charge to the target mRNA.[6][19] |
| Employ purification techniques specifically designed for dsRNA removal, such as ion-pair reversed-phase HPLC or cellulose-based chromatography.[14][19] | ||
| Overloading of Purification Column | Exceeding the binding capacity of the chromatography column can lead to incomplete removal of dsRNA. | |
| Perform a loading study to determine the optimal sample amount for your specific column and conditions.[10] Consider a pre-purification step, such as LiCl precipitation, to reduce the initial impurity load before HPLC.[20] |
Experimental Protocols & Methodologies
Protocol 1: Cellulose-Based dsRNA Removal
This method leverages the selective binding of dsRNA to a cellulose (B213188) matrix in the presence of ethanol (B145695).[10][19]
Materials:
-
IVT reaction mixture containing mRNA and dsRNA
-
Cellulose powder or pre-packed cellulose columns
-
Binding Buffer: Ethanol-containing buffer (e.g., 18% ethanol in sterile, nuclease-free water)
-
Elution Buffer: Nuclease-free water or a low-salt buffer
-
Collection tubes
Procedure:
-
Prepare the Cellulose Matrix: If using powder, create a slurry with the Binding Buffer and pack it into a column. For pre-packed columns, equilibrate with the Binding Buffer.
-
Sample Preparation: Add ethanol to the IVT mRNA sample to the final concentration of the Binding Buffer.
-
Binding: Load the prepared sample onto the cellulose column and allow it to flow through. The dsRNA will bind to the cellulose, while the single-stranded mRNA will be in the flow-through.
-
Washing (Optional): Wash the column with Binding Buffer to remove any remaining unbound mRNA.
-
Collection: Collect the flow-through containing the purified mRNA.
-
Analysis: Quantify the mRNA recovery and assess the reduction in dsRNA content using methods like dot blot with a dsRNA-specific antibody (e.g., J2) or qRT-PCR.
Quantitative Data Summary: Cellulose Chromatography Performance
| Parameter | Value | Reference |
| dsRNA Removal Efficiency | ≥90% | [19] |
| mRNA Recovery Rate | 70% - 80% | [19] |
| Minimum dsRNA size removed | >30 bp | [19] |
Protocol 2: Ion-Pair Reversed-Phase HPLC for dsRNA Removal
High-performance liquid chromatography (HPLC) is a high-resolution method for separating dsRNA from single-stranded mRNA.[19][21]
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18)
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 100 mM TEAA)
-
Mobile Phase B: Acetonitrile with an ion-pairing agent (e.g., 100 mM TEAA in 75% Acetonitrile)
-
IVT mRNA sample
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with the starting mobile phase conditions.
-
Sample Injection: Inject the IVT mRNA sample onto the column.
-
Gradient Elution: Apply a gradient of increasing Mobile Phase B (acetonitrile) to elute the bound nucleic acids. The more hydrophobic dsRNA will have a longer retention time than the single-stranded mRNA.
-
Fraction Collection: Collect fractions corresponding to the mRNA and dsRNA peaks based on the UV absorbance at 260 nm.
-
Analysis: Analyze the collected fractions to confirm the purity and integrity of the mRNA.
Visualizations
Signaling Pathway: dsRNA-Induced Immune Response
References
- 1. Reducing double-stranded RNA formation in in vitro transcription using a novel RNA polymerase [go.trilinkbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. resources.revvity.com [resources.revvity.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction [frontiersin.org]
- 7. 5′ terminal nucleotide determines the immunogenicity of IVT RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DNA-terminus-dependent transcription by T7 RNA polymerase and its C-helix mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An origin of the immunogenicity of in vitro transcribed RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purification of linearized template plasmid DNA decreases double-stranded RNA formation during IVT reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. promegaconnections.com [promegaconnections.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. Engineered T7 RNA polymerase reduces dsRNA formation by lowering terminal transferase and RNA-dependent RNA polymerase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Facile Method for the Removal of dsRNA Contaminant from In Vitro-Transcribed mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HPLC Purification of IVT mRNA - mRNA-based Drug R&D Service [mrnabased-drug.com]
- 21. nacalai.com [nacalai.com]
Technical Support Center: 5-Methoxyuridine (5moU) in mRNA Translation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-methoxyuridine (5moU)-modified mRNA.
Troubleshooting Guides
Issue 1: Lower than Expected Protein Expression with 5moU-Modified mRNA
Question: We synthesized 5moU-modified mRNA, but the protein expression is lower than our control unmodified or pseudouridine-modified mRNA. What could be the cause and how can we troubleshoot this?
Answer:
While this compound (5moU) is known to reduce the innate immune response and can increase mRNA stability, its effect on translation efficiency can be context-dependent.[1][2][][4] Some studies have reported an inhibition of translation with 5moU modification.[5][6] Here are potential causes and troubleshooting steps:
-
Sequence Context: The inhibitory effect of 5moU on translation can be partially alleviated by optimizing the mRNA coding sequence.[5][6]
-
Recommendation: Perform codon optimization for your target protein. Consider depleting uridines in the sequence where possible, as this has been shown to increase protein expression for 5moU-modified mRNA.[7]
-
-
Cell-Type Specific Effects: The impact of mRNA modifications can vary between different cell types.[8][9]
-
Recommendation: Test the expression of your 5moU-mRNA in a different cell line to determine if the issue is cell-type specific.
-
-
Purity of mRNA: Residual contaminants from the in vitro transcription (IVT) reaction, such as double-stranded RNA (dsRNA), can trigger innate immune responses and inhibit translation.[10]
-
Recommendation: Purify your IVT mRNA using methods like HPLC to remove contaminants.[8]
-
-
Comparison to Other Modifications: The enhancement of translation by pseudouridine (B1679824) is well-documented and often sets a high benchmark.[11][12] It is possible that for your specific mRNA sequence and experimental conditions, 5moU does not provide the same level of translational enhancement as pseudouridine.
-
Recommendation: Include both unmodified and pseudouridine-modified versions of your mRNA as controls in your experiments to accurately benchmark the performance of the 5moU-modified construct.
-
Issue 2: High Variability in Experimental Replicates
Question: We are observing high variability in protein expression between our experimental replicates using 5moU-mRNA. What are the possible reasons?
Answer:
High variability can stem from several factors related to mRNA quality, delivery, and cellular response.
-
Inconsistent mRNA Quality: Batch-to-batch variation in your IVT reaction can lead to differences in capping efficiency, poly(A) tail length, and purity.
-
Recommendation: Ensure consistent quality of your 5moU-mRNA by analyzing each batch via gel electrophoresis for integrity and using a fluorometric assay for concentration. Assess capping efficiency if possible.
-
-
Delivery Efficiency: The method of mRNA delivery (e.g., lipid nanoparticles, electroporation) can introduce variability.
-
Recommendation: Optimize your transfection or electroporation protocol. Ensure consistent cell density and passage number. If using lipid nanoparticles (LNPs), ensure consistent formulation and particle size.[13]
-
-
Cellular Stress and Immune Response: Even with modified mRNA, high concentrations or impurities can lead to cellular stress and a partial immune response, affecting translation.
-
Recommendation: Perform a dose-response experiment to find the optimal mRNA concentration that gives robust expression with minimal cytotoxicity. Ensure the purity of your mRNA.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary benefit of using this compound (5moU) in mRNA?
A1: The primary benefit of incorporating 5moU into in vitro transcribed (IVT) mRNA is the reduction of the innate immune response.[1][4][8][10] This modification helps the mRNA evade detection by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and PKR, which would otherwise lead to cytokine production and translational arrest.[4][10][14] This can also lead to increased mRNA stability.[1][2][]
Q2: How does 5moU compare to pseudouridine (Ψ) and N1-methylpseudouridine (m1Ψ)?
A2: 5moU, Ψ, and m1Ψ all reduce the immunogenicity of mRNA. While Ψ and m1Ψ are well-documented to significantly enhance translation efficiency,[11][12] the effect of 5moU on translation can be more variable and in some cases, inhibitory.[5][6] However, in certain cell types, such as primary human macrophages, 5moU has been shown to outperform other modifications in terms of transgene expression while maintaining a low immune profile.[8] The optimal modification is often application- and cell-type-dependent.
Q3: Can I completely replace UTP with 5-moUTP in my in vitro transcription (IVT) reaction?
A3: Yes, complete substitution of UTP with 5-moUTP is a common practice for synthesizing 5moU-modified mRNA and is supported by commercially available kits.[1][2]
Q4: Does 5moU modification affect the accuracy of translation?
A4: this compound is a naturally occurring modification found at the wobble position of bacterial tRNA, where it is thought to enhance translational fidelity.[15][16] While its impact on the fidelity of translation when incorporated throughout an mRNA is an area of ongoing research, no widespread issues with protein miscoding have been reported.
Q5: How can I quantify the amount of protein produced from my 5moU-mRNA?
A5: Standard protein quantification methods can be used. For reporter proteins like luciferase or fluorescent proteins, enzymatic assays or flow cytometry are appropriate. For other proteins, a Western blot or ELISA can be used to quantify protein levels. It is crucial to include proper controls, such as cells transfected with an unmodified or mock control, to accurately assess the expression levels.
Data Presentation
Table 1: Relative Luciferase Expression for Different Uridine (B1682114) Modifications in mRNA
| Uridine Modification | Relative Luciferase Activity in THP-1 cells (compared to Ψ) | Reference |
| Pseudouridine (Ψ) | 100% | [10] |
| This compound (5moU) | Equivalent to Ψ | [10] |
Table 2: Impact of Uridine Modifications on Transgene Expression in Primary Human Macrophages
| Uridine Modification | Relative EGFP Expression (compared to unmodified) | Pro-inflammatory Response | Antiviral Response | Reference |
| Unmodified | 1x | High | High | [8] |
| Pseudouridine (Ψ) | ~2x | High | Moderate | [8] |
| N1-methylpseudouridine (m1Ψ) | ~3x | Low | Not Detected | [8] |
| This compound (5moU) | ~4x | Moderate | Not Detected | [8] |
Experimental Protocols
Protocol 1: In Vitro Transcription of 5moU-Modified mRNA
This protocol is a general guideline for the synthesis of 5moU-modified mRNA using a commercially available T7 RNA polymerase high-yield transcription kit.[1][2]
Materials:
-
Linearized plasmid DNA template with a T7 promoter
-
T7 RNA Polymerase Mix
-
Reaction Buffer
-
ATP, CTP, GTP solutions (e.g., 100 mM)
-
This compound-5'-Triphosphate (5-moUTP) solution (e.g., 100 mM)
-
Cap analog (e.g., ARCA or CleanCap®)
-
DNase I, RNase-free
-
Nuclease-free water
-
mRNA purification kit or reagents (e.g., LiCl precipitation or silica (B1680970) columns)
Procedure:
-
Thawing and Preparation: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Mix each component by vortexing and briefly centrifuge to collect the contents.
-
Reaction Assembly: In a nuclease-free tube at room temperature, assemble the reaction in the following order:
-
Nuclease-free water (to final volume of, e.g., 20 µL)
-
Reaction Buffer (to 1x final concentration)
-
ATP, CTP, GTP (to a final concentration of, e.g., 7.5 mM each)
-
5-moUTP (to a final concentration of, e.g., 7.5 mM for full substitution)
-
Cap Analog (as per manufacturer's recommendation)
-
Linearized DNA template (0.5 - 1 µg)
-
-
Initiation: Add the T7 RNA Polymerase Mix to the reaction tube. Mix gently by pipetting and centrifuge briefly.
-
Incubation: Incubate the reaction at 37°C for 2 hours. For some templates, optimizing the incubation time (e.g., 30 minutes to 4 hours) may improve yield.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the synthesized mRNA using your chosen method (e.g., spin column purification, LiCl precipitation, or HPLC) to remove unincorporated nucleotides, enzymes, and the digested DNA template.
-
Quantification and Quality Control: Determine the concentration of the purified mRNA using a spectrophotometer or a fluorometric assay. Assess the integrity of the mRNA by running an aliquot on a denaturing agarose (B213101) gel or using a microfluidics-based system.
Mandatory Visualizations
Caption: Workflow for 5moU-mRNA synthesis and application.
Caption: Innate immune sensing of unmodified vs. 5moU-mRNA.
References
- 1. HighYield T7 mRNA Synthesis Kit (5moUTP), Kits for (m)RNA Synthesis (unmodified & nucleoside base-modified) - Jena Bioscience [jenabioscience.com]
- 2. jenabioscience.com [jenabioscience.com]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. horizondiscovery.com [horizondiscovery.com]
- 10. trilinkbiotech.com [trilinkbiotech.com]
- 11. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 13. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorporation of pseudouridine into mRNA enhances translation by diminishing PKR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of a novel tRNA wobble uridine modifying activity in the biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Technical Support Center: 5-Methoxyuridine (5moU) Modified mRNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-methoxyuridine (5moU) modified mRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5moU) and why is it used in mRNA synthesis?
A1: this compound (5moU) is a modified nucleoside that can be used as a substitute for uridine (B1682114) during the in vitro transcription of mRNA. Its primary benefits are the reduction of innate immune responses and, in some contexts, an increase in mRNA stability and translation efficiency. The methoxy (B1213986) group at the 5-position of the uracil (B121893) base helps the mRNA evade recognition by pattern recognition receptors (PRRs) within cells, which would otherwise trigger an inflammatory response and inhibit protein production.[1]
Q2: How does 5moU compare to other common modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ)?
A2: 5moU, Ψ, and m1Ψ are all used to reduce the immunogenicity of synthetic mRNA. While all three modifications can decrease immune activation, their effects on translation efficiency can vary depending on the specific mRNA sequence, the cell type used for expression, and the delivery method. In some studies, 5moU has been shown to outperform other modifications in terms of transgene expression, while in others it has been observed to cause some level of translation inhibition.[2] It is recommended to empirically test different modifications for your specific application.
Q3: Can 5moU modification completely eliminate the immunogenicity of my mRNA?
A3: While 5moU modification significantly reduces the activation of innate immune sensors, it may not completely eliminate immunogenicity.[3] Double-stranded RNA (dsRNA) byproducts generated during in vitro transcription are potent immune stimulators. Therefore, it is crucial to purify the 5moU-modified mRNA, for example by using high-performance liquid chromatography (HPLC), to remove these contaminants.[3][4]
Q4: Is codon optimization necessary for 5moU-modified mRNA?
A4: Yes, codon optimization can be beneficial for enhancing the translation of 5moU-modified mRNA. Some studies have shown that optimizing the codon sequence can help to alleviate the translation inhibition sometimes observed with 5moU modification.[2]
Troubleshooting Guides
Problem 1: Low or no protein expression from 5moU-modified mRNA.
| Possible Cause | Troubleshooting Step |
| Translation Inhibition by 5moU | While 5moU reduces immunogenicity, it can sometimes inhibit translation.[2] Consider testing other modifications like pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) in parallel to see if they yield better protein expression for your specific construct. |
| Suboptimal Codon Usage | The codon usage of your mRNA sequence may not be optimal for the target cells. Optimize the coding sequence using established algorithms to enhance translation efficiency. This has been shown to partially alleviate translation inhibition by 5moU.[2] |
| Poor mRNA Quality | The quality of your in vitro transcribed mRNA may be low, with incomplete transcripts or high levels of contaminants. Ensure your DNA template is of high quality and that the in vitro transcription reaction is optimized. See the detailed "In Vitro Transcription of 5moU-Modified mRNA" protocol below. |
| Presence of dsRNA Contaminants | Double-stranded RNA byproducts from in vitro transcription can activate innate immune responses that shut down translation.[3] Purify your mRNA using HPLC to remove dsRNA.[4] |
| Inefficient Transfection | The delivery of mRNA into the target cells may be inefficient. Optimize your transfection protocol by titrating the amount of mRNA and transfection reagent. Ensure the health and confluency of your cells are optimal for transfection. |
Problem 2: High immunogenicity or cell toxicity after transfection with 5moU-modified mRNA.
| Possible Cause | Troubleshooting Step |
| dsRNA Contamination | This is the most likely cause of a strong immune response to modified mRNA.[3] Purify the mRNA using HPLC to remove dsRNA byproducts.[4] |
| Impure Reagents | Contaminants in your in vitro transcription reaction, such as bacterial DNA or endotoxins, can trigger an immune response. Use high-quality, nuclease-free reagents for your experiments. |
| Suboptimal mRNA Handling | Repeated freeze-thaw cycles can degrade mRNA, leading to fragments that could potentially trigger immune sensors. Aliquot your mRNA after purification and store it at -80°C. |
Quantitative Data
Table 1: Comparison of Nucleoside Modifications on Translation Efficiency and Immunogenicity
| Modification | Relative Translation Efficiency (Compared to Unmodified) | Key Immunogenicity Findings | Reference(s) |
| This compound (5moU) | Can be higher, but in some cases may inhibit translation.[2] | Reduces antiviral and proinflammatory signaling.[1] | [1][2] |
| Pseudouridine (Ψ) | Generally increases translation efficiency. | Reduces interferon responses. | [1] |
| N1-Methylpseudouridine (m1Ψ) | Often shows the highest increase in translation efficiency. | Elicits a lower immune response than Ψ. | [5] |
| Unmodified Uridine | Baseline | Potent activator of innate immune sensors. | [3] |
Note: The exact quantitative differences can vary significantly between studies, cell types, and the specific mRNA sequence.
Experimental Protocols
Protocol 1: In Vitro Transcription of 5moU-Modified mRNA
This protocol is adapted from commercially available kits and common laboratory practices.
Materials:
-
Linearized plasmid DNA template or PCR product with a T7 promoter (1 µg)
-
Nuclease-free water
-
10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 190 mM MgCl₂, 50 mM DTT, 10 mM Spermidine)
-
ATP, GTP, CTP solutions (100 mM each)
-
This compound-5'-Triphosphate (5moUTP) solution (100 mM)
-
RNase Inhibitor (e.g., 40 U/µL)
-
T7 RNA Polymerase (e.g., 50 U/µL)
-
DNase I (RNase-free)
-
RNA purification kit or reagents for LiCl precipitation
Procedure:
-
Thaw all reagents on ice. Keep enzymes on ice.
-
In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed:
-
Nuclease-free water to a final volume of 20 µL
-
2 µL of 10x Transcription Buffer
-
2 µL of 100 mM ATP
-
2 µL of 100 mM GTP
-
2 µL of 100 mM CTP
-
2 µL of 100 mM 5moUTP
-
1 µg of linearized DNA template
-
1 µL of RNase Inhibitor
-
2 µL of T7 RNA Polymerase
-
-
Mix gently by flicking the tube and centrifuge briefly to collect the contents at the bottom.
-
Incubate the reaction at 37°C for 2 hours. For some templates, a longer incubation (up to 4 hours) or a slightly different temperature may increase yield.
-
After incubation, add 1 µL of DNase I to the reaction mixture to digest the DNA template. Incubate at 37°C for 15 minutes.
-
Purify the mRNA using an appropriate RNA purification kit or by lithium chloride (LiCl) precipitation.
-
Quantify the mRNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using denaturing agarose (B213101) gel electrophoresis.
Protocol 2: HPLC Purification of 5moU-Modified mRNA
High-Performance Liquid Chromatography (HPLC) is a robust method to remove dsRNA and other impurities from in vitro transcribed mRNA.
Materials:
-
5moU-modified mRNA sample
-
HPLC system with a suitable column (e.g., a DNA/RNA purification column)
-
Mobile Phase A (e.g., 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0)
-
Mobile Phase B (e.g., 0.1 M TEAA, pH 7.0, with 25% Acetonitrile)
-
Nuclease-free collection tubes
Procedure:
-
Equilibrate the HPLC column with Mobile Phase A.
-
Dissolve the mRNA sample in a suitable volume of Mobile Phase A.
-
Inject the mRNA sample onto the column.
-
Elute the mRNA using a linear gradient of Mobile Phase B. The exact gradient will depend on the column and the length of the mRNA and may require optimization. A typical gradient might be from 5% to 60% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 260 nm. The main peak corresponds to the full-length mRNA. dsRNA and other impurities will typically elute at different retention times.
-
Collect the fractions corresponding to the main mRNA peak into nuclease-free tubes.
-
Desalt the collected fractions and precipitate the mRNA (e.g., with ethanol (B145695) or isopropanol).
-
Resuspend the purified mRNA in nuclease-free water or a suitable buffer.
-
Quantify the mRNA and verify its purity and integrity.
Protocol 3: In Vitro Translation Assay
This protocol provides a general guideline for assessing the translation of 5moU-modified mRNA in a cell-free system or in cell culture.
A. Cell-Free Translation (e.g., Rabbit Reticulocyte Lysate)
Materials:
-
Rabbit Reticulocyte Lysate kit (commercially available)
-
5moU-modified mRNA (and control mRNAs)
-
Amino acid mixture (with or without labeled amino acids like ³⁵S-methionine)
-
Nuclease-free water
Procedure:
-
Thaw the rabbit reticulocyte lysate and other kit components on ice.
-
Set up the translation reactions in nuclease-free tubes according to the manufacturer's instructions. A typical reaction includes the lysate, amino acid mixture, and the mRNA template.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Analyze the protein product. If a reporter protein like luciferase is used, measure its activity using a luminometer. If a labeled amino acid was included, the protein can be visualized by SDS-PAGE and autoradiography.
B. Translation in Cell Culture
Materials:
-
Adherent or suspension cells in culture
-
5moU-modified mRNA (and control mRNAs)
-
Transfection reagent (e.g., lipid-based)
-
Cell culture medium
-
Assay reagents for detecting the expressed protein (e.g., luciferase assay reagent, antibodies for Western blot, or flow cytometry)
Procedure:
-
Plate the cells at an appropriate density to reach about 70-90% confluency on the day of transfection.
-
Prepare the mRNA-transfection reagent complexes according to the manufacturer's protocol. Briefly, dilute the mRNA and the transfection reagent in separate tubes of serum-free medium, then combine and incubate to allow complex formation.
-
Add the complexes to the cells and incubate for 4-24 hours. The optimal incubation time will depend on the protein being expressed and the cell type.
-
Lyse the cells and measure the protein expression using a suitable method:
-
Reporter Assays: For reporter proteins like luciferase or fluorescent proteins, use a luminometer or fluorescence plate reader/microscope.
-
Western Blot: Detect the protein of interest using a specific primary antibody.
-
Flow Cytometry: For fluorescent proteins or cell-surface proteins, analyze the cells using a flow cytometer.
-
Visualizations
Caption: Innate immune sensing pathways of synthetic mRNA.
Caption: Experimental workflow for 5moU-modified mRNA.
Caption: Troubleshooting logic for low protein expression.
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Generating the optimal mRNA for therapy: HPLC purification eliminates immune activation and improves translation of nucleoside-modified, protein-encoding mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mRNA medicine: Recent progresses in chemical modification, design, and engineering - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxyuridine (5moU) Modified mRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with 5-methoxyuridine (5moU) modified mRNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5moU) and why is it used in mRNA synthesis?
A1: this compound (5moU) is a modified nucleoside used during in vitro transcription (IVT) to replace uridine (B1682114). Its primary purpose is to reduce the innate immunogenicity of the mRNA molecule.[1][2] Synthetic mRNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), RIG-I, and MDA5, leading to an inflammatory response that can cause cell toxicity and inhibit translation.[1][3] The methoxy (B1213986) group on the uracil (B121893) ring helps the mRNA evade these sensors, leading to improved cell viability and potentially higher protein expression.[1][4]
Q2: Is 5moU-modified mRNA completely non-immunogenic?
A2: While 5moU modification significantly reduces the innate immune response compared to unmodified mRNA, it may not render the mRNA completely immunosilent.[4][5] In sensitive cell types, such as primary human macrophages, 5moU-modified mRNA has been shown to trigger a moderate proinflammatory response, although antiviral responses are often non-detectable.[4][5] The level of immunogenicity can also be influenced by the purity of the mRNA preparation, particularly the presence of double-stranded RNA (dsRNA) contaminants.[6][7]
Q3: How does 5moU modification affect translation efficiency?
A3: The effect of 5moU on translation efficiency can be complex and context-dependent. Some studies have reported that 5moU modification can lead to an inhibition of mRNA translation.[8][9] However, this inhibitory effect can often be overcome by optimizing the mRNA coding sequence.[8][9] In other contexts, particularly in primary human macrophages, 5moU has been shown to outperform other modifications, leading to up to a 4-fold increase in transgene expression.[4][5] Ultimately, the impact on translation can vary based on the specific mRNA sequence, the cell type used, and the delivery method.
Q4: What are the most common causes of cell toxicity when using 5moU-modified mRNA?
A4: The most common causes of cell toxicity include:
-
dsRNA Contamination: Double-stranded RNA is a potent activator of innate immune sensors and a common byproduct of in vitro transcription.[7] Insufficient purification can lead to significant cell death.
-
Impure mRNA Preparation: Besides dsRNA, other impurities from the IVT reaction can contribute to toxicity. A 260/280 optical density ratio between 1.8 and 2.1 is a good indicator of purity.[10][11]
-
Suboptimal Cell Health and Density: Transfecting cells that are unhealthy or at a low confluency (ideally should be 70-90%) can result in significant toxicity.[10][11]
-
Transfection Reagent Toxicity: The delivery vehicle itself can be a source of cytotoxicity. It is important to use the recommended concentration and protocol for your specific cell type.
-
Inherent Sensitivity of the Cell Type: Some cell types, particularly primary immune cells, are more sensitive to foreign RNA, even with modifications.[4]
Troubleshooting Guides
Issue 1: High Cell Death After Transfection with 5moU-modified mRNA
If you are observing significant cell death after transfecting your cells with 5moU-modified mRNA, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high cell death.
Quantitative Data Summary: Impact of Purity and Modification on Cell Viability
| mRNA Type | Purification | Cell Type | Viability/Toxicity Metric | Result | Reference |
| Unmodified mRNA | Standard | Primary Human T-cells | Total Cell Count | Reduced | [12] |
| 5moU-modified mRNA | Standard | Primary Human T-cells | Total Cell Count | Improved vs. Unmodified | [12] |
| Pseudouridine-modified mRNA | HPLC-purified | Primary Human Macrophages | Cell Viability (DAPI) | High Viability | [4] |
| 5moU-modified mRNA | HPLC-purified | Primary Human Macrophages | Cell Viability (DAPI) | High Viability | [4] |
Issue 2: Low Protein Expression and Moderate Toxicity
This issue may arise from the activation of innate immune pathways that lead to translational arrest and cytokine-induced cell stress.
Innate Immune Activation by In Vitro Transcribed mRNA
Caption: Innate immune pathways activated by mRNA.
Quantitative Data Summary: Cytokine Induction by Modified mRNA
| mRNA Modification | Cell Type | Cytokine | Result | Reference |
| Unmodified | Human PBMCs | TNF-α | High Induction | [9] |
| Unmodified | Human PBMCs | IFN-α | High Induction | [9] |
| This compound (5moU) | Human PBMCs | TNF-α | Significantly Lower vs. Unmodified | [9] |
| This compound (5moU) | Human PBMCs | IFN-α | Significantly Lower vs. Unmodified | [9] |
| Pseudouridine (Ψ) | Human PBMCs | TNF-α | Lower vs. Unmodified (but higher than 5moU at high doses) | [9] |
| Pseudouridine (Ψ) | Human PBMCs | IFN-α | Lower vs. Unmodified (but higher than 5moU at high doses) | [9] |
Recommendations:
-
Ensure High Purity: HPLC purification is highly recommended to remove dsRNA contaminants, which are major triggers of innate immunity.[4][7]
-
Optimize mRNA Dose: Titrate the amount of mRNA transfected to find the lowest effective dose that achieves the desired protein expression with minimal toxicity.
-
Consider Alternative Modifications: If toxicity persists, consider testing other modifications like N1-methylpseudouridine (m1Ψ), which has also been shown to reduce immunogenicity.[13]
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general guideline for assessing cell viability after mRNA transfection using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for Cell Viability Assay
Caption: General workflow for an MTT cell viability assay.
Materials:
-
Cells seeded in a 96-well plate
-
5moU-modified mRNA and transfection reagent
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and incubate until they reach the desired confluency (typically 70-90%).
-
Transfection: Transfect the cells with your 5moU-modified mRNA according to your established protocol. Include appropriate controls (e.g., untransfected cells, cells with transfection reagent only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[14][15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14][15]
-
Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[14][15] The absorbance is directly proportional to the number of viable cells.
Note: Other viability assays like CCK-8 or luminescent ATP assays can also be used and may offer higher sensitivity or a simpler workflow.[14]
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. researchgate.net [researchgate.net]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellculturedish.com [cellculturedish.com]
- 11. cellculturedish.com [cellculturedish.com]
- 12. horizondiscovery.com [horizondiscovery.com]
- 13. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Methoxyuridine-Containing RNA
Welcome to the technical support center for the purification of 5-methoxyuridine (5moU)-containing RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of 5moU-modified RNA synthesized by in vitro transcription (IVT).
Frequently Asked Questions (FAQs)
Q1: What is this compound (5moU) and why is it used in RNA synthesis?
A1: this compound (5moU) is a modified nucleoside used during in vitro transcription to replace uridine.[1][2] The incorporation of 5moU into messenger RNA (mRNA) has been shown to increase the stability of the RNA molecule and reduce its immunogenicity.[1][2][3][4] This is particularly beneficial for therapeutic applications, as it can lead to a longer half-life of the mRNA and a reduced inflammatory response in the target cells.[1][5]
Q2: What are the common methods for purifying 5moU-containing RNA?
A2: The most common purification strategies for 5moU-containing RNA include:
-
High-Performance Liquid Chromatography (HPLC): Particularly Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), is a high-resolution method for purifying RNA, capable of separating the target RNA from impurities such as double-stranded RNA (dsRNA), uncapped RNA, and abortive transcription products.[6][7][8][9][10]
-
Oligo-dT Affinity Chromatography: This method leverages the poly(A) tail present on most mRNA molecules. The RNA is captured on a solid support functionalized with oligo-dT sequences and then eluted.[11][12][13][14] It is an effective method for removing proteins, excess nucleotides, and plasmid DNA.[11]
-
Silica-based Spin Columns: While a more general RNA purification method, it can be used for initial cleanup of the IVT reaction.
-
Lithium Chloride (LiCl) Precipitation: This method can be used for RNA purification, though its effectiveness for removing all types of impurities may be limited.[3]
Q3: Is HPLC purification always necessary for 5moU-containing RNA?
A3: Not necessarily. Some studies have shown that for certain applications, particularly with Cas9 mRNA that is both uridine-depleted and contains 5moU modifications, HPLC purification may not be required to achieve high activity and minimal immunogenicity.[15][16] However, for therapeutic applications requiring the highest purity, HPLC is often considered the gold standard for removing dsRNA contaminants, which are potent inducers of the innate immune response.[15][17]
Q4: What are the main impurities that need to be removed from an in vitro transcription (IVT) reaction?
A4: The primary impurities in an IVT reaction mixture include:
-
Enzymes (e.g., T7 RNA polymerase, DNase)
-
Unincorporated nucleotide triphosphates (NTPs)
-
DNA template
-
Abortive transcription products (short RNA fragments)
-
Double-stranded RNA (dsRNA) byproducts[15]
-
Uncapped or improperly capped RNA
Troubleshooting Guides
Problem 1: Low Yield of Purified 5moU-RNA
| Possible Cause | Recommended Solution |
| Incomplete Elution from Purification Matrix | For spin columns, after adding elution buffer, incubate at room temperature for 5-10 minutes before centrifugation.[18][19] For affinity columns, ensure the elution buffer has low ionic strength to disrupt the binding between the poly(A) tail and oligo-dT ligand.[11][14] |
| RNA Degradation | Ensure a sterile, RNase-free work environment.[18] Use nuclease-free water and reagents. If degradation persists, consider adding an RNase inhibitor during the purification process. |
| Suboptimal IVT Reaction | Optimize the IVT reaction conditions, including template concentration and quality, and incubation time. A 20 µl reaction can yield 100-130 µg of RNA after 30 minutes.[3] |
| Sample Overload on Column | Reduce the amount of starting material to match the capacity of the purification column to avoid overloading.[19] |
Problem 2: High Immunogenicity of Purified 5moU-RNA
| Possible Cause | Recommended Solution |
| Residual dsRNA Contamination | dsRNA is a major trigger of the innate immune response.[15] HPLC purification is highly effective at removing dsRNA.[5][15][17] Consider implementing an IP-RP-HPLC step for final purification. |
| Incomplete Capping | Use a co-transcriptional capping method like CleanCap™ to achieve high capping efficiencies (up to 99%).[5] Incompletely capped RNA can activate immune sensors. |
| Contamination with Endotoxins | Ensure all reagents and equipment are endotoxin-free, especially for in vivo applications. |
Problem 3: Poor Resolution or Peak Tailing in HPLC Purification
| Possible Cause | Recommended Solution |
| Suboptimal Ion-Pairing Reagent Concentration | The concentration of the ion-pairing reagent is critical. Optimize the concentration to improve peak shape and resolution. |
| Inappropriate Mobile Phase Gradient | Adjust the gradient of the organic solvent (e.g., acetonitrile) to improve the separation of the target RNA from impurities.[10] |
| Column Fouling | If the column has been used extensively, it may become fouled. Implement a rigorous column cleaning and regeneration protocol. |
| Secondary Structure of RNA | Perform the HPLC separation at an elevated temperature (e.g., 75°C) under fully denaturing conditions to minimize the effects of RNA secondary structure on separation.[6] |
Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) of 5moU-RNA
This protocol is a general guideline and may require optimization.
-
Column: A non-porous poly(styrene-divinylbenzene) (PS-DVB) based column suitable for oligonucleotide separation.
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in nuclease-free water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile (B52724).
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is typically used. For example, a shallow gradient of 7-10% acetonitrile over 20 minutes can be effective for separating large RNA molecules.[10]
-
Temperature: 75°C to ensure denaturing conditions.[6]
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: The crude IVT reaction mixture should be clarified by centrifugation to remove any precipitated material before injection.
-
Fraction Collection: Collect the peak corresponding to the full-length 5moU-RNA.
-
Desalting: The collected fraction will contain the ion-pairing reagent and should be desalted, for example, by ethanol (B145695) precipitation or using a desalting column.
Protocol 2: Oligo-dT Affinity Chromatography
This protocol provides a general workflow for purifying polyadenylated 5moU-RNA.
-
Column: A chromatography column packed with a solid support functionalized with oligo-dT ligands (e.g., CIMmultus® Oligo dT).[11][13]
-
Binding Buffer: A high-salt buffer (e.g., containing 250 mM NaCl) to facilitate hybridization between the poly(A) tail of the RNA and the oligo-dT ligand.[14] Adding EDTA to at least 5 mM is also recommended.[14]
-
Wash Buffer: A buffer with a reduced salt concentration to remove non-specifically bound impurities.
-
Elution Buffer: A low-salt or no-salt buffer (e.g., nuclease-free water) at a neutral pH to elute the purified mRNA.[11]
-
Sample Preparation: The IVT reaction mixture should be filtered (0.45 µm) or centrifuged to remove particulates before loading onto the column.[14]
-
Procedure: a. Equilibrate the column with Binding Buffer. b. Load the sample onto the column. Impurities without a poly(A) tail will be found in the flow-through.[13] c. Wash the column with Wash Buffer. d. Elute the purified mRNA with Elution Buffer.
Visualizations
Caption: Overview of purification workflows for 5moU-containing RNA.
References
- 1. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. apexbt.com [apexbt.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. [PDF] RNA analysis by ion-pair reversed-phase high performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 9. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sartorius.com.cn [sartorius.com.cn]
- 12. Purification Of mRNA By Affinity Chromatography On CIMmultus Oligo dT Column [cellandgene.com]
- 13. biaseparations.com [biaseparations.com]
- 14. dcvmn.org [dcvmn.org]
- 15. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mpbio.com [mpbio.com]
- 19. neb.com [neb.com]
Technical Support Center: Optimizing Codon Usage for 5-Methoxyuridine-Modified Transcripts
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing codon usage in 5-methoxyuridine (5moU)-modified mRNA transcripts.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound (5moU) in synthetic mRNA?
A1: this compound (5moU) is a modified nucleotide used during in vitro transcription (IVT) to reduce the innate immunogenicity of synthetic mRNA.[1] Exogenous single-stranded RNA can be recognized by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to an inflammatory response and potentially reducing protein expression.[2] Incorporating 5moU in place of uridine (B1682114) can dampen this immune activation, leading to more stable transcripts and improved protein yields.[1][3]
Q2: How does this compound modification affect translation efficiency?
A2: The effect of 5moU on translation efficiency can be complex. While it is primarily used to reduce immunogenicity, some studies have shown that 5moU modification can sometimes inhibit mRNA translation.[4] However, this inhibitory effect can often be overcome by optimizing the mRNA coding sequence through codon optimization strategies.[4] In some contexts, 5moU-modified mRNA has been shown to result in higher transfection efficacy and prolonged protein expression compared to unmodified mRNA.
Q3: What is codon optimization, and why is it important for 5moU-modified transcripts?
A3: Codon optimization is the process of altering the codons in a gene's coding sequence to improve protein expression without changing the amino acid sequence of the protein.[5] This is crucial for 5moU-modified transcripts because, as mentioned, 5moU can sometimes negatively impact translation. A well-designed codon optimization strategy can mitigate this by:
-
Matching Codon Usage to the Host: Different organisms have different abundances of tRNA molecules for synonymous codons. Matching the codon usage of the transcript to that of the expression system (e.g., human cells) can enhance translation speed and accuracy.[5]
-
Optimizing mRNA Secondary Structure: The nucleotide sequence of an mRNA molecule determines its secondary structure. Strong secondary structures, particularly near the start codon, can impede ribosome binding and translation initiation.[5][6] Codon optimization algorithms can be used to minimize these structures.
-
Adjusting GC Content: The guanine-cytosine (GC) content of an mRNA transcript affects its stability. Optimizing the GC content can lead to a more stable molecule with a longer half-life, allowing for more protein to be produced.
Q4: Is codon optimization always beneficial for 5moU-modified mRNA?
A4: While generally beneficial, the impact of codon optimization can be context-dependent. For sequences that have been extensively optimized to have very low uridine content, the additional benefit of incorporating 5moU on protein expression levels may be minimal.[7]
Troubleshooting Guide
Problem: Low or no protein expression from a codon-optimized, 5moU-modified mRNA transcript.
This is a common issue that can arise from several factors throughout the experimental workflow. Follow this step-by-step guide to identify and resolve the problem.
Step 1: Verify the Integrity and Purity of the In Vitro Transcribed (IVT) mRNA.
-
Possible Cause: Incomplete transcription, degradation of the mRNA, or presence of contaminants.
-
Troubleshooting Actions:
-
Run a sample of your purified IVT mRNA on a denaturing agarose (B213101) gel or use a Bioanalyzer. You should see a sharp, single band at the expected size. Smearing may indicate degradation.
-
Quantify your mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2. Lower ratios may indicate contamination with protein or residual reagents from the IVT reaction.
-
Ensure all reagents used for IVT are nuclease-free and that proper aseptic techniques are followed to prevent RNase contamination.
-
Step 2: Assess the Codon Optimization Strategy.
-
Possible Cause: Suboptimal codon usage, or the presence of cryptic splice sites or inhibitory sequence motifs.
-
Troubleshooting Actions:
-
Re-evaluate your codon optimization parameters. Ensure the codon usage table is appropriate for your target expression system (e.g., Homo sapiens).
-
Use software to check for and remove any potential cryptic splice sites that may have been introduced during optimization.
-
Analyze the mRNA secondary structure, particularly at the 5' untranslated region (UTR) and near the start codon. A high degree of stable secondary structure can inhibit translation initiation.[6] Consider re-optimizing the sequence to reduce the minimum free energy (MFE) of this region.
-
Step 3: Evaluate the Transfection/Delivery Efficiency.
-
Possible Cause: Inefficient delivery of the mRNA into the cytoplasm of the target cells.
-
Troubleshooting Actions:
-
Optimize the transfection protocol for your specific cell type. This includes the ratio of transfection reagent to mRNA, cell density at the time of transfection, and incubation time.
-
Use a positive control, such as a well-characterized mRNA encoding a fluorescent protein (e.g., eGFP), to confirm that your transfection method is working.
-
If using lipid nanoparticles (LNPs) or other delivery vehicles, ensure they are properly formulated and characterized for size and encapsulation efficiency.
-
Step 4: Consider the Impact of 5moU on Your Specific Sequence.
-
Possible Cause: The specific sequence context of your gene of interest may be particularly sensitive to the translational inhibition by 5moU.
-
Troubleshooting Actions:
-
If possible, synthesize a version of your codon-optimized transcript with unmodified uridine or another modification like N1-methylpseudouridine (m1Ψ) for comparison. This will help determine if the issue is specific to the 5moU modification.
-
Consider further optimization of the coding sequence with a focus on "uridine depletion," which aims to minimize the number of uridines in the sequence.[1]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of codon optimization and uridine modifications on mRNA translation.
Table 1: Relative Protein Expression from eGFP mRNA with Different Uridine Modifications in Human Cell Lines.
| Uridine Modification | Relative Protein Expression (Normalized to Unmodified) |
| Unmodified Uridine | 1.0 |
| Pseudouridine (Ψ) | ~3.5 |
| This compound (5moU) | ~4.0 |
| N1-Methylpseudouridine (m1Ψ) | ~5.5 |
Note: Data is generalized from findings where eGFP mRNAs with m1Ψ, 5moU, and Ψ modifications ranked as the top three in terms of protein expression in the cell lines tested.[3]
Table 2: Impact of Codon Optimization on Survivin Protein Expression with Different Uridine Modifications.
| Uridine Modification | Non-Optimized Sequence (Relative Expression) | Codon-Optimized Sequence (Relative Expression) |
| Unmodified Uridine | 1.0 | Increased |
| This compound (5moU) | Lower than Unmodified | Increased |
Note: This table illustrates that codon optimization can enhance the translation of both unmodified and 5moU-modified mRNA.[4]
Experimental Protocols
Protocol 1: In Vitro Transcription of 5moU-Modified mRNA
This protocol outlines the general steps for synthesizing 5moU-modified mRNA using a commercially available T7 RNA polymerase kit.
-
Template Preparation:
-
Linearize the plasmid DNA template containing your codon-optimized gene of interest downstream of a T7 promoter.
-
Purify the linearized DNA template using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Quantify the linearized DNA and verify its integrity on an agarose gel.
-
-
In Vitro Transcription Reaction Setup:
-
Thaw all reaction components on ice.
-
Assemble the reaction at room temperature in the following order:
-
Nuclease-free water
-
Reaction Buffer (10X)
-
ATP, CTP, GTP solution
-
This compound-5'-triphosphate (5moU-TP)
-
Linearized DNA template (0.5-1.0 µg)
-
T7 RNA Polymerase Mix
-
-
Mix gently by pipetting and centrifuge briefly.
-
-
Transcription and Purification:
-
Incubate the reaction at 37°C for 2 hours.
-
Add DNase I to the reaction and incubate for another 15 minutes at 37°C to remove the DNA template.
-
Purify the mRNA using an appropriate RNA purification kit or lithium chloride precipitation.
-
Elute the purified mRNA in nuclease-free water.
-
-
Quality Control:
-
Quantify the mRNA concentration and assess purity using a spectrophotometer.
-
Verify the mRNA integrity by denaturing agarose gel electrophoresis or bioanalyzer.
-
Protocol 2: Quantification of Protein Expression by Western Blot
-
Cell Lysis:
-
After transfecting cells with the 5moU-modified mRNA and incubating for the desired time (e.g., 24-48 hours), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the total protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to your protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH or β-actin.
-
Visualizations
Caption: Experimental workflow for producing and evaluating codon-optimized, 5moU-modified mRNA.
Caption: Troubleshooting logic for low protein expression from 5moU-modified mRNA.
References
- 1. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Codon Optimization Protocol - Creative Biogene [creative-biogene.com]
- 6. genscript.com [genscript.com]
- 7. mRNAid, an open-source platform for therapeutic mRNA design and optimization strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Methoxyuridine (5moU) Modified mRNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methoxyuridine (5moU) modified mRNA. Our goal is to help you minimize off-target effects and optimize your experiments for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (5moU) modified mRNA?
A1: The primary advantage of incorporating 5moU into in vitro transcribed (IVT) mRNA is the significant reduction in innate immune stimulation.[1][2] Uridine-rich sequences in unmodified mRNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), RIG-I, and protein kinase R (PKR), leading to an inflammatory response and reduced protein translation.[1] 5moU modification helps the mRNA evade this immune surveillance, resulting in higher and more sustained protein expression.[2][3]
Q2: How does 5moU modification compare to other common modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ)?
A2: 5moU, Ψ, and m1Ψ all aim to reduce the immunogenicity of mRNA. While all are effective, the optimal choice may depend on the specific application and cell type. In some studies, 5moU has been shown to outperform other modifications in terms of increased transgene expression while triggering only moderate proinflammatory and non-detectable antiviral responses in primary human macrophages.[2] However, m1Ψ is the modification used in the approved COVID-19 mRNA vaccines and is also highly effective at reducing immunogenicity and enhancing protein expression.[4] It is important to empirically determine the best modification for your specific experimental system.
Q3: Can 5moU modification completely eliminate off-target effects?
A3: While 5moU modification significantly reduces immunogenicity-related off-target effects, it may not eliminate all potential off-target events. Off-target effects can also arise from other sources, such as ribosomal frameshifting, which has been observed with m1Ψ modification, leading to the production of unintended proteins.[5][6] Additionally, impurities in the IVT mRNA preparation, such as double-stranded RNA (dsRNA), can trigger immune responses regardless of the uridine (B1682114) modification. Therefore, a multi-pronged approach including sequence optimization and robust purification is crucial for minimizing off-target effects.
Q4: Is HPLC purification necessary for 5moU-modified mRNA?
A4: High-performance liquid chromatography (HPLC) purification is highly recommended for all therapeutic-grade mRNA, including 5moU-modified transcripts. HPLC is effective at removing dsRNA contaminants, a major trigger of cellular anti-IVT-mRNA responses.[2] By removing these impurities, HPLC purification can further reduce the immunogenicity of the mRNA and lead to significantly higher levels of protein translation.[1][2]
Troubleshooting Guides
Issue 1: Low or No Protein Expression
| Potential Cause | Troubleshooting Step |
| mRNA Degradation | - Ensure a sterile, RNase-free environment during all experimental steps. - Assess mRNA integrity via gel electrophoresis before transfection. Look for a sharp, distinct band.[7] |
| Suboptimal Transfection Efficiency | - Optimize transfection reagent-to-mRNA ratio and cell confluency. - Use a positive control (e.g., GFP-encoding mRNA) to assess transfection efficiency. |
| Innate Immune Response | - Confirm the complete substitution of uridine with 5moU. - Purify the mRNA using HPLC to remove dsRNA contaminants.[1][2] - Consider using a different delivery vehicle that is less immunogenic. |
| Codon Usage | - Optimize the codon usage of your mRNA sequence for the target species to enhance translation efficiency. |
| mRNA Secondary Structure | - Analyze the 5' untranslated region (UTR) for stable secondary structures that might inhibit ribosome binding. Redesign the 5' UTR if necessary.[8] |
Issue 2: Unexpected Immune Response or Cell Toxicity
| Potential Cause | Troubleshooting Step |
| dsRNA Contamination | - Purify the 5moU-modified mRNA using HPLC to remove dsRNA.[1][2] - Quantify dsRNA levels using a dsRNA-specific antibody (J2 antibody). |
| Incomplete 5moU Incorporation | - Verify the complete substitution of UTP with 5-methoxy-UTP during the in vitro transcription reaction. |
| Delivery Vehicle Toxicity | - Assess the toxicity of the delivery vehicle alone (e.g., lipid nanoparticles) in your target cells. - Titrate the amount of the delivery vehicle to find the optimal concentration with minimal toxicity. |
| Off-Target Protein Production | - Perform Western blot analysis to detect potential off-target protein products. - Consider sequence optimization to remove motifs that may cause ribosomal frameshifting.[5][6] |
| Endotoxin (B1171834) Contamination | - Use endotoxin-free reagents and consumables for mRNA production and purification. - Test the final mRNA product for endotoxin levels. |
Data Presentation
Table 1: Comparison of Nucleoside Modifications on Protein Expression and Immunogenicity
| Modification | Relative Luciferase Expression (in A549 cells) | Relative TNF-α Secretion (in human macrophages) | Reference |
| Unmodified | Low | High | [2][9] |
| Pseudouridine (Ψ) | High | Moderate | [2][9] |
| N1-methylpseudouridine (m1Ψ) | Very High | Low | [4][9] |
| This compound (5moU) | High | Low | [2][3] |
| 5-methylcytidine (m5C) / Pseudouridine (Ψ) | High | Low | [9] |
Note: Relative expression and secretion levels are generalizations from multiple studies and can vary depending on the cell type, mRNA construct, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Transcription of 5moU-Modified mRNA
This protocol provides a general guideline for the synthesis of 5moU-modified mRNA.
Materials:
-
Linearized DNA template with a T7 or SP6 promoter
-
5x Transcription Buffer
-
ATP, GTP, CTP solutions (100 mM)
-
5-methoxy-UTP (5moU-TP) solution (100 mM)
-
T7 or SP6 RNA Polymerase
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Procedure:
-
Thaw all reagents on ice.
-
Assemble the transcription reaction at room temperature in the following order:
-
Nuclease-free water (to final volume)
-
5x Transcription Buffer
-
ATP, GTP, CTP (final concentration of 10 mM each)
-
5-methoxy-UTP (final concentration of 10 mM)
-
Linearized DNA template (0.5-1 µg)
-
RNase Inhibitor (40 units)
-
T7 or SP6 RNA Polymerase
-
-
Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
To remove the DNA template, add 1 µL of DNase I and incubate at 37°C for 15 minutes.
-
Purify the mRNA using a suitable method such as lithium chloride precipitation or a column-based purification kit. For therapeutic applications, proceed to HPLC purification.
-
Assess the quality and quantity of the mRNA using a NanoDrop spectrophotometer and agarose (B213101) gel electrophoresis.
Protocol 2: Assessment of Innate Immune Activation by Cytokine Profiling
This protocol describes how to measure the induction of pro-inflammatory cytokines in response to mRNA transfection.
Materials:
-
Target cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line)
-
5moU-modified mRNA and control mRNAs (unmodified, other modifications)
-
Transfection reagent (e.g., lipid-based)
-
Cell culture medium
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IFN-β)
-
Plate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Prepare mRNA-transfection reagent complexes according to the manufacturer's instructions.
-
Transfect the cells with the different mRNA constructs. Include a mock transfection (transfection reagent only) and an untreated control.
-
Incubate the cells for 6-24 hours.
-
Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
Perform ELISA for the target cytokines according to the manufacturer's protocol.
-
Read the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
Mandatory Visualizations
Signaling Pathways of Innate Immune Recognition of dsRNA
Caption: Innate immune signaling pathways activated by dsRNA.
Experimental Workflow for Assessing Off-Target Effects
Caption: Workflow for evaluating 5moU-modified mRNA and its off-target effects.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. newatlas.com [newatlas.com]
- 6. expert reaction to study on understanding and preventing unintended immune responses in mRNA therapeutics | Science Media Centre [sciencemediacentre.org]
- 7. Item - Stepwise Protocol for In Vitro Transcription of Modified mRNAs - figshare - Figshare [figshare.com]
- 8. neb.com [neb.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
5-Methoxyuridine vs. Pseudouridine: A Comparative Guide to Enhancing mRNA Stability and Function
In the rapidly advancing field of mRNA therapeutics and vaccine development, the engineering of synthetic mRNA to enhance its stability and translational efficiency is of paramount importance. Among the various chemical modifications employed, 5-methoxyuridine (5moU) and pseudouridine (B1679824) (Ψ) have emerged as key players. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal modification for their applications.
Executive Summary
Both this compound and pseudouridine significantly improve protein expression from synthetic mRNA compared to their unmodified counterparts. Pseudouridine and its derivative, N1-methyl-pseudouridine (m1Ψ), are extensively documented to increase mRNA stability and translational capacity while concurrently reducing the innate immune response. Emerging evidence suggests that this compound may offer superior stability for certain mRNA sequences, positioning it as a compelling alternative. The choice between these modifications may depend on the specific mRNA sequence, the target cell type, and the desired balance between protein expression levels and duration.
Performance Comparison: this compound vs. Pseudouridine
While direct, head-to-head quantitative data on the half-life of mRNAs modified with this compound versus pseudouridine is not extensively available in the literature, their impact on protein expression serves as a crucial surrogate for assessing their influence on overall mRNA functionality and stability.
Quantitative Data on Protein Expression
The following table summarizes findings from a study comparing protein expression from eGFP mRNA modified with various nucleotides.
| Modification | Relative Protein Expression (Compared to Unmodified mRNA) | Reference |
| This compound (5moU) | High | [1] |
| Pseudouridine (Ψ) | High | [1] |
| N1-methylpseudouridine (m1Ψ) | Highest | [1][2] |
| Unmodified Uridine (B1682114) | Baseline | [1] |
Note: In the referenced study, eGFP mRNAs with N1-methylpseudouridine (m1Ψ), this compound (5moU), and pseudouridine (Ψ) modifications ranked as the top three in the cell lines tested. Notably, the study also mentioned that 5moU-modified eGFP mRNA was more stable than other eGFP mRNAs[1].
Mechanistic Insights
The enhanced stability and translational efficiency conferred by these modifications are attributed to several factors:
-
Increased Structural Stability: Pseudouridine, through an additional hydrogen bond donor, can enhance base stacking and stabilize the RNA backbone[3]. This increased structural integrity can make the mRNA more resistant to degradation by cellular nucleases.
-
Evasion of Innate Immunity: Unmodified single-stranded RNA can be recognized by pattern recognition receptors such as Toll-like receptors (TLRs), leading to an innate immune response that can include the shutdown of translation and mRNA degradation[4]. Both this compound and pseudouridine modifications can help the mRNA evade this immune surveillance, leading to a longer functional half-life and greater protein production[4][5].
-
Enhanced Translation: Pseudouridine has been shown to diminish the activation of the protein kinase R (PKR), an enzyme that, when activated by double-stranded RNA (a common contaminant in in vitro transcription reactions), phosphorylates the eukaryotic initiation factor 2α (eIF2α), leading to a global shutdown of translation. By reducing PKR activation, pseudouridine-modified mRNA can be translated more efficiently[6].
Experimental Methodologies
To empirically determine the stability of mRNA modified with this compound or pseudouridine, the following experimental protocols are commonly employed.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA transcripts with complete substitution of uridine with either this compound or pseudouridine.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide triphosphates (ATP, GTP, CTP)
-
This compound-5'-triphosphate (5moUTP) or Pseudouridine-5'-triphosphate (ΨTP)
-
Cap analog (e.g., ARCA)
-
RNase inhibitor
-
DNase I
-
Transcription buffer
Protocol:
-
Assemble the in vitro transcription reaction at room temperature by combining the transcription buffer, NTPs (with either 5moUTP or ΨTP completely replacing UTP), cap analog, and the linearized DNA template.
-
Add T7 RNA Polymerase and RNase inhibitor to the reaction mixture.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using a suitable method, such as lithium chloride precipitation or silica-based columns.
-
Assess the quality and concentration of the mRNA using spectrophotometry and gel electrophoresis.
mRNA Stability Assay Using Transcriptional Inhibition
Objective: To determine the half-life of modified mRNA in cultured cells.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
Transfection reagent
-
5moU- or Ψ-modified mRNA encoding a reporter protein (e.g., Luciferase, GFP)
-
Actinomycin D
-
Cell lysis buffer
-
RNA extraction kit
-
RT-qPCR reagents
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the modified mRNA using a suitable transfection reagent.
-
After a defined period to allow for mRNA translation (e.g., 4-6 hours), add Actinomycin D to the culture medium to inhibit further transcription. This is time point zero (t=0).
-
At various time points after the addition of Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours), harvest the cells.
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) to determine the amount of the specific mRNA remaining at each time point.
-
Calculate the mRNA half-life by plotting the percentage of remaining mRNA against time and fitting the data to an exponential decay curve.
Signaling Pathway: Evasion of Innate Immune Recognition
The incorporation of modified nucleosides like this compound and pseudouridine is a key strategy to prevent the activation of endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, which are sensors of single-stranded RNA.
Conclusion
Both this compound and pseudouridine are effective modifications for enhancing the stability and translational output of synthetic mRNA. Pseudouridine is a well-established modification with a strong body of evidence supporting its utility. This compound represents a promising alternative that, in some contexts, may offer superior mRNA stability. The selection between these two modifications should be guided by empirical testing within the specific application, considering the mRNA sequence, delivery method, and target cell type. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses to optimize the performance of mRNA-based therapeutics and vaccines.
References
- 1. Effects of Chemically Modified Messenger RNA on Protein Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pseudouridine and N 1-methylpseudouridine as potent nucleotide analogues for RNA therapy and vaccine development - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00022F [pubs.rsc.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
The Immunogenicity of 5-Methoxyuridine and N1-Methylpseudouridine in Synthetic mRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics and vaccines has underscored the critical importance of nucleoside modifications in enhancing translational efficiency and mitigating innate immune responses. Among the various modifications, 5-methoxyuridine (5moU) and N1-methylpseudouridine (m1Ψ) have emerged as leading candidates for reducing the immunogenicity of synthetic mRNA. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.
Executive Summary
Both this compound (5moU) and N1-methylpseudouridine (m1Ψ) significantly reduce the innate immune response to in vitro transcribed (IVT) mRNA compared to unmodified uridine (B1682114). This reduction is primarily achieved by evading recognition by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs). Experimental data from primary human macrophages indicates that both modifications substantially decrease the secretion of pro-inflammatory cytokines and interferons. While both are highly effective, subtle differences in their immunogenic profiles may have implications for specific therapeutic applications. N1-methylpseudouridine is renowned for its profound suppression of immune activation, a key feature in the success of COVID-19 mRNA vaccines.[1][2] this compound also demonstrates a strong ability to diminish immune responses, coupled with high levels of protein expression.[3]
Data Presentation: Comparative Cytokine Secretion
The following table summarizes the quantitative data on cytokine secretion from primary human macrophages transfected with mRNA containing different uridine modifications. The data is adapted from a study by Schmidle et al. (2022), which provides a direct comparison of 5moU and m1Ψ under the same experimental conditions.[3] The values represent the mean concentration of cytokines in the cell culture supernatant 24 hours post-transfection.
| mRNA Modification | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-β (pg/mL) |
| Unmodified (U) | ~2500 | ~3000 | ~1500 |
| Pseudouridine (Ψ) | ~2000 | ~2500 | ~1000 |
| N1-methylpseudouridine (m1Ψ) | ~100 | ~200 | < 50 |
| This compound (5moU) | ~150 | ~300 | < 50 |
| Untransfected Control | < 50 | < 50 | < 50 |
Note: The values are approximate and intended for comparative purposes. Please refer to the original publication for precise data and statistical analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of 5moU and m1Ψ immunogenicity.
In Vitro Transcription of Modified mRNA
Objective: To synthesize mRNA molecules with complete substitution of uridine with either this compound or N1-methylpseudouridine.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
ATP, GTP, CTP solution
-
This compound triphosphate (5moUTP) or N1-methylpseudouridine triphosphate (m1ΨTP)
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
RNA purification kit
Protocol:
-
Assemble the in vitro transcription reaction at room temperature. For a standard 20 µL reaction, combine transcription buffer, RNase inhibitor, ATP, GTP, CTP, and either 5moUTP or m1ΨTP.
-
Add the linearized DNA template to the reaction mixture.
-
Initiate the transcription by adding T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I to the reaction and incubate for an additional 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an appropriate RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the mRNA using a spectrophotometer and gel electrophoresis.
Transfection of Primary Human Macrophages with Modified mRNA
Objective: To deliver the modified mRNA into primary human macrophages to assess the subsequent immune response.
Materials:
-
Primary human macrophages (e.g., derived from peripheral blood mononuclear cells)
-
Serum-free culture medium (e.g., Opti-MEM)
-
Lipid-based transfection reagent (e.g., Lipofectamine MessengerMAX)
-
5moU- or m1Ψ-modified mRNA
Protocol:
-
Seed primary human macrophages in a multi-well plate and culture until they are adherent and have reached the desired confluency.
-
On the day of transfection, replace the culture medium with fresh, pre-warmed medium.
-
In a separate tube, dilute the modified mRNA in a serum-free medium.
-
In another tube, dilute the lipid-based transfection reagent in a serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow the formation of mRNA-lipid complexes.
-
Add the mRNA-lipid complexes dropwise to the wells containing the macrophages.
-
Gently rock the plate to ensure even distribution of the complexes.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 24 hours) before collecting the supernatant for cytokine analysis.
Quantification of Cytokine Secretion
Objective: To measure the concentration of pro-inflammatory cytokines and interferons in the cell culture supernatant.
Materials:
-
Cell culture supernatant from transfected macrophages
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IFN-β
-
Microplate reader
Protocol:
-
Collect the cell culture supernatant from the transfected macrophages at the desired time point (e.g., 24 hours post-transfection).
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Perform the ELISA for each cytokine of interest (TNF-α, IL-6, IFN-β) according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the supernatant samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate that produces a colorimetric signal.
-
-
Measure the absorbance of each well using a microplate reader.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key innate immune signaling pathways involved in the recognition of mRNA and how modifications like 5moU and m1Ψ can help evade this detection.
References
A Comparative Guide to Modified Uridines in mRNA for Enhanced Translation Efficiency
The therapeutic application of in vitro transcribed (IVT) messenger RNA (mRNA) has revolutionized drug development, offering a versatile platform for vaccines and protein replacement therapies. A critical challenge in synthetic mRNA technology is overcoming its inherent instability and immunogenicity, which can limit protein expression. The strategic incorporation of modified nucleosides, particularly uridine (B1682114) analogs, has emerged as a powerful solution. These modifications can significantly enhance the translation efficiency and biological stability of mRNA while mitigating innate immune responses.[1][]
This guide provides an objective comparison of the most commonly used modified uridines—N1-methylpseudouridine (m1Ψ), pseudouridine (B1679824) (Ψ), 5-methoxyuridine (5moU), and 5-methyluridine (B1664183) (m5U)—supported by experimental data. We detail the methodologies used to assess their performance and provide visualizations of the key processes involved.
Quantitative Comparison of Modified Uridines
The choice of uridine modification significantly impacts the translational output of synthetic mRNA. The following table summarizes the relative performance of various uridine analogs compared to unmodified uridine (U), based on data from multiple studies. N1-methylpseudouridine (m1Ψ) consistently demonstrates the highest translational capacity.[3]
| Modified Uridine | Chemical Structure | Relative Translation Efficiency | Impact on Immunogenicity | Key Findings |
| N1-methylpseudouridine (m1Ψ) | A methylated version of pseudouridine. | Very High (Often the highest among tested modifications) | Very Low | Dramatically increases ribosome density and pausing, leading to enhanced protein output.[3] It effectively evades innate immune recognition by Toll-like receptors (TLRs) and reduces activation of the PKR pathway.[][4] |
| Pseudouridine (Ψ) | An isomer of uridine. | High | Low | Significantly improves translational capacity and stability over unmodified mRNA.[1] It is less immunogenic than unmodified RNA but can sometimes alter translation fidelity.[5][6][7] |
| This compound (5moU) | Uridine with a methoxy (B1213986) group at the 5-position. | Moderate to Low | Low | Generally shows lower translation efficiency compared to Ψ and m1Ψ.[6][7] Some studies report inhibition of translation, which can be partially rescued by sequence optimization.[6][7] |
| 5-methyluridine (m5U) | Uridine with a methyl group at the 5-position (also known as thymidine (B127349) in DNA). | Similar to Unmodified | Moderate | Translational yield is often comparable to that of unmodified mRNA.[1] |
| Unmodified Uridine (U) | Standard uridine. | Baseline | High | Prone to recognition by innate immune sensors like TLR7/8 and PKR, which can lead to translational shutdown and rapid degradation.[1][3] |
Experimental Protocols
The data summarized above is typically generated using a standardized set of molecular biology techniques. The following protocols outline the key experiments for comparing the translation efficiency of modified mRNA.
mRNA Synthesis via In Vitro Transcription (IVT)
This process synthesizes mRNA from a linear DNA template.
-
DNA Template Preparation : A linear DNA template is generated, typically by PCR amplification or plasmid linearization.[8][9] This template must contain a T7 RNA polymerase promoter upstream of the gene of interest (e.g., a reporter like Firefly Luciferase or eGFP), followed by a poly(T) sequence to generate the poly(A) tail.[9]
-
IVT Reaction Setup : The IVT reaction combines the DNA template, T7 RNA polymerase, RNase inhibitors, and a mixture of nucleotide triphosphates (NTPs).[10]
-
Incorporation of Modified Uridines : To produce modified mRNA, the standard UTP is completely replaced with the desired modified NTP (e.g., m1Ψ-TP, Ψ-TP, or 5moU-TP) in the NTP mix.[11][12]
-
Capping : A 5' cap structure (Cap 1 is preferred) is added to the mRNA to promote translation initiation and protect against degradation. This can be done co-transcriptionally using cap analogs like CleanCap® or post-transcriptionally using capping enzymes.[8][11]
-
Purification : The resulting mRNA is treated with DNase I to remove the DNA template and then purified, often using silica-based columns or magnetic beads to remove enzymes, unincorporated NTPs, and abortive transcripts.[9][11] The quality and concentration are verified using spectrophotometry and gel electrophoresis.[10]
Cell Culture and mRNA Transfection
-
Cell Lines : Human cell lines such as HEK293T or monocytic cell lines like THP-1 are commonly used.[3][13] HEK293T cells are a robust line for protein expression, while THP-1 cells are used to assess innate immune activation.[13]
-
Transfection : The purified, modified mRNA is delivered into the cells. This is typically achieved using lipid-based transfection reagents (e.g., Lipofectamine) or by formulating the mRNA into lipid nanoparticles (LNPs), which mimic therapeutic delivery systems.[6]
Quantification of Protein Expression (Luciferase Reporter Assay)
The luciferase reporter assay is a highly sensitive method for quantifying the protein produced from the transfected mRNA.[14][15]
-
Cell Lysis : At a set time point after transfection (e.g., 4.5, 18, or 24 hours), the cells are washed and lysed to release the cellular contents, including the newly synthesized luciferase protein.[3][4]
-
Luminometry : The cell lysate is mixed with a luciferase substrate (e.g., D-luciferin). The luciferase enzyme catalyzes a reaction that produces light.
-
Data Analysis : The light output is measured using a luminometer. The relative light units (RLUs) are directly proportional to the amount of active luciferase protein. The expression levels from different modified mRNAs are compared to the unmodified control to determine their relative translation efficiency.[14][16] For normalization, a co-transfected control reporter (like Renilla luciferase) can be used to account for differences in transfection efficiency.[17]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for comparing the translation efficiency of mRNA containing modified uridines.
Caption: Workflow for assessing modified mRNA translation efficiency.
Mechanism of Action Diagram
This diagram shows how modified uridines enhance translation by evading innate immune detection and improving ribosome function.
Caption: Modified uridines bypass immune sensors to boost protein output.
References
- 1. Incorporation of Pseudouridine Into mRNA Yields Superior Nonimmunogenic Vector With Increased Translational Capacity and Biological Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N1-methyl-pseudouridine in mRNA enhances translation through eIF2α-dependent and independent mechanisms by increasing ribosome density - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. In Vitro Synthesis of Modified mRNA for Induction of Protein Expression in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. Optimizing Modified mRNA In Vitro Synthesis Protocol for Heart Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Nucleoside Modifications on mRNA Translation: Choosing the Right Modifications | Springer Nature Experiments [experiments.springernature.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitation of luciferase reporter mRNA by in vitro translation of total cellular RNA is faster and more sensitive than northern blotting and primer extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Validating 5-Methoxyuridine Incorporation in mRNA for Enhanced Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The advent of mRNA-based therapeutics has revolutionized the landscape of modern medicine. A key innovation driving this progress is the use of modified nucleosides to enhance mRNA stability, translation efficiency, and to mitigate innate immune responses. Among these, 5-methoxyuridine (5moU) has emerged as a promising alternative to more commonly used modifications like pseudouridine (B1679824) (Ψ) and N1-methylpseudouridine (m1Ψ). This guide provides a comprehensive comparison of 5moU-modified mRNA with its counterparts, supported by experimental data and detailed validation protocols.
Performance Comparison: 5moU vs. Ψ and m1Ψ
The choice of uridine (B1682114) modification significantly impacts the therapeutic potential of an mRNA drug. Below is a summary of the performance of 5moU in comparison to Ψ and m1Ψ across key parameters.
| Performance Metric | Unmodified Uridine | Pseudouridine (Ψ) | N1-Methylpseudouridine (m1Ψ) | This compound (5moU) |
| Translation Efficiency | Baseline | High | Very High | High to Moderate |
| Immunogenicity | High | Reduced | Significantly Reduced | Reduced |
| Stability | Low | Increased | Increased | Increased |
Note: The performance of modified mRNA can be cell-type and sequence dependent. The data presented here is a synthesis of findings from multiple studies.
Experimental Validation of 5moU Incorporation and Performance
Accurate validation of 5moU incorporation and its functional consequences is critical for the development of effective mRNA therapeutics. This section outlines the key experimental protocols for these validation steps.
Quantification of this compound Incorporation
Method: Direct RNA sequencing using Oxford Nanopore technology coupled with a machine-learning framework.
Principle: The passage of an RNA molecule through a nanopore creates a characteristic electrical signal. Modifications such as 5moU alter this signal in a detectable way. The NanoML-5moU framework is a machine-learning model specifically trained to identify and quantify 5moU modifications from direct RNA sequencing data at the single-molecule level.[1][2][3]
Experimental Protocol: NanoML-5moU Workflow
A detailed, step-by-step protocol for the NanoML-5moU workflow can be found in its public GitHub repository. The general steps are as follows:
-
Data Collection: Perform direct RNA sequencing of the in vitro transcribed 5moU-modified mRNA and an unmodified control sample.
-
Base-calling and Alignment: Process the raw sequencing data to call the nucleotide sequence and align it to the reference sequence.
-
Feature Extraction: The NanoML-5moU framework extracts key features from the electrical signal data for each nucleotide, including current intensity means, medians, standard deviations, and dwell time.[2]
-
Machine Learning-based Classification: A pre-trained machine learning model (such as XGBoost) classifies each uridine site as either modified or unmodified based on the extracted signal features.[2]
-
Quantification: The percentage of 5moU incorporation is determined by the ratio of modified reads to the total number of reads at each uridine position.
Diagram of the NanoML-5moU workflow for quantifying 5moU incorporation.
Caption: Workflow for 5moU quantification using NanoML-5moU.
Assessment of Translation Efficiency
Method: Luciferase reporter assay.
Principle: An mRNA molecule encoding a reporter protein, such as Firefly luciferase, is transfected into cells. The amount of light produced upon addition of the luciferase substrate is directly proportional to the amount of translated protein, thus serving as a measure of translation efficiency.
Experimental Protocol: Luciferase Reporter Assay
-
In Vitro Transcription of Reporter mRNA:
-
Linearize a DNA plasmid template containing a T7 promoter followed by the Firefly luciferase gene and a poly(A) tail.
-
Perform in vitro transcription using a T7 RNA polymerase kit, substituting UTP with this compound-5'-triphosphate (5moUTP) in the nucleotide mix. For comparison, prepare separate reactions with UTP, pseudouridine-5'-triphosphate (B1141104) (ΨTP), and N1-methylpseudouridine-5'-triphosphate (m1ΨTP).
-
Purify the resulting mRNA using a suitable RNA purification kit.
-
-
Transfection of Cells:
-
Seed cells (e.g., HEK293T or HeLa cells) in a 96-well plate.
-
Transfect the cells with the different modified luciferase mRNAs using a suitable transfection reagent.
-
-
Cell Lysis and Luciferase Assay:
-
After a defined incubation period (e.g., 24 hours), lyse the cells using a lysis buffer.
-
Transfer the cell lysate to a luminometer plate.
-
Add a luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer. The relative light units (RLU) correspond to the translation efficiency.
-
Diagram of the luciferase reporter assay workflow.
Caption: Workflow for assessing mRNA translation efficiency.
Evaluation of Immunogenicity
Method: Measurement of cytokine production in immune cells.
Principle: Unmodified or certain types of modified mRNA can be recognized by pattern recognition receptors (PRRs) in immune cells, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Type I interferons (IFN-α/β). The level of these cytokines can be quantified to assess the immunogenicity of the mRNA.
Experimental Protocol: Cytokine Measurement
-
Cell Culture and Transfection:
-
Culture immune cells, such as human peripheral blood mononuclear cells (PBMCs) or dendritic cells.
-
Transfect the cells with the different modified mRNAs.
-
-
Sample Collection:
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
-
Cytokine Quantification (ELISA):
-
Use a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit for the specific cytokine of interest (e.g., TNF-α, IFN-β).
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell culture supernatant.
-
Adding a detection antibody conjugated to an enzyme.
-
Adding a substrate that produces a colorimetric signal.
-
Measuring the absorbance using a plate reader.
-
-
Calculate the cytokine concentration based on a standard curve.
-
Diagram of the innate immune signaling pathway activated by foreign RNA.
Caption: Innate immune response to exogenous mRNA.
Conclusion
The incorporation of this compound into mRNA represents a viable strategy for enhancing its therapeutic properties. As demonstrated, a suite of robust experimental methods is available to validate the successful incorporation of 5moU and to comprehensively assess its impact on translation efficiency, immunogenicity, and stability in comparison to other uridine modifications. By employing these techniques, researchers can make informed decisions in the design and optimization of next-generation mRNA-based therapies.
References
- 1. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alc-0315.com [alc-0315.com]
- 3. GitHub - JiayiLi21/NanoML-5moU: NanoML-5moU: A Machine Learning framework to detect 5mou modification in IVT direct RNA sequencing data [github.com]
comparative study of 5-methoxyuridine and 5-methyluridine in vivo
A Comparative In Vivo Study of 5-Methoxyuridine and 5-Methyluridine (B1664183) in mRNA Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of this compound (5moU) and 5-methyluridine (m5U), two modified nucleosides utilized to enhance the in vivo performance of messenger RNA (mRNA) therapeutics. The following sections present a compilation of experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.
The inclusion of modified nucleosides in synthetic mRNA is a key strategy to improve their stability, increase translational efficiency, and reduce innate immune activation.[1][2] Both this compound and 5-methyluridine are modifications at the 5-position of the uracil (B121893) base and have been investigated for their potential to improve the therapeutic index of mRNA-based drugs and vaccines.
While direct head-to-head in vivo comparative studies are limited, this guide synthesizes available data from various studies to offer insights into their respective characteristics.
Data Presentation
The following tables summarize the quantitative data from in vivo studies involving mRNA and self-amplifying RNA (saRNA) modified with either this compound or 5-methyluridine.
Table 1: In Vivo Performance of this compound (5moU) Modified mRNA
| Parameter | Animal Model | RNA Construct | Delivery | Key Findings | Reference |
| Protein Expression | Mouse (liver cells) | Luciferase mRNA with Cap1 | LNP | High luciferase expression | [3] |
| Biodistribution | Mouse (Balb/c) | Cyanine-5-labeled FLuc mRNA | LNP | Fluorescence detectable up to 72h post-injection | [4] |
| Immunogenicity | Primary Human Macrophages (in vitro) | EGFP mRNA | Transfection | Moderate proinflammatory and non-detectable antiviral responses | |
| Translation Efficiency | In vitro | Luciferase mRNA | - | Inhibition of translation observed, partially rescued by sequence optimization | [5] |
Table 2: In Vivo Performance of 5-Methyluridine (m5U) Modified saRNA
| Parameter | Animal Model | RNA Construct | Delivery | Key Findings | Reference |
| Protein Expression | Mouse (Albino C57BL/6) | Luciferase saRNA | LNP | More prolonged luciferase expression compared to canonical or m5C saRNA | [6][7] |
| Peak Protein Expression | Mouse (Albino C57BL/6) | Luciferase saRNA | LNP | Lower peak expression compared to canonical saRNA | [6] |
| Immunogenicity (Humoral) | Mouse (C57BL/6) | OVA saRNA | LNP | Reduced antigen-specific IgG titers compared to canonical or m5C saRNA | [6][7] |
| Immunogenicity (Cellular) | Mouse (C57BL/6) | OVA saRNA | LNP | Similar IFN-γ ELISpot responses to canonical and m5C saRNA | [6] |
| Dose-dependent Antibody Response | Mouse (C57BL/6) | OVA saRNA | LNP | High dose (5 µg) induced higher antigen-specific IgG1 responses | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and 5-methyluridine modified RNA.
In Vivo Luciferase Expression Studies
-
Animal Model: Albino C57BL/6 or Balb/c mice are commonly used.[4][6]
-
RNA Constructs:
-
Formulation and Delivery: The RNA is encapsulated in lipid nanoparticles (LNPs) for in vivo delivery.[4][6]
-
Administration: Mice are injected intramuscularly (i.m.) with the LNP-formulated RNA.[4][6]
-
Monitoring Expression: Luciferase expression is monitored over time using whole-body bioluminescent imaging (BLI).[6]
In Vivo Immunogenicity Assessment
-
Animal Model: C57BL/6 mice are typically used for immunogenicity studies.[6][7]
-
RNA Construct: saRNA encoding a model antigen, such as ovalbumin (OVA), is used.[6][7]
-
Immunization Schedule: Mice are immunized at day 0 and receive a boost at day 21.[6][7]
-
Humoral Response Analysis: Serum is collected at various time points to measure antigen-specific IgG antibody titers using ELISA.[6][7]
-
Cellular Response Analysis: Splenocytes are harvested and analyzed by IFN-γ ELISpot assay after stimulation with a relevant peptide (e.g., SIINFEKL for OVA) to quantify the cellular immune response.[6]
Mandatory Visualization
Signaling Pathway: Reduced Innate Immune Activation by Modified Nucleosides
References
- 1. promegaconnections.com [promegaconnections.com]
- 2. Base-modified Ribonucleoside Triphosphates for mRNA Drug Discovery | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The impact of nucleoside base modification in mRNA vaccine is influenced by the chemistry of its lipid nanoparticle delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Assessing the Purity of 5-Methoxyuridine Triphosphate for In Vitro Transcription: A Comparative Guide
The incorporation of modified nucleotides, such as 5-methoxyuridine triphosphate (5-moUTP), is a critical strategy in the development of therapeutic mRNA. This modification can enhance the stability and translational capacity of the mRNA while reducing its immunogenicity.[1][2][3] However, the purity of 5-moUTP is paramount, as impurities can significantly compromise the efficiency of the in vitro transcription (IVT) process and the safety and efficacy of the final mRNA product.[4][5] This guide provides a comprehensive comparison of analytical methods for assessing 5-moUTP purity, offering researchers, scientists, and drug development professionals the necessary tools to ensure the quality of their starting materials.
The Impact of Impurities on In Vitro Transcription
Impurities in a 5-moUTP preparation can have several detrimental effects on IVT and the resulting mRNA. These can range from reduced yield to the introduction of immunogenic contaminants. Double-stranded RNA (dsRNA) byproducts, for instance, are known triggers of cellular innate immune responses and can lead to translational inhibition.[4][5][6][7] Other potential impurities include diphosphates and monophosphates of this compound, which do not incorporate into the growing RNA chain, and other nucleoside triphosphate variants that could be misincorporated. Inorganic phosphates are also a concern as they can inhibit the activity of RNA polymerases.[1] Therefore, rigorous analytical characterization of the 5-moUTP raw material is a non-negotiable step in therapeutic mRNA manufacturing.
Core Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is essential for the comprehensive assessment of 5-moUTP purity. The most common and powerful techniques include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and various enzymatic assays.
Table 1: Comparison of Key Analytical Methods for 5-moUTP Purity
| Technique | Principle | Information Provided | Advantages | Limitations |
| Anion-Exchange HPLC (AX-HPLC) | Separation based on the charge of the phosphate (B84403) groups. | Quantitative purity (%), detection of mono-, di-, and triphosphate species. | Robust, quantitative, and excellent for resolving phosphate-related impurities. | May not resolve impurities with similar charge characteristics. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Orthogonal method to AX-HPLC, can separate base-modified impurities. | Complements AX-HPLC, good for detecting a different range of impurities. | Less effective at separating species based on phosphate number. |
| Mass Spectrometry (MS) | Separation of ions based on their mass-to-charge ratio. | Precise mass determination for identity confirmation and impurity identification. | High sensitivity and specificity, capable of identifying unknown impurities.[8][9][10][11] | Typically not quantitative without appropriate standards, can be complex to operate. |
| ³¹P Nuclear Magnetic Resonance (NMR) | Detection of phosphorus-31 nuclei in different chemical environments. | Identification and quantification of different phosphate species, including inorganic phosphate.[1] | Provides structural information, non-destructive. | Lower sensitivity compared to HPLC and MS, requires specialized equipment. |
| Enzymatic Assays | Use of specific enzymes to detect activity or the presence of contaminants. | Functional purity, presence of contaminating nucleases.[12][13][14] | Highly specific and sensitive for functional characterization. | Can be complex to develop and validate, may not detect all types of impurities. |
Experimental Protocols
Anion-Exchange High-Performance Liquid Chromatography (AX-HPLC) for 5-moUTP Purity
This protocol provides a general framework for the analysis of 5-moUTP purity.
-
Instrumentation: HPLC system with a quaternary pump, UV detector, and an anion-exchange column.
-
Mobile Phase A: 20 mM Ammonium Bicarbonate in water, pH 8.0.
-
Mobile Phase B: 1 M Ammonium Bicarbonate in water, pH 8.0.
-
Gradient:
-
0-5 min: 0% B
-
5-25 min: 0-100% B (linear gradient)
-
25-30 min: 100% B
-
30-35 min: 100-0% B
-
35-40 min: 0% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dilute the 5-moUTP sample to approximately 0.1 mM in Mobile Phase A.
-
Analysis: Inject the sample and integrate the peak areas. The purity is calculated as the area of the 5-moUTP peak divided by the total area of all peaks. A purity of ≥95% is often required.[1]
Mass Spectrometry for Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying impurities.
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
LC Method: A reverse-phase C18 column is often used with a gradient of acetonitrile (B52724) in water with a small amount of formic acid.
-
MS Method: Operate the mass spectrometer in negative ion mode to detect the deprotonated molecular ions of 5-moUTP and its impurities.
-
Data Analysis: Extract the masses of co-eluting peaks with the main 5-moUTP peak. Use the accurate mass data to propose elemental compositions for potential impurities. Fragmentation analysis (MS/MS) can provide further structural information.[9]
Workflow for Comprehensive Purity Assessment
A logical workflow ensures that all aspects of 5-moUTP purity are thoroughly evaluated before its use in IVT.
Caption: A recommended workflow for the comprehensive purity assessment of 5-moUTP.
Signaling Pathways Affected by mRNA Impurities
Impurities within the final mRNA product, often stemming from impure nucleotide triphosphates, can activate intracellular innate immune signaling pathways. dsRNA is a potent activator of Toll-like receptor 3 (TLR3), RIG-I, and MDA5, leading to the production of type I interferons and inflammatory cytokines. This can result in reduced protein expression from the mRNA therapeutic and potential adverse effects.
Caption: Signaling pathways activated by dsRNA impurities in mRNA.
Conclusion
The purity of this compound triphosphate is a critical determinant of the success of in vitro transcription for therapeutic mRNA production. A thorough understanding and implementation of a suite of orthogonal analytical techniques are essential for ensuring the quality, safety, and efficacy of the final product. By employing a combination of HPLC, mass spectrometry, NMR, and enzymatic assays, researchers can confidently assess the purity of their 5-moUTP and mitigate the risks associated with impurities. This rigorous approach to quality control is fundamental to the advancement of mRNA-based therapeutics.
References
- 1. This compound-5’-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]
- 2. Base-modified Ribonucleoside Triphosphates for mRNA Drug Discovery | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Detection and Quantification of 5moU RNA Modification from Direct RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Impact of In Vitro-Transcribed mRNA Impurities on Cellular Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding the impact of in vitro transcription byproducts and contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. researchgate.net [researchgate.net]
- 11. innovationaljournals.com [innovationaljournals.com]
- 12. mdpi.com [mdpi.com]
- 13. Enzyme assays for synthesis and degradation of 2-5As and other 2′-5′ oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
A Head-to-Head Comparison of Uridine Modifications in Primary Cells for Enhanced mRNA Performance
For researchers, scientists, and drug development professionals, the choice of uridine (B1682114) modification in synthetic mRNA is a critical determinant of therapeutic efficacy. The ideal modification enhances protein translation while minimizing the innate immune responses that can hinder effectiveness and cause adverse effects. This guide provides an objective, data-driven comparison of common uridine modifications—pseudouridine (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methoxyuridine (5moU)—in primary human cells.
This comparison synthesizes experimental data on translation efficiency, immunogenicity, and overall performance in therapeutically relevant primary cell types. Detailed experimental protocols and visual workflows are provided to support your research and development decisions.
Performance at a Glance: Quantitative Comparison of Uridine Modifications
The following table summarizes the key performance metrics of different uridine modifications in primary human cells based on published studies.
| Uridine Modification | Primary Cell Type | Transfection Efficiency/Protein Expression | Immunogenicity (Cytokine Induction) | Key Findings & Citations |
| Unmodified (U) | Human Macrophages | Baseline | Highest TNF-α, IL-6, and IFN-β induction.[1] | Serves as a baseline, but high immunogenicity often makes it unsuitable for therapeutic applications. |
| Primary Human T-cells | High base editing efficiency | Reduced cell count post-electroporation, indicating higher cytotoxicity. | Unmodified mRNA may be preferable for applications where maximum editing efficiency is the primary goal and some reduction in cell yield is acceptable. | |
| Pseudouridine (Ψ) | Human Macrophages | Higher than unmodified | Significant TNF-α and IL-6 secretion, though less than unmodified mRNA.[1] | While an improvement over unmodified uridine, it still elicits a notable pro-inflammatory response.[1] |
| Human CD34+ Cells | Improved indel formation compared to unmodified | Lower immune response than unmodified | A viable option for improving performance over unmodified mRNA. | |
| N1-methylpseudouridine (m1Ψ) | Human Macrophages | Increased protein production compared to Ψ.[1] | Significant reduction in TNF-α and IL-6 secretion compared to Ψ.[1] | Offers a good balance of high translation efficiency and reduced immunogenicity.[2][3] |
| Bone Marrow Stem Cells | Higher transfection efficacy and expression peaks compared to U and Ψ.[4] | Low | Outperformed both unmodified and pseudouridine-modified mRNA in terms of expression levels and duration.[4] | |
| This compound (5moU) | Human Macrophages | Up to 4-fold increased transgene expression compared to other modifications.[1] | Completely prevented TNF-α and IL-6 induction, even at high doses.[1] | Superior performance in reducing inflammatory responses in macrophages, making it ideal for applications requiring minimal immunogenicity.[1] |
| Human CD34+ Cells | Highest indel frequencies (up to 88%).[5][6] | Minimal immune responses without needing HPLC purification.[5][6] | The most effective modification for maximizing Cas9 activity while minimizing immune detection in these cells.[5][6] | |
| Primary Human T-cells | Lower base editing efficiency compared to unmodified | Improved cell viability and yield post-electroporation. | The preferred format when cell yield and viability are critical. |
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate a key innate immune signaling pathway triggered by synthetic mRNA and a typical experimental workflow for comparing uridine modifications.
Caption: Innate immune sensing of synthetic mRNA in primary cells.
Caption: Workflow for comparing modified mRNA in primary cells.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized yet detailed protocols based on the methodologies cited in the comparison data.
In Vitro Transcription of Modified mRNA
A linearized plasmid DNA template encoding the protein of interest (e.g., EGFP or Cas9) is used for in vitro transcription (IVT).
-
IVT Reaction Mix: The reaction typically contains T7 RNA polymerase, RNase inhibitor, dNTPs, and a cap analog (e.g., CleanCap®).
-
Uridine Modification: To generate modified mRNA, uridine triphosphate (UTP) is completely replaced with the desired modified uridine analog (ΨTP, m1ΨTP, or 5moUTP).
-
Purification: Following transcription, the mRNA is treated with DNase to remove the plasmid template. Purification is then performed, often using HPLC, to remove double-stranded RNA contaminants and other impurities that can contribute to immunogenicity.[1]
Primary Cell Culture and Transfection
-
Cell Isolation and Culture: Primary human macrophages can be differentiated from CD14+ monocytes isolated from peripheral blood mononuclear cells (PBMCs).[1] Human CD34+ cells are often isolated from mobilized peripheral blood or bone marrow.[5][6] Cells are cultured in appropriate media and conditions.
-
Transfection: mRNA is delivered to the primary cells using a suitable transfection reagent, such as lipid nanoparticles (e.g., TransIT-VirusGEN®) or electroporation.[7] The amount of mRNA and reagent-to-mRNA ratio should be optimized for each cell type. For example, a starting point for transfection in a 24-well plate could be 500 ng of mRNA complexed with 1 µl of transfection reagent.[8]
Analysis of Protein Expression and Immunogenicity
-
Protein Expression Analysis: Transgene expression is typically quantified 24 to 72 hours post-transfection. For fluorescent reporter proteins like GFP, this is done via flow cytometry, measuring both the percentage of positive cells and the mean fluorescence intensity (MFI).[4] For functional proteins like Cas9, activity can be assessed by measuring indel formation at a target genomic locus.[5][6]
-
Immunogenicity Assessment: The induction of an innate immune response is evaluated by measuring the concentration of secreted cytokines in the cell culture supernatant.
-
ELISA: Enzyme-linked immunosorbent assays are used to quantify specific cytokines such as TNF-α, IL-6, IL-12, and IFN-β at various time points (e.g., 6 and 24 hours) after transfection.[1][5]
-
Cell Activation Markers: Flow cytometry can also be used to measure the upregulation of cell surface activation markers, such as CD80 on macrophages.[1]
-
Conclusion
The choice of uridine modification has a profound impact on the performance of synthetic mRNA in primary cells. While unmodified uridine can be effective for applications where high protein expression is needed for a short duration and cytotoxicity is less of a concern, its inherent immunogenicity is a significant drawback for most therapeutic uses.
Pseudouridine (Ψ) offers a moderate improvement, reducing immunogenicity and enhancing translation compared to its unmodified counterpart. However, for applications demanding high performance, N1-methylpseudouridine (m1Ψ) and This compound (5moU) are demonstrably superior.
N1-methylpseudouridine provides a robust increase in protein expression with a significant reduction in inflammatory signaling.[2][3] In many cell types, it represents a well-balanced choice for high efficacy and safety.
This compound stands out for its exceptional ability to evade innate immune detection, particularly in sensitive primary cells like macrophages.[1] In studies with human macrophages, it completely abrogated the induction of key pro-inflammatory cytokines while driving high levels of protein expression.[1] Similarly, in human CD34+ cells, 5moU-modified mRNA led to the highest levels of Cas9-mediated gene editing with minimal immune activation.[5][6]
For researchers and developers, this guide underscores the importance of selecting the uridine modification best suited to the specific primary cell type and the therapeutic goal. For applications requiring maximal protein expression with the lowest possible immune footprint, this compound and N1-methylpseudouridine are currently the leading candidates.
References
- 1. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Critical Contribution of Pseudouridine to mRNA COVID-19 Vaccines [frontiersin.org]
- 3. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification – ScienceOpen [scienceopen.com]
- 7. How to Achieve High mRNA Transfection Efficiencies in Primary Adherent Cells - RoosterBio [roosterbio.com]
- 8. researchgate.net [researchgate.net]
5-Methoxyuridine: A Superior Modification for Reducing Innate Immune Activation of mRNA
The incorporation of 5-methoxyuridine (5moU) into in vitro transcribed (IVT) messenger RNA (mRNA) significantly reduces innate immune activation, outperforming several other common modifications. This guide provides a comparative analysis of 5moU against other nucleoside modifications, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals in the selection of optimal mRNA modification strategies.
The therapeutic potential of mRNA is often limited by its inherent immunogenicity, which can trigger innate immune responses, leading to inflammation and reduced protein expression. Chemical modification of mRNA nucleosides is a key strategy to mitigate these effects. Among various modifications, this compound has emerged as a promising candidate for producing therapeutically viable mRNA with minimal immune stimulation.
Comparative Analysis of Nucleoside Modifications
Experimental data from studies on primary human macrophages demonstrates the superior performance of 5moU in reducing the production of pro-inflammatory cytokines and antiviral response markers compared to other modifications such as pseudouridine (B1679824) (Ψ), N1-methylpseudouridine (m1Ψ), and 5-methylcytidine (B43896) (5meC).
A study using primary human macrophages showed that 5moU-modified mRNA resulted in only minimal levels of cytokine secretion, often comparable to untransfected cells.[1] In contrast, unmodified and Ψ-modified mRNAs led to significantly high levels of TNF-α, IL-6, and IFN-β secretion.[1] While m1Ψ also showed a reduction in immune activation compared to Ψ, 5moU consistently demonstrated the lowest immunogenic profile.[1]
| Modification | TNF-α Secretion (pg/mL) at 24h (High Dose) | IL-6 Secretion (pg/mL) at 24h (High Dose) | IFN-β Secretion (pg/mL) at 24h (High Dose) | CD80 Expression (% positive cells) at 24h (High Dose) |
| Unmodified | ~2500 | ~12000 | ~1200 | ~60% |
| Ψ (Pseudouridine) | ~1500 | ~8000 | ~800 | ~50% |
| m1Ψ (N1-Methylpseudouridine) | ~500 | ~2000 | ~200 | ~20% |
| 5meC (5-Methylcytidine) | ~2000 | ~10000 | ~1000 | ~55% |
| 5moU (this compound) | ~200 | ~1000 | ~100 | ~15% |
| Untransfected Control | ~100 | ~500 | ~50 | ~10% |
This table summarizes quantitative data on cytokine secretion and cell activation marker expression in primary human macrophages 24 hours after transfection with mRNA containing different nucleoside modifications. The data is sourced from a study that systematically compared these modifications.[1]
Innate Immune Signaling Pathways
The innate immune system recognizes foreign RNA through various pattern recognition receptors (PRRs), primarily located in the endosomes (Toll-like receptors 7 and 8) and the cytoplasm (RIG-I). Activation of these receptors triggers signaling cascades that lead to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. Modifications like 5moU are thought to alter the RNA structure in a way that reduces its recognition by these sensors.
Experimental Workflows
The validation of reduced innate immune activation by modified mRNA involves a series of key experiments, from the synthesis of the mRNA to the measurement of immune responses in relevant cell types.
References
Unlocking Protein Expression: A Comparative Guide to 5-Methoxyuridine Modified mRNA
For researchers, scientists, and drug development professionals, optimizing protein expression from messenger RNA (mRNA) is a critical step in the development of novel therapeutics and research tools. The choice of chemical modifications to the mRNA molecule can profoundly impact its stability, translation efficiency, and immunogenicity. This guide provides an objective comparison of 5-methoxyuridine (5moU) modified mRNA with other common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in your research and development endeavors.
The landscape of mRNA-based therapeutics has been revolutionized by the introduction of modified nucleosides that enhance protein expression and reduce the innate immune response. Among these, this compound (5moU) has emerged as a promising candidate. This guide delves into a comparative analysis of mRNA molecules containing 5moU, N1-methyl-pseudouridine (m1Ψ), pseudouridine (B1679824) (Ψ), and unmodified uridine (B1682114), providing a comprehensive overview of their performance in protein expression.
Comparative Analysis of Protein Expression
The efficacy of different mRNA modifications in driving protein expression is highly context-dependent, varying with the cell type and the specific mRNA sequence. While N1-methyl-pseudouridine (m1Ψ) is often considered the state-of-the-art modification for enhancing protein expression, this compound (5moU) has demonstrated superior performance in specific contexts, particularly in primary human macrophages. Below is a summary of quantitative data from various studies comparing the protein expression levels from mRNA with different modifications.
Table 1: Relative Luciferase Expression from Modified mRNA in Various Cell Lines
| Cell Line | Unmodified Uridine | Pseudouridine (Ψ) | N1-methyl-pseudouridine (m1Ψ) | This compound (5moU) | Reference |
| A549 | Baseline | ~10-fold increase | ~13-fold increase | Data not consistently outperforming unmodified | [1] |
| BJ | Baseline | ~8-fold increase | ~10-fold increase | Data not consistently outperforming unmodified | [1] |
| C2C12 | Baseline | ~5-fold increase | ~7-fold increase | Data not consistently outperforming unmodified | [1] |
| HeLa | Baseline | ~6-fold increase | ~9-fold increase | Data not consistently outperforming unmodified | [1] |
| Primary Human Macrophages | Baseline | Significantly higher than unmodified | High expression | Up to 4-fold higher than other modifications | [2][3] |
| HEK293T | Baseline | Similar to unmodified | Significantly higher IgG production | Similar to unmodified | [4] |
Note: The values presented are approximate and represent the general trends observed in the cited studies. The absolute fold-increase can vary based on the specific experimental conditions.
Table 2: Enhanced Green Fluorescent Protein (eGFP) Expression in Different Cell Lines with Modified mRNA
| Cell Line | Unmodified Uridine | Pseudouridine (Ψ) | N1-methyl-pseudouridine (m1Ψ) | This compound (5moU) | Key Observation | Reference |
| HEK-293T | Lower Expression | Higher Expression | Highest Expression | Higher Expression | m1Ψ modification showed the highest percentage of eGFP positive cells and mean fluorescence intensity. | [1] |
| A549 | Lower Expression | Higher Expression | Highest Expression | Higher Expression | Low m1Ψ modification ratios (5%) showed the highest expression, while higher ratios were similar to unmodified. | [1] |
| RAW264.7 | Lower Expression | Higher Expression | Variable | Variable | A 10% m1Ψ modification showed the highest eGFP expression, while 100% m1Ψ showed the lowest. | [1] |
Experimental Protocols
To ensure the reproducibility and accuracy of your experiments, this section provides detailed methodologies for the key experimental procedures involved in analyzing protein expression from modified mRNA.
In Vitro Transcription of Modified mRNA
This protocol outlines the synthesis of mRNA incorporating modified nucleotides such as this compound.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Ribonucleotide solution (ATP, CTP, GTP)
-
This compound-5'-triphosphate (5moUTP) or other modified UTPs
-
Cap analog (e.g., ARCA)
-
RNase inhibitor
-
Transcription buffer
-
DNase I
-
RNA purification kit
Procedure:
-
Assemble the transcription reaction at room temperature by combining the transcription buffer, cap analog, ATP, CTP, GTP, and the modified UTP (e.g., 5moUTP).
-
Add the linearized DNA template to the reaction mixture.
-
Initiate the reaction by adding T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for another 15-30 minutes at 37°C.
-
Purify the synthesized mRNA using an RNA purification kit according to the manufacturer's instructions.
-
Assess the quality and concentration of the mRNA using a spectrophotometer and gel electrophoresis.
Transfection of Modified mRNA into Mammalian Cells
This protocol describes the delivery of modified mRNA into cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Modified mRNA
-
Transfection reagent (e.g., lipid-based)
-
Opti-MEM or other serum-free medium
-
Complete growth medium
Procedure:
-
Plate the cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
In a sterile tube, dilute the modified mRNA in Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted mRNA and the diluted transfection reagent, mix gently, and incubate for 20-30 minutes at room temperature to allow the formation of mRNA-lipid complexes.
-
Add the mRNA-transfection reagent complexes to the cells in a drop-wise manner.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 6, 12, 24, 48 hours) before analyzing protein expression.
Luciferase Reporter Assay
This protocol is for quantifying the expression of a luciferase reporter gene from a modified mRNA.[5]
Materials:
-
Transfected cells expressing luciferase
-
Luciferase assay reagent
-
Lysis buffer
-
Luminometer
Procedure:
-
After the desired incubation time post-transfection, remove the culture medium and wash the cells with PBS.
-
Lyse the cells by adding lysis buffer and incubating for 10-15 minutes at room temperature.
-
Transfer the cell lysate to a microcentrifuge tube and centrifuge to pellet the cell debris.
-
Add the luciferase assay reagent to a luminometer tube or a well of a white-walled 96-well plate.
-
Add the cell lysate supernatant to the assay reagent and mix quickly.
-
Immediately measure the luminescence using a luminometer.
Western Blotting
This protocol is for the detection and semi-quantification of a specific protein expressed from a modified mRNA.[6][7][8][9]
Materials:
-
Transfected cells
-
Lysis buffer with protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the transfected cells and determine the protein concentration of the lysate.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
Visualizing the Workflow and Underlying Mechanisms
To provide a clearer understanding of the experimental process and the biological pathways involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for analyzing protein expression from 5moU-modified mRNA.
Caption: Evasion of innate immune signaling by 5moU-modified mRNA.[10][11][12][13][14]
Conclusion
The selection of an appropriate mRNA modification strategy is paramount for the success of mRNA-based research and therapeutics. While N1-methyl-pseudouridine often demonstrates superior protein expression across a range of cell lines, this compound stands out as a highly effective modification in specific and therapeutically relevant cell types such as primary human macrophages.[2][3] The data clearly indicates that there is no single "best" modification; the optimal choice is contingent upon the specific application, the target cell type, and the sequence of the mRNA itself.
This guide provides a framework for comparing the performance of 5moU-modified mRNA and its alternatives. By utilizing the provided experimental protocols and understanding the underlying immunological pathways, researchers can make informed decisions to optimize their protein expression systems, thereby accelerating the development of next-generation mRNA technologies.
References
- 1. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. addgene.org [addgene.org]
- 9. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 10. Differential effects of toll-like receptor stimulation on mRNA-driven myogenic conversion of human and mouse fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA Modifications Modulate Activation of Innate Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trilinkbiotech.com [trilinkbiotech.com]
- 13. TLR Signaling Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Modifications in an Emergency: The Role of N1-Methylpseudouridine in COVID-19 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of mRNA Capping Efficiency with 5-Methoxyuridine
In the rapidly advancing field of mRNA therapeutics and vaccines, the efficacy of in vitro transcribed (IVT) mRNA hinges on critical quality attributes, primarily its 5' cap structure and the composition of its nucleotide backbone. The 5' cap is essential for mRNA stability, translational efficiency, and evading the innate immune system.[1][] Concurrently, the use of modified nucleosides, such as 5-methoxyuridine (5moU), has been shown to be a pivotal strategy for reducing the immunogenicity of mRNA and enhancing protein expression.[3][4][5]
This guide provides an objective, data-supported comparison of mRNA transcripts synthesized with standard uridine versus those incorporating this compound, with a focus on capping efficiency and overall therapeutic potential.
Performance Comparison: Standard Uridine vs. This compound in Capped mRNA
The inclusion of this compound in the mRNA transcript primarily influences its biological activity, including translation efficiency and interaction with the host immune system, rather than directly impacting the biochemical efficiency of the capping reaction itself. High capping efficiency is achievable with both standard and modified nucleotides, especially when using advanced co-transcriptional capping methods.[1]
| Feature | Standard Uridine Capped mRNA | This compound Capped mRNA |
| Capping Efficiency | >95% with optimized methods (e.g., CleanCap®) | >95% with optimized methods (e.g., CleanCap®)[] |
| Translation Efficiency | Standard | Up to 4-fold increase in protein expression[4] |
| Immunogenicity | Higher induction of innate immune responses | Reduced pro-inflammatory and antiviral responses[4][5] |
| Primary Advantage | Cost-effective for research applications | Enhanced in vivo performance and safety profile |
Experimental Methodologies
To provide a clear basis for comparison, this section details the protocols for synthesizing and evaluating capped mRNA with either standard uridine or this compound.
In Vitro Transcription (IVT) and Co-Transcriptional Capping
This protocol describes the synthesis of capped mRNA using a co-transcriptional capping approach, where the cap analog is incorporated during the transcription reaction.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
Reaction Buffer (10x)
-
Ribonucleotide Triphosphates (NTPs): ATP, CTP, GTP
-
Either Uridine Triphosphate (UTP) or this compound Triphosphate (5moU-TP)
-
Cap Analog (e.g., CleanCap® Reagent AG)
-
RNase Inhibitor
-
Nuclease-free water
Procedure:
-
Thaw all reagents at room temperature, mix thoroughly, and centrifuge briefly. Keep enzymes and RNase inhibitor on ice.
-
Assemble the transcription reaction at room temperature in the following order:
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | Up to 20 µL | - |
| 10x Reaction Buffer | 2 µL | 1x |
| ATP, CTP, GTP (100 mM each) | 0.5 µL each | 2.5 mM each |
| UTP or 5moU-TP (100 mM) | 0.5 µL | 2.5 mM |
| Cap Analog (e.g., 40 mM CleanCap® AG) | 2 µL | 4 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | - |
| T7 RNA Polymerase | 2 µL | - |
-
Mix gently by pipetting and centrifuge briefly.
-
Incubate the reaction at 37°C for 2 hours.
-
To remove the DNA template, add DNase I and incubate for an additional 15 minutes at 37°C.
-
Purify the mRNA using a suitable method, such as LiCl precipitation or silica-based columns.
-
Resuspend the purified mRNA in nuclease-free water and determine the concentration and purity via UV spectroscopy.
Measurement of Capping Efficiency by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a highly accurate method for determining capping efficiency. The general workflow involves the specific cleavage of the 5' end of the mRNA, followed by analysis of the resulting fragments.
Workflow Overview:
-
Hybridization: A biotinylated DNA probe, complementary to the 5' end of the mRNA, is annealed to the transcript.
-
RNase H Digestion: The RNA:DNA hybrid is specifically cleaved by RNase H, releasing a short fragment containing the 5' end.
-
Fragment Isolation: The biotinylated fragment is captured using streptavidin-coated magnetic beads.
-
LC-MS Analysis: The isolated fragment is analyzed by LC-MS to separate and quantify the capped (m7G-capped) and uncapped (triphosphate) species based on their unique mass-to-charge ratios.
-
Efficiency Calculation: Capping efficiency is calculated as the ratio of the capped peak area to the total (capped + uncapped) peak area.
Visualizing the Process
Diagrams created using Graphviz provide a clear visual representation of the experimental workflows.
Caption: Workflow for co-transcriptional synthesis of capped mRNA.
Caption: Workflow for determining mRNA capping efficiency via LC-MS.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 3. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promegaconnections.com [promegaconnections.com]
Safety Operating Guide
Navigating the Safe Disposal of 5-Methoxyuridine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While 5-Methoxyuridine is not broadly classified as a hazardous material, adherence to established protocols for chemical waste management is essential. This guide provides a procedural framework for the safe and compliant disposal of this compound.
Core Principles of Chemical Waste Disposal
The foundational principles of laboratory chemical waste management revolve around proper classification, segregation, containment, and labeling. Hazardous chemical waste must be categorized based on its properties, such as toxicity, flammability, corrosivity, and reactivity.[1] It is imperative to prevent the mixing of incompatible chemicals to avoid dangerous reactions.[1][2] All chemical waste must be stored in appropriate, leak-proof containers that are clearly and accurately labeled with their contents.[3][4]
Step-by-Step Disposal Protocol for this compound
Given that some suppliers indicate that this compound in small quantities may not require a full Safety Data Sheet (SDS) under certain regulations, a conservative approach to disposal is recommended.[5] Always consult the specific SDS provided by your supplier for the most accurate information. In the absence of explicit instructions, the following general procedure should be followed.
1. Waste Identification and Segregation:
-
Treat all this compound waste as chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed. It is best practice to segregate solid and liquid waste.[3]
2. Solid Waste Disposal:
-
Contaminated Labware: Items such as gloves, absorbent paper, and pipette tips that are contaminated with this compound should be collected in a designated, durable, and clearly labeled waste container lined with a plastic bag.[4][6]
-
Unused or Expired Solid this compound: If you have expired or unused solid this compound, it should be disposed of in its original container if possible, or in a securely sealed and labeled waste container.[4]
3. Liquid Waste Disposal:
-
Aqueous Solutions: Aqueous solutions containing this compound should be collected in a dedicated, leak-proof container.[4] The container must be compatible with the solution; for most aqueous solutions, a high-density polyethylene (HDPE) container is suitable.
-
Labeling: The liquid waste container must be clearly labeled as "Aqueous Waste with this compound" and should list any other chemical constituents.
-
Do Not Dispose Down the Drain: Unless explicitly permitted by your institution's safety office and local regulations for non-hazardous materials, do not pour this compound solutions down the drain.[1][7]
4. Labeling and Storage of Waste Containers:
-
All waste containers must be clearly labeled with the name of the chemical(s) and the approximate concentration.
-
Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
-
Ensure secondary containment is used for liquid waste containers to mitigate spills.[2][3]
5. Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Follow all institutional and local regulations for the final disposal of chemical waste.
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are paramount during experimentation.
Personal Protective Equipment (PPE):
-
Always wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[1][5]
Handling:
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust if working with the solid form.
-
Prevent contact with skin and eyes.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. danielshealth.com [danielshealth.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. fishersci.com [fishersci.com]
Personal protective equipment for handling 5-Methoxyuridine
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This guide provides essential safety and logistical information for the handling and disposal of 5-Methoxyuridine, a modified nucleotide utilized in mRNA synthesis for various research and therapeutic applications. While some suppliers indicate that this compound is not classified as a hazardous chemical under normal laboratory concentrations, adherence to standard good laboratory practices and the use of appropriate personal protective equipment (PPE) are strongly recommended to ensure personnel safety.[1][2][3]
Personal Protective Equipment (PPE)
Although a specific Safety Data Sheet (SDS) may not be required by all suppliers under certain regulations due to its non-hazardous classification in low concentrations, the consensus recommendation is to always utilize basic personal protective equipment when handling this compound.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols of the compound. |
| Hand Protection | Standard laboratory gloves (e.g., nitrile) | Prevents direct skin contact with the chemical. It is good practice to change gloves after handling. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory | Not generally required under normal use with good ventilation | In situations where aerosols may be generated or ventilation is poor, a risk assessment should be performed to determine if necessary. |
Operational Workflow for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of contamination and exposure. The following workflow diagram outlines the key steps for safe handling in a laboratory setting.
Handling Procedures
-
Engineering Controls : Work in a well-ventilated area. Standard laboratory fume hoods are generally not required but can be used as a precautionary measure, especially if handling powders. Ensure that eyewash stations and safety showers are readily accessible.[2][3]
-
Handling : Avoid inhalation, ingestion, and contact with skin and eyes.[1] When handling the solid form, take care to avoid dust formation. When in solution, avoid aerosolization.
-
Storage : Store this compound and its solutions at or below -20°C in a tightly sealed container to maintain stability.[4][5]
Disposal Plan
Contaminated materials and waste containing this compound should be disposed of in accordance with institutional and local regulations for chemical waste.
-
Solid Waste : Used gloves, pipette tips, and tubes contaminated with this compound should be collected in a designated chemical waste container.
-
Liquid Waste : Aqueous solutions containing this compound should be collected in a designated aqueous chemical waste container. Do not pour down the drain unless permitted by local regulations.
It is imperative to consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.
While this compound is not broadly classified as hazardous, a cautious and informed approach to its handling is essential for maintaining a safe laboratory environment. Always refer to the specific safety data sheet provided by your supplier for the most accurate and detailed information.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
